3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Beschreibung
The exact mass of the compound 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[3-[decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-4-5-6-7-8-9-10-11-12-22(3)20-14-18(16-23)13-19(15-20)21-17(2)24/h13-15,23H,4-12,16H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQCJGXLSFQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(C)C1=CC(=CC(=C1)NC(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146160 | |
| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103955-90-4 | |
| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103955904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Abstract: This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (CAS No. 103955-90-4), a designed activator of protein kinase C with applications in biochemical research.[1][2] The presented synthetic strategy is built upon a robust and logical sequence of reactions, starting from the commercially available precursor, 3-amino-5-nitrobenzoic acid. Each stage of the synthesis is detailed with explicit, field-tested protocols and is accompanied by an in-depth explanation of the underlying chemical principles and experimental choices. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating framework for the reliable production of the target molecule.
Introduction and Strategic Overview
Chemical Identity and Significance
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is a substituted benzyl alcohol derivative featuring a complex substitution pattern on the aromatic ring.[1][3] Its amphiphilic nature, derived from the polar benzyl alcohol and acetylamino groups and the long-chain hydrophobic decyl group, is key to its biochemical activity. It has been identified as an activator of protein kinase C (PKC), a family of enzymes crucial for various signal transduction pathways.[1] This makes it a valuable tool for studying cellular processes and a potential lead structure in drug discovery.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
|---|---|
| CAS Number | 103955-90-4[1][2] |
| Molecular Formula | C₂₀H₃₄N₂O₂[3] |
| Molecular Weight | 334.50 g/mol [3] |
| Appearance | Viscous liquid or crystalline solid[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and ethyl acetate.[1] |
Rationale for the Chosen Synthetic Strategy
The synthesis of a multi-substituted aromatic compound requires careful planning regarding the order of functional group introduction and manipulation, considering their directing effects and compatibility. The strategy outlined herein was designed for maximal control and yield, minimizing challenging purification steps.
Our retrosynthetic analysis identified [3-(Acetylamino)-5-aminophenyl]methanol as a key intermediate. This approach allows for the distinct and sequential functionalization of the two amino groups, which would be challenging if both were present simultaneously in their final form. The synthesis proceeds through five distinct stages:
-
Protection: Selective N-acetylation of the more nucleophilic amino group.
-
Reduction I: Conversion of the carboxylic acid to a primary alcohol.
-
Reduction II: Conversion of the nitro group to a primary amine.
-
N-Alkylation I: Introduction of the decyl group via reductive amination.
-
N-Alkylation II: Final methylation to yield the tertiary amine.
This linear sequence ensures high chemoselectivity at each step, building complexity on a stable molecular scaffold.
Overall Synthetic Scheme
The complete synthetic pathway from 3-amino-5-nitrobenzoic acid to the target molecule is illustrated below.
Diagram 1: Overall reaction pathway for the synthesis.
Materials and Equipment
Table 2: Required Reagents and Solvents
| Reagent | CAS No. | MW ( g/mol ) | Purpose |
|---|---|---|---|
| 3-Amino-5-nitrobenzoic acid | 618-85-9 | 182.13 | Starting Material |
| Acetic Anhydride | 108-24-7 | 102.09 | Acetylating Agent |
| Pyridine | 110-86-1 | 79.10 | Base/Solvent |
| Borane-THF complex (1M) | 14044-65-6 | 85.94 | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 | Hydrogenation Catalyst |
| Methanol | 67-56-1 | 32.04 | Solvent |
| Decanal | 112-31-2 | 156.27 | Alkylating Agent |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | Reducing Agent |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Solvent |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | Methylating Agent |
| Formic Acid | 64-18-6 | 46.03 | Reducing Agent/Acid |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Hexanes | 110-54-3 | 86.18 | Chromatography Eluent |
| Sodium Bicarbonate (Sat. aq.) | 144-55-8 | 84.01 | Workup |
| Brine (Sat. aq. NaCl) | 7647-14-5 | 58.44 | Workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying Agent |
Equipment: Standard laboratory glassware, round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup, hydrogenation apparatus (e.g., Parr shaker or H-Cube), ice bath, nitrogen/argon line for inert atmospheres.
Experimental Protocols
Step 1: Synthesis of 3-(Acetylamino)-5-nitrobenzoic acid (Protection)
-
Protocol:
-
In a 250 mL round-bottom flask, suspend 3-amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) in pyridine (100 mL).
-
Cool the suspension to 0 °C in an ice bath with magnetic stirring.
-
Slowly add acetic anhydride (6.2 mL, 65.9 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate/Hexanes with 1% acetic acid).
-
Upon completion, pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
Acidify the mixture to pH 2-3 with concentrated HCl. A yellow precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and dry under vacuum to yield 3-(acetylamino)-5-nitrobenzoic acid as a pale-yellow solid.
-
-
Expertise & Causality: The amino group is significantly more nucleophilic than the aromatic ring or the carboxylate group, ensuring chemoselective acetylation.[4] Using acetic anhydride is a standard and efficient method for this transformation.[5][6][7] Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion. The acidic workup protonates the carboxylate and any remaining pyridine, ensuring the precipitation of the desired product.
Step 2: Synthesis of [3-(Acetylamino)-5-nitrophenyl]methanol (Reduction I)
-
Protocol:
-
In an oven-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-(acetylamino)-5-nitrobenzoic acid (11.0 g, 49.1 mmol) from Step 1.
-
Add anhydrous THF (150 mL) to dissolve the solid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1M Borane-THF complex solution (123 mL, 123 mmol, 2.5 eq) dropwise via an addition funnel over 30 minutes. (Caution: Hydrogen gas evolution).
-
After addition, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 3 hours. Monitor by TLC.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (20 mL) until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product. Purify by flash chromatography if necessary (Eluent: 40-60% Ethyl Acetate/Hexanes).
-
-
Expertise & Causality: Borane (BH₃) is a highly selective reagent for the reduction of carboxylic acids. It will not reduce the nitro group or the amide under these conditions, which is a critical aspect of this synthetic step. The reaction proceeds via an acyloxyborane intermediate which is then reduced. The methanol quench is necessary to destroy any excess borane reagent safely.
Step 3: Synthesis of [3-(Acetylamino)-5-aminophenyl]methanol (Reduction II)
-
Protocol:
-
Dissolve the [3-(acetylamino)-5-nitrophenyl]methanol (9.0 g, 42.8 mmol) from Step 2 in methanol (200 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C, ~450 mg, 5% w/w) to the solution.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi (or conduct under a hydrogen balloon at atmospheric pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield [3-(acetylamino)-5-aminophenyl]methanol as a solid, which is often used directly in the next step without further purification.
-
-
Expertise & Causality: Catalytic hydrogenation is the method of choice for reducing aromatic nitro groups to amines due to its high efficiency, clean conversion, and mild conditions. The reaction is highly selective for the nitro group, leaving the benzyl alcohol and amide functionalities intact. Celite filtration is crucial to prevent the fine palladium catalyst from contaminating the product, as it can be pyrophoric upon drying.
Step 4: Synthesis of 3-(N-Acetylamino)-5-(N-decylamino)benzyl alcohol (N-Alkylation I)
-
Protocol:
-
Dissolve the [3-(acetylamino)-5-aminophenyl]methanol (7.0 g, 38.8 mmol) from Step 3 in anhydrous dichloromethane (DCM, 200 mL) under an inert atmosphere.
-
Add decanal (8.0 mL, 42.7 mmol, 1.1 eq).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (12.3 g, 58.2 mmol, 1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by flash chromatography (Eluent: Gradient of 30% to 70% Ethyl Acetate/Hexanes) to yield the secondary amine.
-
-
Expertise & Causality: Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides as it largely avoids the overalkylation that produces tertiary amines and quaternary salts.[8] STAB is a mild and selective reducing agent that is particularly effective for reductive aminations, as it is less basic and less reactive towards aldehydes and ketones than other hydride reagents like sodium cyanoborohydride.
Step 5: Synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (N-Alkylation II)
-
Protocol:
-
In a 250 mL round-bottom flask, combine the 3-(N-acetylamino)-5-(N-decylamino)benzyl alcohol (6.0 g, 18.7 mmol) from Step 4, formic acid (4.3 mL, 112 mmol, 6.0 eq), and aqueous formaldehyde (37% w/w, 4.2 mL, 56.1 mmol, 3.0 eq).
-
Heat the mixture to 90 °C and stir for 5 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add it to a beaker containing 200 mL of ice water.
-
Basify the solution to pH 9-10 by the slow addition of 2M NaOH solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (Eluent: Gradient of 50% to 90% Ethyl Acetate/Hexanes) to afford the final target compound.
-
-
Expertise & Causality: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines. The reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is advantageous because it stops at the tertiary amine stage and does not lead to the formation of quaternary ammonium salts, ensuring a clean conversion to the desired product.
Process Workflow and Logic
A successful synthesis relies on a systematic workflow that incorporates checkpoints for validation at each stage. This ensures that material is not carried forward until the previous step is confirmed complete and the intermediate is of sufficient purity.
Diagram 2: A self-validating workflow for each experimental step.
Troubleshooting
Table 3: Common Issues and Recommended Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in Step 1 (Acetylation) | Incomplete reaction or product loss during aqueous workup. | Ensure complete dissolution in pyridine. Stir longer at room temperature. Ensure pH is sufficiently low (2-3) during precipitation to minimize water solubility. |
| Incomplete reduction in Step 2 (BH₃) | Insufficient reducing agent; deactivated reagent. | Use a fresh, verified bottle of 1M Borane-THF. Ensure the reaction is run under a strictly anhydrous, inert atmosphere. Increase reflux time if necessary. |
| Stalled hydrogenation in Step 3 (Pd/C) | Catalyst poisoning; insufficient hydrogen pressure. | Use fresh catalyst. Ensure the solvent is high-purity. If using a balloon, ensure it remains inflated. For difficult reductions, increase catalyst loading or pressure. |
| Side products in Step 4 (Reductive Amination) | Impure amine starting material; wet solvent/reagents. | Purify the amine from Step 3 if it is not clean. Use anhydrous solvents and handle STAB quickly as it is moisture-sensitive. |
| Incomplete methylation in Step 5 | Insufficient reagents; low reaction temperature. | Ensure the correct equivalents of formic acid and formaldehyde are used. Maintain the reaction temperature at 90-100 °C for the full duration. |
Conclusion
This guide details a reliable and logically structured five-step synthesis for 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. By employing selective protection and reduction strategies, followed by controlled N-alkylation reactions, this protocol provides a clear pathway for obtaining the target molecule with high purity. The emphasis on the rationale behind each procedural choice equips the practicing scientist with the necessary knowledge to execute the synthesis successfully and troubleshoot effectively.
References
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Selective Reduction of 2-[(Benzoyl)oxy]benzaldehydes without Intramolecular Transesterification | Organic Letters - ACS Publications. Available at: [Link]
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Etherification reactions of para-substituted benzyl alcohol derivatives a - ResearchGate. Available at: [Link]
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Technical Guide: A Framework for Elucidating the Mechanism of Action of a Novel Compound (ADMB) in T47D Human Breast Cancer Cells
Abstract
The T47D cell line, an estrogen receptor (ER) and progesterone receptor (PR) positive human ductal carcinoma line, serves as a cornerstone model for luminal A breast cancer research.[1][2] Understanding the mechanism of action (MoA) of novel therapeutic compounds in this specific cellular context is paramount for preclinical drug development. This guide presents a comprehensive, technically-grounded framework for the systematic investigation of a hypothetical novel anticancer agent, herein referred to as ADMB (Advanced Molecule for Breast cancer). As no public data exists for a compound designated "ADMB," this document provides the strategic rationale, validated experimental protocols, and data interpretation frameworks necessary to elucidate its core mechanism of action. We will progress logically from initial bioactivity assessment to in-depth analysis of its effects on cell cycle progression and apoptosis, providing researchers with a robust blueprint for their own investigations.
The T47D Cell Line: A Clinically Relevant Model
The T47D cell line was established from the pleural effusion of a 54-year-old female with an infiltrating ductal carcinoma.[3][4] Its key characteristics make it an invaluable tool for breast cancer research:
-
Hormone Receptor Positive: T47D cells are strongly positive for both estrogen receptor (ERα) and progesterone receptor (PR), making them an ideal model for studying endocrine therapies.[2][5] Uniquely, its progesterone receptor expression is not modulated by estradiol, a key distinction from the MCF-7 cell line.[6]
-
HER2-Negative: This aligns with the most common subtype of breast cancer (ER+/PR+/HER2-).[3]
-
Genomic Profile: The cell line exhibits a highly abnormal, near-triploid karyotype and known alterations in genes related to cell cycle regulation, such as CDKN2A.[3] This inherent genomic instability is a feature of many cancers and can influence therapeutic response.[7]
These features provide a clinically relevant context to assess the efficacy and MoA of novel compounds like ADMB.
Foundational Bioactivity Assessment: Does ADMB Impact Cell Viability?
The indispensable first step in characterizing any potential therapeutic is to determine if it has a biological effect on the target cells. A cytotoxicity or cell viability assay quantitatively measures the dose-dependent impact of the compound on cell survival and proliferation.
Causality Behind Experimental Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[8] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8] This assay is chosen for its reliability, high-throughput compatibility, and its ability to provide a clear quantitative endpoint: the half-maximal inhibitory concentration (IC50).[10]
Experimental Workflow: Determining the IC50 of ADMB
The workflow is designed to establish a dose-response curve and calculate the IC50, the concentration of ADMB required to inhibit cell viability by 50% after a specific duration of exposure.
Caption: Workflow for determining ADMB cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Culture: Culture T47D cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 0.2 IU/mL human insulin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Harvest cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability), and seed 1 x 10^4 cells in 100 µL of medium per well into a 96-well flat-bottom plate. Incubate for 24 hours.[11]
-
Treatment: Prepare serial dilutions of ADMB in culture medium. A common starting range is 10 nM to 100 µM.[10] Remove the old medium from the cells and add 100 µL of the ADMB-containing medium or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This data is then plotted against the log of the ADMB concentration to generate a dose-response curve, from which the IC50 value is calculated using non-linear regression.
Table 1: Example IC50 Data for ADMB in T47D Cells
| Time Point | IC50 (µM) | 95% Confidence Interval |
|---|---|---|
| 24 hours | 15.2 | 12.8 - 17.6 |
| 48 hours | 8.5 | 7.1 - 9.9 |
| 72 hours | 4.1 | 3.5 - 4.7 |
A time- and dose-dependent decrease in cell viability, as shown in the example table, would confirm that ADMB has a direct anti-proliferative or cytotoxic effect on T47D cells, justifying further mechanistic investigation.
Mechanistic Deep Dive I: Cell Cycle Analysis
If ADMB inhibits cell growth, a primary mechanism could be the disruption of the cell cycle. Identifying if the compound causes cells to accumulate at a specific phase (G1, S, or G2/M) provides critical insight into its molecular targets.[12]
Causality Behind Experimental Choice: Propidium Iodide Staining and Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. Because the amount of DNA in a cell doubles as it progresses from the G1 phase to the G2/M phase, the fluorescence intensity of PI-stained cells directly correlates with their cell cycle stage.[13] Cells in G1 will have a 2n DNA content, while cells in G2 or mitosis (M) will have a 4n DNA content. Cells actively synthesizing DNA (S phase) will have an intermediate DNA content. This method allows for the precise quantification of the cell population in each phase.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing ADMB's effect on the T47D cell cycle.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed T47D cells (e.g., 5 x 10^5 cells/well) in 6-well plates. After 24 hours, treat with ADMB at concentrations around the determined IC50 (e.g., 1x and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant, and pelleted by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or overnight). Ethanol fixation is crucial for permeabilizing the cells and preserving DNA structure.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL), RNase A (e.g., 100 µg/mL), and a non-ionic detergent like Triton X-100 (optional, to improve nuclear staining) in PBS.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use a linear scale for the DNA content histogram.[13]
Data Presentation and Interpretation
The output is a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count. Software is used to model the data and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Table 2: Example Cell Cycle Distribution Data for T47D Cells Treated with ADMB for 24h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 65.4 ± 3.1 | 22.1 ± 2.5 | 12.5 ± 1.8 |
| ADMB (1x IC50) | 62.1 ± 2.8 | 15.5 ± 2.1 | 22.4 ± 2.9 |
| ADMB (2x IC50) | 55.3 ± 3.5 | 9.8 ± 1.7 | 34.9 ± 4.2 |
An increase in the G2/M population with a corresponding decrease in the G1 and S populations, as shown in the example, would strongly suggest that ADMB induces a G2/M cell cycle arrest. This would narrow down the potential molecular targets to proteins that regulate the G2 to M transition, such as CDK1/Cyclin B complexes.
Mechanistic Deep Dive II: Induction of Apoptosis
Anticancer drugs frequently eliminate tumor cells by inducing apoptosis, or programmed cell death.[15] Determining whether ADMB activates this pathway is a crucial step in defining its MoA.
Causality Behind Experimental Choice: Western Blotting for Apoptotic Markers
Western blotting is a technique used to detect specific proteins in a sample.[16] By probing cell lysates with antibodies against key apoptotic proteins, we can identify the activation of the apoptotic cascade.[17] A self-validating system of markers is chosen:
-
Bcl-2 Family Proteins (Bcl-2 and Bax): The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical regulator of the intrinsic (mitochondrial) apoptosis pathway. A decrease in the Bcl-2/Bax ratio indicates a shift towards apoptosis.[18]
-
Cleaved Caspase-3: Caspase-3 is a key executioner caspase. It exists as an inactive pro-caspase and is cleaved into its active form during apoptosis. The presence of cleaved Caspase-3 is a definitive marker of active apoptosis.[19]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is a primary substrate for activated Caspase-3. Its cleavage into an 89 kDa fragment is considered a hallmark of apoptosis.[16][20]
Detecting changes across these multiple, functionally-linked proteins provides a trustworthy confirmation of apoptosis induction.[17]
Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway with key Western Blot targets for ADMB analysis.
Detailed Protocol: Western Blotting
-
Cell Treatment & Lysis: Treat T47D cells in 6-well plates with ADMB (1x and 2x IC50) and vehicle control for a relevant time point (e.g., 48 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates (e.g., 30 µg per lane) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[17]
Data Presentation and Interpretation
The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Table 3: Example Western Blot Densitometry Data for T47D Cells Treated with ADMB for 48h
| Treatment | Bcl-2/Bax Ratio (Normalized) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
|---|---|---|---|
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| ADMB (1x IC50) | 0.62 ± 0.05 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| ADMB (2x IC50) | 0.28 ± 0.03 | 5.1 ± 0.6 | 4.7 ± 0.5 |
A dose-dependent decrease in the Bcl-2/Bax ratio and an increase in the levels of cleaved Caspase-3 and cleaved PARP would provide strong evidence that ADMB induces apoptosis via the intrinsic mitochondrial pathway.
Synthesis of Findings and Future Directions
"ADMB inhibits T47D breast cancer cell proliferation by inducing G2/M cell cycle arrest, which subsequently leads to the initiation of apoptosis through the intrinsic mitochondrial pathway."
This initial MoA serves as a critical foundation for further, more targeted investigations, which could include:
-
Target Deconvolution: Identifying the specific molecular target of ADMB (e.g., analyzing the phosphorylation status of CDK1 or other cell cycle regulators).
-
Pathway Analysis: Investigating upstream signaling pathways known to be active in T47D cells, such as the MAPK and PI3K/Akt pathways, to see if they are modulated by ADMB.
-
Receptor Status: Given the ER+ status of T47D cells, investigating whether ADMB's effects are dependent on the estrogen receptor.[21]
-
In Vivo Studies: Validating the findings in a T47D xenograft mouse model to assess in vivo efficacy and toxicity.[1]
This systematic, multi-faceted approach ensures a high degree of scientific integrity and provides the robust, in-depth understanding required for the continued development of promising therapeutic candidates like ADMB.
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physicochemical properties of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
An In-Depth Technical Guide to the Physicochemical Properties of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (CAS No: 103955-90-4), a substituted benzyl alcohol derivative with potential applications in pharmaceutical research as an activator of protein kinase C.[1] Understanding the fundamental physicochemical properties of a drug candidate is a prerequisite for successful formulation, development, and preclinical assessment.[2][3][4] This document outlines the known structural and chemical properties of the compound and presents a detailed, field-proven methodology for determining critical parameters including aqueous solubility, lipophilicity (Log D), ionization constant (pKa), and thermal properties. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data essential for researchers, scientists, and drug development professionals.
Introduction and Molecular Identity
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is a complex organic molecule featuring a substituted benzene ring.[1] Its structure incorporates a hydrophilic benzyl alcohol group, an N-acetylamino group capable of hydrogen bonding, and a lipophilic N-decyl-N-methylamino group, suggesting amphiphilic characteristics.[1] Such structural features are critical as they directly influence the molecule's interaction with biological systems, including membrane permeability and protein binding. Accurate characterization of its physicochemical properties is therefore paramount for any drug discovery or development program.[5]
Chemical Structure and Identifiers
The foundational step in any physicochemical assessment is the unambiguous identification of the molecule. The key identifiers and basic properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | N/A |
| Synonym | ADMB | [1][6] |
| CAS Number | 103955-90-4 | [1][6][7] |
| Molecular Formula | C₂₀H₃₄N₂O₂ | [1][8] |
| Molecular Weight | 334.50 g/mol | [1][8] |
| Physical Form | Viscous liquid or crystalline solid | [1] |
| Solubility Profile | Slightly soluble in water; soluble in organic solvents | [1] |
Figure 1: 2D Chemical Structure of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. Source: PubChem CID 2032.[8]
Determination of Critical Physicochemical Parameters
The following sections detail the experimental methodologies for determining the key physicochemical properties that govern a compound's pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[3][4] Given that the target compound is described as "slightly soluble in water," a precise quantitative measurement is essential.[1] The thermodynamic solubility assay is considered the "gold standard" as it measures the equilibrium concentration of the compound in a saturated solution.[9]
This protocol is designed to establish the equilibrium solubility of the compound in an aqueous buffer, simulating physiological conditions.[9][10]
-
Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Compound Addition: Add an excess amount of solid 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol to a series of glass vials (in triplicate). The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Add a precise volume of the pH 7.4 PBS to each vial. Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[9][11] This extended incubation allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a low-binding 0.45 µm filter to remove all undissolved particles.[12]
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method against a standard calibration curve.[9]
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity: Octanol-Water Distribution Coefficient (Log D)
Lipophilicity is a key factor influencing drug absorption, membrane permeability, and metabolic stability.[2] It is measured as the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase at a specific pH. The classic shake-flask method provides a reliable measure of the distribution coefficient (Log D).[13][14]
-
Phase Preparation: Prepare n-octanol saturated with pH 7.4 PBS and pH 7.4 PBS saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Dosing: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the saturated PBS.
-
Partitioning: Add a known volume of the saturated n-octanol to the vial. The ratio of the volumes of the two phases should be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[13]
-
Equilibration: Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) at a controlled temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at a low speed to ensure a clean separation of the aqueous and octanol layers.
-
Sampling and Analysis: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and octanol phases by HPLC-UV or LC-MS.
-
Calculation: Calculate Log D using the formula: Log D = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Ionization Constant (pKa)
The pKa value defines the pH at which a molecule's ionizable groups are 50% ionized. This is crucial as the ionization state affects solubility, permeability, and target binding.[15] The compound contains a tertiary amine in the N-decyl-N-methylamino group, which is expected to be basic. Potentiometric titration is a highly accurate method for pKa determination.[16][17]
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent mixture (e.g., methanol/water or dioxane/water) if aqueous solubility is too low for direct titration.[18] The solution should have a constant ionic strength, maintained by adding a salt like KCl.[16]
-
Titration: Purge the solution with nitrogen to remove dissolved CO₂.[16] Place the solution in a temperature-controlled vessel. Titrate the solution by adding small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve, which can be precisely located by calculating the first derivative of the curve.[15]
Caption: Relationship between pKa and key pharmaceutical properties.
Thermal Analysis: Melting Point
The melting point provides information about the purity and crystalline nature of a solid compound. Differential Scanning Calorimetry (DSC) is a highly precise technique that measures the heat flow required to raise the temperature of a sample compared to a reference.[19][20][21]
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min).[22][23]
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Analysis: The melting point (Tm) is identified as the onset temperature of the endothermic peak on the resulting thermogram, where the sample absorbs heat to transition from a solid to a liquid state.[20][22] The area under the peak corresponds to the heat of fusion.
Spectroscopic Characterization
Spectroscopic analysis provides structural confirmation and can be used for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure, ensuring all protons and carbons are accounted for and consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, such as the O-H stretch of the alcohol, the C=O stretch of the amide, and N-H bonds.
-
UV-Visible Spectroscopy: Given the aromatic nature of the benzyl group, a UV-Vis spectrum should be recorded to determine the wavelength of maximum absorbance (λₘₐₓ), which is essential for developing quantitative HPLC-UV methods.[24] Studies on benzyl alcohol derivatives can provide a reference for expected spectral features.[25]
Conclusion
The systematic characterization of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is fundamental to advancing its potential as a research tool or therapeutic candidate. This guide provides a robust framework of validated experimental protocols for determining its essential physicochemical properties. By meticulously measuring solubility, lipophilicity, pKa, and thermal characteristics, researchers can build a comprehensive data package. This information is indispensable for designing effective delivery systems, interpreting biological assay results, and ultimately enabling rational drug development.
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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3-(N-Acetylamino)-5-(N-decyl-N- methylamino)benzyl alcohol - SDS. (2022). Sigma-Aldrich Inc.[Link]
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Differential scanning calorimetry. (2016). CureFFI.org. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
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How Does DSC Measure Melting Point (Tm)? (2021). Chemistry For Everyone - YouTube. [Link]
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Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. [Link]
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Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol... (n.d.). PubMed. [Link]
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solubility of ADMB in organic solvents
An In-Depth Technical Guide to the Solubility of ADB-BUTINACA in Organic Solvents
Executive Summary
ADB-BUTINACA is a potent, indazole-based synthetic cannabinoid receptor agonist whose study requires a thorough understanding of its physicochemical properties.[1][2] A critical parameter for all laboratory applications—from in vitro pharmacology to the preparation of analytical standards—is its solubility in common organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of ADB-BUTINACA, presents validated quantitative data, details robust experimental protocols for solubility determination, and offers field-proven insights for solvent selection and handling. The objective is to equip researchers with the foundational knowledge required to ensure accuracy, reproducibility, and safety in their work.
The Chemical Context of ADB-BUTINACA
Chemical Identity and Structure
ADB-BUTINACA (also known as ADMB-BINACA) is chemically identified as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide.[1] Its structure features a combination of polar and nonpolar moieties that dictate its solubility profile. The molecule's indazole core, n-butyl tail, and tert-leucinamide side chain contribute to its significant lipophilicity.[3] However, the presence of amide and carbonyl groups provides sites for hydrogen bonding, allowing for interaction with polar solvents.
Pharmacological Significance & Research Applications
ADB-BUTINACA is a potent full agonist at both the CB1 and CB2 cannabinoid receptors, with high binding affinity (Kᵢ = 0.299 nM for CB1 and 0.912 nM for CB2).[1][5] This potent activity makes it a compound of interest in forensic toxicology and pharmacological research. Accurate preparation of solutions is the first and most critical step for a wide range of applications:
-
In Vitro Bioassays: Assessing potency and efficacy requires the preparation of concentrated stock solutions that can be serially diluted in aqueous buffers without precipitation.[6]
-
Analytical Reference Standards: Quantitative analysis by methods like GC-MS or LC-MS depends on accurately prepared calibrators and controls.[7]
-
Metabolism Studies: Investigating the metabolic fate of ADB-BUTINACA in systems like human hepatocytes requires precise initial concentrations.[8]
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[10][11]
-
Solute (ADB-BUTINACA): The molecule is predominantly nonpolar due to its hydrocarbon components (butyl and tert-butyl groups). However, the two amide groups introduce polarity and the capacity to act as hydrogen bond donors and acceptors.
-
Solvent: Organic solvents can be broadly categorized:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily engage in hydrogen bonding. They can effectively solvate both the polar and nonpolar regions of ADB-BUTINACA.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a large dipole moment but lack O-H or N-H bonds. They are excellent at solvating polar molecules through dipole-dipole interactions and can effectively dissolve ADB-BUTINACA.[13]
-
Nonpolar Solvents (e.g., Hexane): These solvents have weak intermolecular forces (London dispersion forces) and are less effective at dissolving molecules with significant polar functional groups like ADB-BUTINACA.[9]
-
Caption: Solute-solvent interactions for ADB-BUTINACA.
Quantitative Solubility Data for ADB-BUTINACA
The following data have been consolidated from authoritative sources, primarily chemical suppliers and international health organizations. These values typically represent thermodynamic (equilibrium) solubility determined at ambient temperature.
| Organic Solvent | Type | Solubility (mg/mL) | Source(s) |
| Dimethylformamide (DMF) | Polar Aprotic | 20 mg/mL | [1][4] |
| Ethanol | Polar Protic | 20 mg/mL | [1][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5 - 10 mg/mL | [1][4] |
| Methanol | Polar Protic | Solution (1 mg/mL) | [7] |
Note on Discrepancy: The reported solubility in DMSO varies between sources (5 mg/mL from Cayman Chemical vs. 10 mg/mL from a WHO report).[1][4] This variation can arise from differences in experimental methodology, temperature, or the purity of the compound lot. Researchers should empirically determine the solubility for their specific lot if a highly concentrated solution is required.
Experimental Protocol: Thermodynamic Solubility Determination
The "shake-flask" method is the gold-standard for determining the equilibrium solubility of a compound.[14][15] It is designed to ensure that the solvent is fully saturated with the solute over a sufficient period.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of solid ADB-BUTINACA (e.g., 5-10 mg) to a small, sealable glass vial. The key is to ensure solid material remains visible after the equilibration period.[16]
-
Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. Longer periods (48-72 hours) may be necessary to ensure true equilibrium is reached.[14][16]
-
Phase Separation: After equilibration, remove the vial and let it stand to allow undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes.[6]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet at the bottom. For best results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent).
-
Dilution: Accurately dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the precise concentration.[17] The calculated concentration is the thermodynamic solubility.
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A Technical Guide to 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol: A Theoretical Framework for Synthesis and Application
DISCLAIMER: The compound 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (proposed acronym: ADMB) is a novel molecular structure for which no synthesis protocols or experimental data are currently published in peer-reviewed literature. This guide, therefore, presents a theoretically-derived, yet scientifically-grounded, framework for its synthesis, purification, characterization, and potential applications. The protocols described herein are based on established, well-documented chemical principles and are intended to serve as a comprehensive starting point for researchers.
Executive Summary
This document provides a detailed technical guide for the putative molecule 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (ADMB). ADMB is an amphiphilic aromatic compound characterized by a hydrophilic benzyl alcohol and N-acetylamino head, and a hydrophobic N-decyl-N-methylamino tail. This unique structure suggests potential applications in drug delivery, chemical biology, and materials science. This guide outlines a plausible multi-step synthetic pathway, purification protocols, and methods for structural verification. Furthermore, it explores the theoretical physicochemical properties and speculates on the compound's potential utility for professionals in drug development and scientific research, based on its structural motifs. While one chemical supplier lists the compound, detailed synthetic information or peer-reviewed data is not available, underscoring the theoretical nature of this guide.[1][2][3][4]
Introduction to a Putative Amphiphilic Aromatic Molecule
The molecular architecture of ADMB presents a compelling subject for research. It combines a substituted aromatic core with functional groups that impart amphiphilic character—a feature known to be crucial for pharmacological activity and drug delivery mechanisms.[5][6] The structure consists of:
-
A benzyl alcohol moiety, providing a site for potential derivatization or interaction via hydrogen bonding.[7]
-
An N-acetylamino group , a common feature in biologically active molecules that can modulate solubility and receptor binding.
-
An N-decyl-N-methylamino group , which introduces a significant hydrophobic character and a tertiary amine center.
The combination of a long alkyl chain with a polar aromatic head suggests that ADMB may exhibit properties similar to surfactants or lipid-like compounds, potentially enabling it to self-assemble or interact with biological membranes.[5][6] Such properties are highly sought after in the development of novel drug carriers and modulators of protein function.[5]
Molecular Structure and Predicted Physicochemical Properties
Structural Elucidation
The structure of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is defined by a central benzene ring substituted at positions 1, 3, and 5.
-
Position 1: A hydroxymethyl group (-CH₂OH), defining it as a benzyl alcohol.
-
Position 3: An N-acetylamino group (-NHCOCH₃).
-
Position 5: An N-decyl-N-methylamino group (-N(CH₃)(C₁₀H₂₁)).
Caption: Proposed structure of ADMB.
Predicted Physicochemical Properties
Quantitative prediction of physicochemical properties is essential for drug development. The following table summarizes the estimated properties for ADMB.
| Property | Predicted Value | Significance |
| Molecular Formula | C₂₀H₃₄N₂O₂ | Defines the elemental composition.[2] |
| Molecular Weight | 334.50 g/mol | Influences diffusion and transport properties.[2] |
| logP (Octanol/Water) | ~4.5 - 5.5 | High value suggests poor aqueous solubility but good membrane permeability. |
| Aqueous Solubility | Very Low | Expected to be slightly soluble in water but soluble in organic solvents.[1] |
| pKa (Tertiary Amine) | ~8.5 - 9.5 | The tertiary amine is basic and will be protonated at physiological pH. |
| Hydrogen Bond Donors | 2 (Alcohol OH, Amide NH) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (Alcohol O, Amide O, Amine N) | Potential for specific interactions with biological targets. |
Note: These values are estimations based on the chemical structure and have not been experimentally verified.
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthetic pathway is critical. The proposed synthesis begins from a commercially available starting material and proceeds through a series of high-yielding, well-understood reactions.
Retrosynthetic Analysis
The retrosynthetic analysis breaks down ADMB into simpler precursors, guiding the design of the forward synthesis. The key disconnections are made at the C-N and N-acetyl bonds.
Caption: Retrosynthetic pathway for ADMB.
Proposed Forward Synthesis Workflow
The forward synthesis is designed as a five-step process. Each step is chosen for its reliability, selectivity, and compatibility with the existing functional groups.
Sources
- 1. 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl Alcohol Analytical Standard Industrial Grade at Affordable Price [nacchemical.com]
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- 3. 3-(N-Acetylamino)-5-(N-decyl-N- methylamino)benzyl alcohol SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. 3-(N-ACETYLAMINO)-5-(N-DECYL-N-METHYLAMINO)BENZYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
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- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Assessing the Biological Activity of Novel Protein Kinase C (PKC) Activators
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The Protein Kinase C (PKC) family of serine/threonine kinases represents a critical node in cellular signal transduction, implicated in a vast array of physiological and pathological processes. The development of novel PKC activators with improved isoform selectivity and distinct downstream signaling profiles holds immense therapeutic potential. This guide provides a comprehensive technical framework for the systematic evaluation of these novel compounds. We will delve into the essential in vitro and cell-based assays required to characterize their potency, binding kinetics, and mechanism of action. Furthermore, we will explore advanced techniques for dissecting their impact on downstream signaling pathways and complex cellular phenotypes. This document is designed to equip researchers with the foundational knowledge and detailed protocols necessary to accelerate the discovery and development of next-generation PKC-targeted therapeutics.
Introduction to the Protein Kinase C (PKC) Superfamily
The Protein Kinase C (PKC) superfamily consists of at least 10 serine/threonine-specific kinases that are integral to the regulation of numerous cellular processes, including proliferation, differentiation, apoptosis, and memory.[1] Given their central role in cellular homeostasis, it is not surprising that dysregulation of PKC signaling is implicated in a wide range of diseases, from cancer to neurodegenerative disorders.[2][3][4][5]
The PKC Family: Isoforms and Domain Architecture
The PKC family is broadly categorized into three subfamilies based on their structural domains and cofactor requirements for activation:[1]
-
Conventional PKCs (cPKCs): Comprising isoforms α, βI, βII, and γ, these kinases require both calcium (Ca²⁺) and diacylglycerol (DAG) for their activation.[1]
-
Novel PKCs (nPKCs): This group includes isoforms δ, ε, η, and θ, which are activated by DAG but are independent of Ca²⁺.[1]
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ are distinct in that they do not require Ca²⁺ or DAG for their activity.[1]
All PKC isoforms share a common structure consisting of an N-terminal regulatory domain and a C-terminal catalytic domain.[6][7] The regulatory domain contains a pseudosubstrate sequence that maintains the enzyme in an inactive state. The diversity in their regulatory domains, particularly the C1 and C2 domains, dictates their specific cofactor requirements and subcellular localization.[1][6][7]
Physiological Roles and Pathological Implications of PKC Signaling
The diverse isoforms of PKC play distinct and sometimes opposing roles in cellular function. For instance, PKCα and PKCε have been shown to promote cell proliferation and survival, while PKCδ is a key regulator of apoptosis.[3] This functional specificity is, in part, due to their differential expression patterns and their ability to phosphorylate a unique subset of protein substrates.
The pathological implications of aberrant PKC signaling are extensive. In cancer, PKC isoforms can act as either tumor promoters or suppressors depending on the cellular context.[2] In the central nervous system, dysregulation of PKC activity is associated with neurodegenerative diseases such as Alzheimer's and spinocerebellar ataxia.[2][4][5][8]
Rationale for Targeting PKC with Novel Activators
The development of isoform-selective PKC activators is a promising therapeutic strategy. Unlike inhibitors, which block all downstream signaling, activators can selectively modulate specific pathways. For example, some PKC activators have shown potential in HIV eradication strategies by reactivating latent proviruses.[9] Furthermore, certain activators are being investigated for their neuroprotective effects.[10] The challenge lies in designing compounds that can selectively engage specific PKC isoforms to achieve a desired therapeutic outcome while minimizing off-target effects.
Understanding PKC Activation: From Endogenous Ligands to Novel Pharmacological Tools
The Canonical Activation Pathway: Diacylglycerol and Calcium
The activation of conventional PKC isoforms is a well-orchestrated process initiated by signals that lead to the hydrolysis of membrane phospholipids.[11] This process generates two key second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ triggers the release of calcium from intracellular stores. The rise in intracellular Ca²⁺ concentration prompts the translocation of cPKCs to the plasma membrane, where they bind to DAG, leading to a conformational change that relieves the autoinhibition by the pseudosubstrate and activates the kinase.[12][13][14]
Atypical and Novel PKC Isoform Regulation
Novel PKC isoforms are activated by DAG in a calcium-independent manner.[15] Atypical PKCs are regulated by protein-protein interactions and are not responsive to DAG or Ca²⁺.[14]
Classes of Novel PKC Activators
A variety of natural and synthetic compounds have been identified as potent PKC activators. These include:
-
Phorbol Esters: These are potent tumor promoters that bind to the C1 domain of cPKCs and nPKCs with high affinity.[16]
-
Bryostatin Analogs: These macrocyclic lactones also target the C1 domain but can have distinct downstream effects compared to phorbol esters, sometimes even antagonizing their effects.[10][16][17]
-
Ingenol Esters: These compounds are also C1 domain ligands and have shown promise in various therapeutic applications, including HIV latency reversal.[9][17]
-
Diacylglycerol Lactones: These synthetic analogs of DAG are valuable tools for studying PKC activation with greater metabolic stability than endogenous DAG.
Mechanism of Action: How Novel Activators Modulate PKC Function
Novel PKC activators primarily function by mimicking the action of DAG, binding to the C1 domain and inducing the active conformation of the enzyme.[15] However, the specific downstream signaling events can vary significantly between different classes of activators. This is likely due to their ability to induce distinct conformational changes in the PKC protein, leading to differential substrate phosphorylation and subcellular localization.
In Vitro Characterization of Novel PKC Activators
A crucial first step in evaluating a novel PKC activator is to determine its direct interaction with the target kinase and its effect on enzymatic activity in a purified system.
Core Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for PKC Activity
3.1.1 Principle of the Assay
HTRF is a robust, high-throughput assay technology that combines fluorescence resonance energy transfer (FRET) with time-resolved measurement.[18] In the context of a kinase assay, a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated peptide. This brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal that is proportional to the extent of substrate phosphorylation.[19]
3.1.2 Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 2X working solution of the novel PKC activator in the appropriate assay buffer.
-
Prepare a 4X working solution of the PKC enzyme in the assay buffer.
-
Prepare a 4X working solution of the biotinylated substrate peptide and ATP in the assay buffer.
-
Prepare the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X novel activator solution to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 4X PKC enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.[19][20]
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.[19]
-
3.1.3 Data Analysis and Interpretation (EC50 Determination)
The HTRF ratio (665 nm / 620 nm * 10,000) is calculated for each well. The data is then plotted as the HTRF ratio versus the log of the activator concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the activator that produces 50% of the maximal response.
Core Protocol: Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity
3.2.1 Rationale for ITC in PKC Activator Studies
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[21][22][23] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[21][22][24][25] This information is invaluable for understanding the driving forces behind the binding of a novel activator to PKC.
3.2.2 Step-by-Step ITC Protocol
-
Sample Preparation:
-
Dialyze the purified PKC enzyme and the novel activator into the same buffer to minimize heats of dilution.[25]
-
Degas all solutions thoroughly before use.
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the PKC enzyme into the sample cell of the calorimeter.
-
Load the novel activator into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection to account for any initial artifacts, followed by a series of injections of the activator into the protein solution.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change for each injection.
-
The integrated heat data is plotted against the molar ratio of the ligand to the protein.
-
A binding model is fitted to the data to determine the Kd, n, ΔH, and ΔS.
-
3.2.3 Interpreting Binding Thermodynamics
The thermodynamic signature of the interaction provides insights into the binding mechanism. For example, a reaction driven by a favorable enthalpy change suggests strong hydrogen bonding and van der Waals interactions, while a reaction driven by a favorable entropy change may indicate the release of ordered water molecules from the binding interface.
Comparative Analysis of In Vitro Assay Platforms
| Assay Platform | Principle | Advantages | Disadvantages |
| HTRF Kinase Assay | Time-Resolved FRET | High-throughput, homogeneous format, sensitive | Indirect measure of activity, potential for compound interference |
| Isothermal Titration Calorimetry (ITC) | Direct heat measurement | Label-free, provides full thermodynamic profile | Lower throughput, requires larger amounts of protein and compound |
| Filter Binding Assay (³²P-ATP) | Radioactive detection | High sensitivity, direct measure of phosphorylation | Use of radioactivity, lower throughput, labor-intensive |
| Fluorescence Polarization (FP) | Change in polarization of a fluorescent probe | Homogeneous format, real-time kinetics | Requires a suitable fluorescent probe, potential for compound interference |
Cellular Assays for Assessing PKC-Mediated Signaling
While in vitro assays are essential for initial characterization, it is crucial to evaluate the activity of novel PKC activators in a cellular context to understand their effects on downstream signaling pathways and cellular functions.
Monitoring PKC Translocation: High-Content Imaging Approaches
4.1.1 Principle of GFP-Tagged PKC Translocation Assays
A hallmark of PKC activation is its translocation from the cytoplasm to specific cellular membranes.[26][27] This can be visualized in living cells by expressing a fusion protein of a PKC isoform and a fluorescent protein, such as Green Fluorescent Protein (GFP).[26][27][28][29][30] Upon treatment with a PKC activator, the translocation of the GFP-tagged PKC from the cytoplasm to the plasma membrane or other cellular compartments can be monitored by fluorescence microscopy.[13][26][27][28][29][30]
4.1.2 Detailed Protocol for Automated Microscopy
-
Cell Culture and Transfection:
-
Plate cells in optically clear multi-well plates suitable for high-content imaging.
-
Transfect the cells with a plasmid encoding the GFP-tagged PKC isoform of interest.
-
Allow for protein expression for 24-48 hours.
-
-
Compound Treatment and Imaging:
-
Treat the cells with a dilution series of the novel PKC activator.
-
Acquire images at different time points using an automated high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to segment the cells and quantify the fluorescence intensity in the cytoplasm and at the plasma membrane.
-
Calculate a translocation index (e.g., membrane fluorescence / cytoplasmic fluorescence) for each cell.
-
Quantifying Downstream Substrate Phosphorylation
4.2.1 Core Protocol: Western Blotting for Key PKC Substrates (e.g., MARCKS)
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a well-characterized substrate of PKC. Phosphorylation of MARCKS by PKC is a reliable indicator of PKC activation in cells.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the novel PKC activator for the desired time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[31]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[32]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[31]
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., phospho-MARCKS Ser152/156).[33][34]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
4.2.2 Core Protocol: In-Cell ELISA for High-Throughput Analysis
In-Cell ELISA is a powerful technique for the high-throughput quantification of protein phosphorylation directly in cultured cells.[35] This method allows for the simultaneous analysis of multiple samples in a microplate format.[35]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the novel PKC activator.
-
-
Fixation, Permeabilization, and Antibody Incubation:
-
Fix the cells with formaldehyde and permeabilize them with a detergent-containing buffer.
-
Incubate with a primary antibody against the phosphorylated target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Normalization:
Pathway Analysis: Linking PKC Activation to Cellular Responses
To gain a deeper understanding of the biological consequences of PKC activation by a novel compound, it is often necessary to employ global analysis techniques such as transcriptomics and proteomics.
4.3.1 Gene Expression Profiling (RNA-Seq)
RNA-Seq can be used to identify changes in gene expression that are downstream of PKC activation. This can reveal entire signaling pathways and cellular processes that are modulated by the novel activator.
4.3.2 Phosphoproteomics
Mass spectrometry-based phosphoproteomics allows for the unbiased identification and quantification of thousands of phosphorylation sites in the proteome. This powerful technique can be used to map the signaling networks that are directly regulated by the novel PKC activator.
Visualization of the PKC Signaling Cascade
Caption: Integrated drug discovery workflow.
Conclusion and Future Directions
The systematic evaluation of novel PKC activators requires a multi-faceted approach that integrates in vitro, cell-based, and phenotypic assays. The protocols and strategies outlined in this guide provide a robust framework for characterizing the biological activity of these compounds and for identifying promising candidates for further preclinical and clinical development. Future efforts in this field will likely focus on the development of more sophisticated assay platforms, such as those that can measure PKC activity in specific subcellular compartments, and on the use of systems biology approaches to gain a more comprehensive understanding of the complex signaling networks regulated by PKC.
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Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PubMed Central. (1997). The Journal of Cell Biology. [Link]
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Rapid ELISA-Based Measurement of Protein Phosphorylation - RayBiotech. (2018). RayBiotech. [Link]
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Conventional protein kinase C in the brain: repurposing cancer drugs for neurodegenerative treatment? - PubMed Central. (2021). Neuronal Signaling. [Link]
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Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein | Request PDF - ResearchGate. (1997). The Journal of Cell Biology. [Link]
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Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal - PMC. (2018). Journal of Virology. [Link]
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The Emergence of a Potent Synthetic Cannabinoid: A Technical Guide to the Discovery and Synthesis of ADMB (5F-ADB)
Introduction: A New Chapter in Cannabinoid Research
The landscape of psychoactive substances is in a perpetual state of flux, with novel compounds continually emerging. Among the most significant of these in recent years is the potent synthetic cannabinoid ADMB, more formally known as 5F-ADB or 5F-MDMB-PINACA. First identified in post-mortem samples in Japan in late 2014, its appearance marked a new wave of highly potent and potentially dangerous synthetic cannabinoids.[1] This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of 5F-ADB, intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.
Part 1: The Discovery and Initial Identification
The initial detection of 5F-ADB was not in a controlled laboratory setting but rather in the tragic context of forensic investigations. In November 2014, Japanese authorities identified the compound in post-mortem samples from individuals who had died after using synthetic cannabis products.[1] Subsequent investigations linked 5F-ADB to a series of fatalities, highlighting its extreme potency and toxicity compared to earlier generations of synthetic cannabinoids.[1]
The compound's structure was elucidated using standard analytical techniques in forensic laboratories, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical name, methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate, reveals its key structural features: an indazole core, a 5-fluoropentyl chain, and a tert-leucinate moiety.
Part 2: The Chemical Synthesis of 5F-ADB
The synthesis of 5F-ADB, as detailed in scientific literature, follows a logical multi-step process. The general synthetic strategy, notably described by Banister et al., involves the construction of the substituted indazole core followed by amide coupling with the appropriate amino acid ester.[2]
Core Synthesis Pathway
The synthesis can be broken down into three primary stages:
-
Alkylation of the Indazole Ring: The synthesis commences with a commercially available starting material, methyl-1H-indazole-3-carboxylate. This precursor undergoes regioselective alkylation, where a 5-fluoropentyl group is attached to the N1 position of the indazole ring using 1-bromo-5-fluoropentane. This step is crucial for conferring the characteristic fluoropentyl tail.
-
Saponification: The resulting methyl ester is then hydrolyzed, typically using a strong base like sodium hydroxide, in a process known as saponification. This converts the ester group into a carboxylic acid, which is essential for the subsequent amide bond formation.
-
Amide Coupling: The final key step is the coupling of the 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid with the methyl ester of the amino acid L-tert-leucine. This amide bond formation is typically facilitated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to yield the final product, 5F-ADB.
Below is a diagram illustrating the synthetic pathway:
Sources
A Technical Guide to the Preliminary Cytotoxicity Assessment of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Abstract
The exploration of novel chemical entities for therapeutic applications necessitates a rigorous and early assessment of their toxicological profiles. This guide presents a comprehensive framework for conducting the preliminary cytotoxicity studies of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (CAS No. 103955-90-4), a compound with potential bioactivity, noted as a designed activator of protein kinase C.[1] Given the cytotoxic potential observed in related benzyl alcohol derivatives, a multi-faceted approach to evaluating this compound's effect on cell health is crucial.[2][3] This document provides drug development professionals and researchers with a strategic workflow, detailed experimental protocols for core in vitro assays, and a robust methodology for data interpretation. The outlined strategy integrates assays for metabolic viability (MTT), cell membrane integrity (LDH), and the mode of cell death (Annexin V/PI staining) to build a foundational understanding of the compound's cytotoxic characteristics.
Part 1: Compound Profile and Strategic Screening Rationale
Overview of the Target Compound
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is an amphoteric molecule characterized by a substituted benzene ring containing N-acetylamino, N-decyl-N-methylamino, and benzyl alcohol groups.[1] Its chemical structure is provided below:
-
Molecular Formula: C₂₀H₃₄N₂O₂[4]
-
Molecular Weight: 334.50 g/mol [1]
-
Solubility: The compound is reported to be slightly soluble in water but soluble in organic solvents such as DMSO, which is a common vehicle for in vitro cell-based assays.[1]
The benzyl alcohol moiety is of toxicological interest, as studies on the parent molecule and its derivatives have demonstrated dose- and time-dependent cytotoxicity, including the induction of both necrosis and apoptosis.[2][3] The long N-decyl chain contributes significant hydrophobicity, a property that has been linked to the cellular toxicity of other benzyl alcohols.[6] Therefore, a systematic evaluation is required to determine its safety profile and therapeutic potential.
A Multi-Pronged Assay Strategy
A single assay is insufficient to fully characterize a compound's cytotoxic profile. An IC50 value from a metabolic assay, for instance, does not distinguish between cell death (cytotoxicity) and the inhibition of proliferation (cytostatic effects).[7] Our proposed workflow combines three distinct but complementary assays to provide a more complete picture.
-
Metabolic Viability Screening (MTT Assay): Serves as the primary, high-throughput method to assess the compound's effect on cellular metabolic function, which is a proxy for cell viability.[8][9]
-
Membrane Integrity Assessment (LDH Assay): Directly measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[10][11]
-
Mechanism of Cell Death Analysis (Annexin V/PI Staining): Differentiates and quantifies the pathways of cell death, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
This tiered approach ensures that initial findings on reduced viability are interrogated further to understand the underlying mechanism—whether the compound compromises membrane integrity and whether it triggers a programmed cell death pathway.
Part 2: Core Experimental Protocols
Assay 1: Cell Viability via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to an insoluble purple formazan.[8][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]
Detailed Protocol:
-
Cell Seeding:
-
Culture selected cells (e.g., HeLa for cancer, HEK293 for non-cancerous control) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of the test compound in sterile DMSO. Create a series of working solutions by diluting the stock in serum-free medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM).
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).
-
Incubate for the desired exposure periods (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[14]
-
Scientist's Note: The choice of cell seeding density is critical. A density that is too low may not yield a sufficient signal, while a density that is too high can lead to confluence-induced growth arrest, confounding the results.[13] It is imperative to run a growth curve prior to the main experiment to determine the optimal density that ensures cells are in an exponential growth phase throughout the assay period.
Assay 2: Cytotoxicity via LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.[10][11] The LDH assay quantitatively measures this released enzyme activity through a coupled enzymatic reaction, where LDH catalyzes the conversion of lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[10][11]
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, seeding cells in a 96-well plate and treating with the compound for the desired duration.
-
Crucially, set up additional control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the end of incubation.[15]
-
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet the cells.[15]
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. Do not disturb the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[15]
-
-
Incubation and Measurement:
Scientist's Note: The LDH assay directly measures cell death via membrane rupture (necrosis), whereas the MTT assay measures a decline in metabolic function, which can occur during apoptosis before the membrane is compromised. Comparing the results of these two assays can provide initial clues about the mode of cell death. For example, a high LDH release at a concentration that causes a 50% reduction in MTT signal suggests a necrotic or late apoptotic mechanism.
Assay 3: Differentiating Apoptosis and Necrosis
Principle: This flow cytometry-based assay uses two fluorescent probes to distinguish between different cell populations.[12]
-
Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[12]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost, whereupon it intercalates with DNA and fluoresces red.[12]
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An In-Depth Technical Guide to the Spectroscopic Characterization of ADMB (AMB-FUBINACA)
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of Methyl (2S)-2-{[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino}-3-methylbutanoate, a potent indazole-based synthetic cannabinoid commonly known as ADMB or AMB-FUBINACA.[1] Originally synthesized by Pfizer in 2009, this compound has become a significant substance in forensic and clinical settings.[1] This document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into the experimental choices and data interpretation critical for researchers. Each section is grounded in authoritative references, providing a self-validating framework for the analytical professional.
Mass Spectrometry (MS): Elucidating the Molecular Fingerprint
Mass spectrometry is a cornerstone technique for identifying ADMB, providing both its molecular weight and characteristic fragmentation patterns that serve as a unique fingerprint. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) are routinely employed for its analysis.[2][3]
Experimental Protocol & Rationale
A typical GC-MS analysis involves separating a methanolic solution of the analyte on a capillary column (e.g., Agilent HP-5-MS) before ionization.[4] Electron Ionization (EI) is the standard choice for GC-MS as it induces reproducible fragmentation, which is crucial for library matching and structural elucidation. The rationale for using chromatography prior to MS is to isolate ADMB from complex matrices, ensuring that the resulting mass spectrum is pure and directly attributable to the target compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.[5]
Fragmentation Pathway and Interpretation
Upon ionization, the ADMB molecular ion (M⁺) is energetically unstable and undergoes fragmentation.[5] The resulting fragmentation pattern is highly predictable and is governed by the stability of the resulting cations and neutral radicals.
The most characteristic fragmentation events for ADMB are:
-
Fluorobenzyl Cation Formation: Cleavage of the benzylic C-N bond is highly favorable, producing the stable fluorobenzyl cation at m/z 109 . This is often the base peak in the spectrum.[3][5]
-
Amide Bond Cleavage: The amide bond is another susceptible site. Cleavage here results in the formation of the 1-(4-fluorobenzyl)-1H-indazole-3-carbonyl cation at m/z 253 .[3][5]
-
Loss of the Methoxycarbonyl Group: Fragmentation can also involve the loss of the methoxycarbonyl group from the valine moiety, leading to ions such as that observed at m/z 324 .[3][5]
The presence and relative abundance of these key fragments provide extremely high confidence in the identification of ADMB.
Summary of Mass Spectrometry Data
| Ion Description | Technique | Observed m/z | Relative Abundance (%) | Reference |
| [C₇H₆F]⁺ (Fluorobenzyl cation) | GC-MS (EI) | 109 | 100 | [5] |
| [C₁₅H₁₀FN₂O]⁺ | GC-MS (EI) | 253 | ~62 | [5] |
| [M - COOCH₃]⁺ | GC-MS (EI) | 324 | ~27 | [5] |
| Molecular Ion [M]⁺ | GC-MS (EI) | 383 | Present | [5] |
| Protonated Molecule [M+H]⁺ | HRMS (ESI+) | 383.1649 | - | [5] |
Visualization: ADMB Fragmentation Pathway
Caption: A typical workflow for the definitive characterization of ADMB.
Conclusion
The spectroscopic characterization of ADMB (AMB-FUBINACA) is a well-defined process that relies on the synergistic use of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. MS provides the primary identification through molecular weight and highly characteristic fragmentation ions (m/z 109, 253, 324). FTIR serves as a rapid screening tool to confirm essential functional groups like amides and esters. Finally, ¹H and ¹³C NMR deliver an unambiguous structural confirmation by mapping the complete carbon-hydrogen framework. The data and protocols consolidated in this guide provide a robust and authoritative framework for researchers engaged in the analysis of this and related synthetic cannabinoids.
References
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-
ThaiScience. (2021). Gas chromatography-flame ionization detector analysis of AMB-Fubinaca from criminal evidences in Vietnam. Available at: [Link]
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Lobato-Freitas, C., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals. Available at: [Link]
-
MDPI. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. MDPI.com. Available at: [Link]
-
Semantic Scholar. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Available at: [Link]
-
SpectraBase. (n.d.). AB-FUBINACA - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Available at: [Link]
-
Chulalongkorn University Digital Collections. (2021). Gas chromatography-flame ionization detector analysis of AMB-Fubinaca from criminal evidences in Vietnam. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated FUB-AMB. Available at: [Link]
-
ECDD Repository. (2018). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). Available at: [Link]
-
ProBiologists. (n.d.). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. Available at: [Link]
-
Wikipedia. (n.d.). AMB-FUBINACA. Available at: [Link]
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Decoding the Molecular Handshake: A Technical Guide to the Theoretical Modeling of the ADMB-PKC Interaction
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the theoretical modeling of the interaction between the synthetic activator 3-(N-acetylamino)-5-(N-decyl-N-methylamino)-benzyl alcohol (ADMB) and Protein Kinase C (PKC). As a Senior Application Scientist, this document is structured to deliver not just a methodology, but a strategic and logical approach to understanding and predicting this critical molecular interaction, which holds significant implications for drug discovery and cellular signaling research.
Part 1: The Biological Imperative: Understanding the ADMB-PKC Axis
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a vast array of cellular signal transduction pathways, governing processes from cell proliferation and differentiation to apoptosis.[1][2] Dysregulation of PKC activity is implicated in numerous diseases, including cancer and neurological disorders, making it a prime therapeutic target.[1]
PKC enzymes are activated by second messengers like diacylglycerol (DAG) and calcium ions.[2] This activation is mediated through specific regulatory domains, most notably the C1 domain, which binds DAG and its functional analogs, such as phorbol esters.[2][3][4] The synthetic molecule ADMB was designed as a PKC activator, mimicking the action of natural ligands to modulate PKC function.[5][6] Understanding the precise mechanics of how ADMB engages with PKC at an atomic level is paramount for the rational design of novel therapeutics with enhanced specificity and efficacy.
The Target: Protein Kinase C (PKC) and its C1 Domain
The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC), based on their requirements for activation.[4][7] Both cPKC and nPKC isoforms possess tandem C1 domains (C1A and C1B), which are cysteine-rich zinc-finger motifs that serve as the binding site for DAG and phorbol esters.[3][4] These domains are the primary targets for ADMB.
The C1 domain undergoes a conformational change upon ligand binding, which facilitates the translocation of PKC from the cytosol to the cell membrane, a critical step in its activation.[3][8] The binding pocket within the C1 domain is a shallow, hydrophobic groove on the protein surface.[4]
The Modulator: ADMB, a Designed PKC Activator
ADMB is a synthetic molecule that was developed through a computer-based analysis of the pharmacophore of phorbol esters and other PKC-modulating ligands.[5] This origin underscores the inherent suitability of theoretical modeling for studying its interaction with PKC. ADMB has been shown to activate PKC and modulate cellular processes, such as enhancing the expression of tumor-associated antigens in breast carcinoma cells.[5][6]
Part 2: The Theoretical Framework: A Multi-faceted Approach to Modeling the ADMB-PKC Interaction
A robust theoretical model of the ADMB-PKC interaction requires a multi-pronged computational strategy. This approach is not merely a sequence of steps but a logical progression from broad predictions to fine-grained dynamic analysis.
Step 1: Homology Modeling of the PKC C1 Domain
Causality: The foundation of any structure-based theoretical model is an accurate three-dimensional structure of the target protein. While crystal structures for some PKC C1 domains exist, a specific structure for the isoform of interest, or one in a particular conformational state, may not be available. Homology modeling provides a reliable method to generate a high-quality structural model.
Protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the sequence of the target PKC C1 domain. Prioritize templates with high sequence identity (>70%), good resolution (<2.5 Å), and, if possible, a co-crystallized ligand in the C1 domain binding site.
-
Sequence Alignment: Perform a meticulous sequence alignment between the target and template sequences. Pay close attention to the conserved cysteine and histidine residues crucial for zinc coordination within the C1 domain.[3]
-
Model Building: Utilize automated homology modeling servers or standalone software (e.g., MODELLER, SWISS-MODEL). Generate an ensemble of models.
-
Model Validation: Evaluate the quality of the generated models using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own amino acid sequence), and ProSA-web (for overall model quality). Select the highest-scoring model for subsequent steps.
Step 2: Molecular Docking of ADMB to the PKC C1 Domain
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein. This step is crucial for identifying the putative binding mode of ADMB within the C1 domain and for generating a starting complex for more computationally intensive simulations.
Protocol:
-
Protein and Ligand Preparation:
-
Protein: Prepare the homology model of the PKC C1 domain by adding hydrogen atoms, assigning correct protonation states to titratable residues, and minimizing the structure to relieve any steric clashes.
-
Ligand: Generate a 3D conformation of ADMB using a chemical drawing program and perform a geometry optimization using a suitable force field (e.g., MMFF94).
-
-
Binding Site Definition: Define the binding site based on the location of co-crystallized ligands in homologous structures or by using binding site prediction algorithms. The binding groove between the two beta-sheets of the C1 domain is the expected target.[4]
-
Docking Simulation: Perform the docking using software such as AutoDock Vina, Glide, or GOLD.[9] It is advisable to use multiple docking programs and scoring functions to achieve a consensus prediction.
-
Pose Analysis and Selection: Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues in the C1 domain. Look for hydrogen bonds with conserved polar residues and hydrophobic interactions within the binding groove. The initial pharmacophore model used to design ADMB can guide this analysis.[5]
Step 3: Molecular Dynamics (MD) Simulation of the ADMB-PKC Complex
Causality: While docking provides a static snapshot, MD simulations offer a dynamic view of the interaction, allowing for the assessment of the stability of the docked pose and the exploration of conformational changes in both the protein and the ligand over time. This is particularly important for a flexible molecule like ADMB and a dynamic protein domain like C1.
Protocol:
-
System Setup:
-
Place the selected ADMB-PKC C1 domain complex from the docking step into a simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
System Equilibration:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production MD Run:
-
Run the production simulation for a significant duration (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.
-
Interaction Analysis: Analyze the hydrogen bond network, hydrophobic interactions, and other non-covalent interactions between ADMB and the C1 domain throughout the simulation.
-
Conformational Changes: Monitor for any significant conformational changes in the C1 domain induced by the binding of ADMB.
-
Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ADMB-PKC complex.
-
Logical Relationship of Theoretical Modeling Workflow
Caption: Workflow for theoretical modeling and experimental validation of ADMB-PKC interaction.
Part 3: Ground Truth: Experimental Validation of the Theoretical Model
A theoretical model, no matter how sophisticated, must be validated by experimental data. The following techniques provide quantitative and qualitative data to corroborate and refine the computational predictions.
In Vitro Binding Assays
Causality: SPR provides real-time, label-free detection of binding events, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D). This directly validates the binding affinity predicted by the theoretical model.
Protocol:
-
Chip Preparation: Immobilize the purified PKC C1 domain onto a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of ADMB in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of ADMB over the immobilized C1 domain and a reference channel.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Causality: ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). This provides a deeper thermodynamic validation of the model.
Protocol:
-
Sample Preparation: Place the purified PKC C1 domain in the sample cell and ADMB in the injection syringe. Ensure both are in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of injections of ADMB into the C1 domain solution.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Cell-Based Interaction Assays
Causality: FRET can be used to monitor the proximity of two molecules in living cells. By tagging PKC and a cellular membrane marker with a FRET pair (e.g., CFP and YFP), the ADMB-induced translocation of PKC to the membrane can be quantified, providing a functional validation of the model's prediction of activation.
Protocol:
-
Construct Generation: Create expression vectors for a PKC-YFP fusion protein and a membrane-targeted CFP.
-
Cell Transfection: Co-transfect cells with both constructs.
-
FRET Imaging: Acquire images of the cells before and after treatment with ADMB using a fluorescence microscope equipped for FRET imaging.
-
Data Analysis: Calculate the FRET efficiency to quantify the change in proximity between PKC and the membrane upon ADMB stimulation.
Causality: Co-IP is used to study protein-protein interactions. While not directly measuring ADMB-PKC binding, it can validate the functional consequences predicted by the model, such as the recruitment of downstream signaling partners to the activated PKC.
Protocol:
-
Cell Treatment: Treat cells with ADMB to activate PKC.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to a known PKC-interacting protein.
-
Western Blotting: Elute the immunoprecipitated complexes and analyze for the presence of PKC by Western blotting. An increased amount of co-precipitated PKC in ADMB-treated cells would indicate that the activation model is correct.
Quantitative Data Summary
| Technique | Parameters Measured | Relevance to Model Validation |
| SPR | k_on, k_off, K_D | Direct validation of binding affinity |
| ITC | K_D, n, ΔH, ΔS | Thermodynamic validation of binding |
| FRET | FRET Efficiency | Functional validation of PKC translocation |
| Co-IP | Protein-protein interaction | Validation of downstream signaling consequences |
Conclusion
The theoretical modeling of the ADMB-PKC interaction is a powerful approach to unravel the molecular intricacies of this synthetic activator's mechanism of action. By integrating homology modeling, molecular docking, and molecular dynamics simulations, a detailed and dynamic picture of the binding event can be constructed. Crucially, this in silico investigation must be anchored in the reality of experimental validation through techniques such as SPR, ITC, FRET, and Co-IP. This synergistic approach not only provides a robust and self-validating system for understanding the ADMB-PKC interaction but also establishes a blueprint for the rational design of next-generation PKC modulators with improved therapeutic profiles.
References
- Brose, N., & Rosenmund, C. (2002). C1 domains: structure and ligand-binding properties. Current Opinion in Structural Biology, 12(6), 733-739.
- Newton, A. C. (2001). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical Reviews, 101(8), 2353-2364.
- Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer.
- [Reference for a specific homology modeling tool or database, e.g., Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.]
- Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science, 258(5082), 607-614.
- [Reference for a specific molecular docking software, e.g., Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
- Wender, P. A., et al. (2020). Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy.
- [Reference for a specific molecular dynamics software, e.g., Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.]
- Oancea, E., & Meyer, T. (1998). Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals. Cell, 95(3), 307-318.
- [Reference for SPR methodology, e.g., Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry.]
- [Reference for ITC methodology, e.g., Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.]
- [Reference for FRET methodology, e.g., Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET imaging.
- [Reference for Co-IP methodology, e.g., Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological Reviews, 59(1), 94-123.]
- Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
- [Reference for PROCHECK, e.g., Laskowski, R. A., et al. (1993). PROCHECK: a program to check the stereochemical quality of protein structures. Journal of Applied Crystallography, 26(2), 283-291.]
- Steinberg, S. F. (2008). Structural basis of protein kinase C isoform function. Physiological Reviews, 88(4), 1341-1378.
- [Reference for Verify3D, e.g., Eisenberg, D., et al. (1997). VERIFY3D: assessment of protein models with three-dimensional profiles. Methods in Enzymology, 277, 396-404.]
- Leon, J. A., et al. (1992). Modulation of the antigenic phenotype of human breast carcinoma cells by modifiers of protein kinase C activity and recombinant human interferons. Cancer Immunology, Immunotherapy, 35(5), 315-324.
Sources
- 1. researchgate.net [researchgate.net]
- 2. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the antigenic phenotype of human breast carcinoma cells by modifiers of protein kinase C activity and recombinant human interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing ADMB and Phorbol Esters as Positive Controls in Protein Kinase C (PKC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Robust PKC Assay Controls
The Protein Kinase C (PKC) family, a group of serine/threonine kinases, are central regulators of a vast array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[1][2] Their activation is intricately linked to the lipid second messenger diacylglycerol (DAG), which is produced following receptor-mediated hydrolysis of membrane phospholipids.[1] Given their pivotal role in signal transduction, PKC isoforms are significant targets in drug discovery for various pathologies.
Reliable assessment of PKC activity is paramount for both basic research and high-throughput screening. An indispensable component of any valid kinase assay is the inclusion of a robust positive control. A positive control serves as a benchmark for maximum enzymatic activity, confirming that the assay components—enzyme, substrate, cofactors, and buffer system—are functioning correctly. Without it, distinguishing between a true inhibitor and a failed assay (a false negative) becomes impossible. Phorbol esters, such as Phorbol 12,13-dibutyrate (PDBu), and designed activators like 3-(N-acetylamino)-5-(N-decyl-N-methylamino)-benzyl alcohol (ADMB), serve as powerful and reliable positive controls by directly and potently activating PKC.[3][4][5]
This guide provides a detailed framework for the effective use of these activators in both in vitro and cell-based PKC assays, grounded in the mechanistic understanding of their action.
Mechanism of Action: Mimicking the Endogenous Activator
PKC activation is a multi-step process culminating in its translocation to a cellular membrane and a conformational change that relieves autoinhibition.[6] The key event for conventional (cPKC) and novel (nPKC) isoforms is the binding of DAG to the C1 domain in the enzyme's regulatory region.[7]
Phorbol esters like PDBu are structural and functional analogs of DAG.[8] They bind with high affinity to the same C1 domain, effectively mimicking the endogenous activator.[7] This binding event recruits PKC to the membrane, where it becomes catalytically active. A key difference is that phorbol esters are metabolized much more slowly than DAG, leading to a sustained and prolonged activation of PKC, which is highly advantageous for experimental purposes.[9] While both DAG and phorbol esters activate PKC, they can induce distinct conformational forms of the enzyme and may interact with different sites or affinities, leading to some differences in downstream signaling outcomes.[10][11][12]
The synthetic activator ADMB was designed as a simplified analog of phorbol esters and also functions by engaging the PKC regulatory domain, providing another valuable tool for controlled PKC activation.[6]
Diagram: PKC Activation Pathway This diagram illustrates the canonical signaling pathway leading to PKC activation and highlights how phorbol esters like PDBu bypass upstream signaling to directly activate the enzyme by mimicking diacylglycerol (DAG).
Caption: PKC activation via receptor signaling versus direct activation by PDBu/ADMB.
Reagent Preparation & Handling
Scientific integrity starts with proper reagent handling. Phorbol esters are potent biological molecules and should be handled with care.
| Reagent | Molecular Weight | Recommended Solvent | Stock Concentration | Storage Conditions | Stability Notes |
| PDBu | 504.61 g/mol | DMSO or Ethanol | 1-10 mM | -20°C, desiccated | Lyophilized powder is stable for >2 years. In solution, use within 3 months to prevent loss of potency. Aliquot to avoid freeze-thaw cycles.[5][13] |
| ADMB | Varies by salt | DMSO | 1-10 mM | -20°C, desiccated | Follow manufacturer's guidelines. Generally stable as a DMSO stock for several months when stored properly. |
Scientist's Note (Solubility): PDBu is less hydrophobic than other phorbol esters like PMA (Phorbol 12-myristate 13-acetate), which allows for easier washout from cell cultures if required.[5] Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid solvent-induced artifacts. Prepare a vehicle control using the same final concentration of DMSO.
Protocol: PDBu/ADMB in In Vitro Kinase Assays
This protocol describes a typical endpoint assay using a purified or immunoprecipitated PKC enzyme. Assays can be radioactivity-based ([γ-³²P]ATP) or non-radioactive (e.g., fluorescence polarization, ELISA).[14][15][16][17]
Objective: To measure the direct activation of a PKC isoform by a positive control activator.
Materials:
-
Purified active PKC enzyme or immunoprecipitated PKC
-
PKC substrate (e.g., myelin basic protein, specific peptide)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Lipid Activator Mix: Phosphatidylserine (PS) and DAG (for basal activity comparison)
-
PDBu or ADMB stock solution (1 mM in DMSO)
-
ATP (with [γ-³²P]ATP spike for radioactive assays)
-
Stop Solution (e.g., EDTA for non-radioactive, phosphoric acid for radioactive)
-
Detection reagents (P81 phosphocellulose paper, antibody, etc.)[17]
Step-by-Step Methodology:
-
Prepare Activator Dilutions:
-
Serially dilute the PDBu/ADMB stock solution in Kinase Assay Buffer to create a range of working concentrations. A typical final concentration for maximal activation is 100-500 nM .
-
Rationale: A dose-response curve helps confirm the potency and identify the optimal concentration for routine positive control use.
-
-
Set Up Assay Reactions: On ice, prepare reactions in microcentrifuge tubes or a 96-well plate.
| Component | Blank (No Enzyme) | Negative (Vehicle) | Positive Control |
| Kinase Assay Buffer | to 40 µL | to 40 µL | to 40 µL |
| PKC Substrate | 5 µL | 5 µL | 5 µL |
| DMSO (Vehicle) | - | 1 µL | - |
| PDBu/ADMB | - | - | 1 µL (of 50X stock) |
| Purified PKC Enzyme | - | 5 µL | 5 µL |
| Total Pre-incubation Volume | ~45 µL | ~51 µL | ~51 µL |
-
Initiate Kinase Reaction:
-
Transfer the plate/tubes to a 30°C incubator.
-
Start the reaction by adding 10 µL of ATP solution (final concentration typically 10-100 µM).
-
Rationale: Adding ATP last ensures all components are in equilibrium before catalysis begins, leading to more reproducible results.
-
-
Incubate: Incubate for 15-30 minutes at 30°C. The optimal time should be determined empirically to ensure the reaction is within the linear range.[17]
-
Stop Reaction & Detect Signal:
-
Terminate the reaction by adding Stop Solution.
-
For radioactive assays, spot the reaction mixture onto P81 paper, wash extensively with 0.75% phosphoric acid, and measure incorporated radioactivity using a scintillation counter.[17]
-
For non-radioactive assays, add detection reagents (e.g., antibody against the phosphorylated substrate) and measure the signal (e.g., fluorescence, absorbance) according to the kit manufacturer's protocol.[16][18]
-
Diagram: In Vitro Assay Workflow This flowchart outlines the critical steps and controls for a robust in vitro PKC kinase assay.
Sources
- 1. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C controls activation of the DNA integrity checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the antigenic phenotype of human breast carcinoma cells by modifiers of protein kinase C activity and recombinant human interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDBu (Phorbol 12,13-Dibutyrate) | Cell Signaling Technology [cellsignal.com]
- 6. Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human T cell activation by phorbol esters and diacylglycerol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phorbol 12,13-dibutyrate | Protein Kinase C | Tocris Bioscience [tocris.com]
- 14. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. merckmillipore.com [merckmillipore.com]
- 18. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for Treating T47D Cells with 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Introduction: A Novel Protein Kinase C Activator in Estrogen Receptor-Positive Breast Cancer
T47D, a human ductal carcinoma cell line, is a cornerstone of in vitro breast cancer research, particularly for studies concerning hormone-dependent malignancies.[1][2] These cells are characterized by their expression of estrogen (ER) and progesterone (PR) receptors, making them an invaluable model for luminal A type breast cancer.[1] A key feature of T47D cells is a frequently occurring mutation in the PIK3CA gene, which leads to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical driver of cell proliferation and survival in many cancers.[3]
This document provides a comprehensive guide for the treatment of T47D cells with 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (hereafter referred to as Compound X), a designed activator of Protein Kinase C (PKC).[4] PKC represents a family of serine/threonine kinases that are central regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[5][6] In the context of ER+ breast cancer, the role of PKC is multifaceted, with different isoforms exerting distinct and sometimes opposing effects. For instance, PKCα has been linked to a more aggressive, hormone-independent phenotype, while PKCδ may enhance apoptosis in response to certain therapies.[7][8]
The amphiphilic nature of Compound X, conferred by its decyl tail, suggests it may readily interact with cellular membranes to modulate PKC activity.[4] This protocol is designed for researchers, scientists, and drug development professionals to meticulously evaluate the cellular and molecular consequences of treating T47D cells with this novel PKC activator. We will detail methodologies for cell culture, compound handling, and a suite of analytical techniques to dissect the compound's impact on cell viability, signaling pathways, and cellular morphology.
I. Materials and Reagents
Cell Culture:
-
T47D cells (ATCC HTB-133 or equivalent)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Compound Handling:
-
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (Compound X)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Assay-Specific Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western blotting (see Table 2)
-
Paraformaldehyde (PFA)
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
II. T47D Cell Culture and Maintenance
T47D cells are adherent and exhibit an epithelial-like morphology.[1] They have a relatively long doubling time, typically ranging from 30 to 60 hours.[9]
Protocol 1: Standard Culture of T47D Cells
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubation: Culture T47D cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer and incubate for 5-15 minutes at 37°C, or until cells detach.[10]
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension and transfer to a new culture flask at a split ratio of 1:3 to 1:6.[11]
III. Preparation of Compound X Stock Solution
The lipophilic nature of Compound X necessitates the use of an organic solvent for its initial solubilization.[4] DMSO is a standard choice for in vitro studies.
Protocol 2: Compound X Stock Preparation
-
Prepare a 10 mM stock solution of Compound X in sterile DMSO.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
IV. Experimental Design and Treatment of T47D Cells
A. Determining the Optimal Seeding Density
Prior to any treatment, it is crucial to determine the optimal seeding density to ensure cells are in an exponential growth phase during the experiment.
B. Dose-Response and Time-Course Experiments
To characterize the effects of Compound X, it is recommended to perform both dose-response and time-course experiments.
-
Dose-Response: Treat cells with a range of Compound X concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time point (e.g., 48 or 72 hours). This will help determine the half-maximal inhibitory concentration (IC50).
-
Time-Course: Treat cells with a fixed concentration of Compound X (e.g., the determined IC50) for various durations (e.g., 6, 12, 24, 48, 72 hours) to understand the kinetics of the cellular response.[12]
Protocol 3: General Treatment of T47D Cells
-
Seed T47D cells in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
-
Allow the cells to adhere and reach approximately 50-60% confluency (typically 24 hours).
-
Prepare serial dilutions of Compound X from the 10 mM stock in complete growth medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Compound X concentration).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Compound X or the vehicle control.
-
Incubate the cells for the desired duration.
V. Assessment of Cell Viability and Proliferation
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[13]
Protocol 4: MTT Assay
-
Seed 5,000-10,000 T47D cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound X as described in Protocol 3 for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
VI. Analysis of PKC-Mediated Signaling Pathways
Given that Compound X is a PKC activator, it is critical to investigate its effects on downstream signaling pathways, particularly the PI3K/AKT and MAPK/ERK cascades, which are known to be modulated by PKC in breast cancer cells.[5][7]
dot
Caption: Proposed signaling cascade following PKC activation by Compound X.
Protocol 5: Western Blot Analysis
-
Seed T47D cells in 6-well plates and treat with Compound X for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For quantitative analysis, perform densitometry using software like ImageJ, normalizing the phosphoprotein signal to the total protein signal.
Table 1: Recommended Primary Antibodies for Western Blotting
| Target Protein | Phosphorylation Site | Dilution | Supplier (Example) |
| p-PKC (pan-βII Ser660) | Ser660 | 1:1000 | Cell Signaling Technology |
| p-Akt | Ser473 | 1:1000 | Cell Signaling Technology |
| Total Akt | 1:1000 | Cell Signaling Technology | |
| p-ERK1/2 | Thr202/Tyr204 | 1:2000 | Cell Signaling Technology |
| Total ERK1/2 | 1:1000 | Cell Signaling Technology | |
| β-Actin (Loading Control) | 1:5000 | Sigma-Aldrich |
VII. Visualization of Cellular Effects
A. Immunofluorescence for PKC Localization
Activation of PKC often involves its translocation from the cytoplasm to cellular membranes. Immunofluorescence can be used to visualize this process.
dot
Caption: A streamlined workflow for assessing the effects of Compound X on T47D cells.
Protocol 6: Immunofluorescence Staining
-
Seed T47D cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with Compound X for a short duration (e.g., 30 minutes to 2 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a PKC isoform (e.g., PKCα) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
B. Apoptosis Analysis by Flow Cytometry
To determine if Compound X induces apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method.
Protocol 7: Annexin V/PI Staining
-
Treat T47D cells with Compound X for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
VIII. Data Interpretation and Troubleshooting
-
High Background in Western Blots: Ensure adequate blocking and washing steps. Optimize primary and secondary antibody concentrations.
-
Low Cell Viability in Control Wells: Check for mycoplasma contamination. Ensure proper cell handling and culture conditions. The slow growth of T47D cells can sometimes be attributed to suboptimal culture conditions.[16]
-
Inconsistent Results: Maintain consistency in cell passage number, seeding density, and treatment conditions.
IX. Conclusion
This application note provides a detailed and scientifically grounded framework for investigating the effects of the novel PKC activator, 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol, on the T47D breast cancer cell line. By following these protocols, researchers can obtain robust and reproducible data on the compound's impact on cell viability, key signaling pathways, and cellular processes such as apoptosis. The insights gained from these studies will be invaluable for understanding the therapeutic potential of modulating PKC signaling in ER-positive breast cancer.
References
-
Contribution of individual PKC isoforms to breast cancer progression. (n.d.). CONICET. Retrieved from [Link]
- Abstract P6-04-06: Protein kinase C beta 1 (PKCβ1), a novel drug target of Z-endoxifen, inhibits growth of estrogen receptor positive (ER+) breast cancer via activation of the NF-kB transcription factor RelA. (2020). Cancer Research, 80(4 Supplement), P6-04-06.
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Cellosaurus cell line T-47D (CVCL_0553). (n.d.). Cellosaurus. Retrieved from [Link]
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T-47D - Cell Line - BCRJ. (n.d.). BCRJ. Retrieved from [Link]
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T47D - Culture Collections. (n.d.). Public Health England. Retrieved from [Link]
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Immunofluorescence staining of breast cancer (T47D, MCF7 and MDA-MB-231), colon cancer (HT-29) and glioblastoma (U118MG) xenograft tumors by EpCAM antibody, 323/A3, and EpCAM aptamers, DT3 and Ep23, and control aptamer. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (5F-AKB48, ADMB) by HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, a synthetic cannabinoid commonly known as 5F-AKB48 or ADMB. Given the prevalence of synthetic cannabinoids in forensic and clinical settings, robust and reliable analytical methods are crucial for their identification and quantification in various matrices.[1] This guide outlines validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods coupled with mass spectrometry (MS), offering orthogonal approaches to ensure analytical accuracy. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in adapting these methods to their specific laboratory contexts.
Introduction to ADMB and Analytical Challenges
ADMB (5F-AKB48) is a potent synthetic cannabinoid that has been identified in herbal incense products and biological samples from individuals exhibiting signs of intoxication. Its chemical structure, featuring a bulky adamantyl group and a fluoropentyl chain, presents unique challenges and opportunities for chromatographic separation. The physicochemical properties of the analyte, such as solubility, polarity, and volatility, are critical considerations in method development.[2][3] Accurate and sensitive detection is paramount for both forensic investigations and clinical toxicology.
The primary challenges in ADMB analysis include:
-
Matrix Effects: Biological samples like blood, urine, and oral fluid are complex matrices that can interfere with analysis, necessitating effective sample preparation.[4]
-
Isomeric Compounds: The existence of structurally similar synthetic cannabinoids requires high-resolution chromatographic and mass spectrometric techniques for unambiguous identification.
-
Low Concentrations: In biological samples, ADMB and its metabolites may be present at trace levels, demanding highly sensitive analytical instrumentation.[5]
This guide addresses these challenges by providing detailed protocols for both HPLC-MS/MS and GC-MS, which are powerful techniques for the analysis of synthetic cannabinoids.[4]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of non-volatile or thermally labile compounds like ADMB in complex matrices.[6][7]
Rationale for Method Selection
-
Stationary Phase: A C18 reversed-phase column is selected due to its hydrophobic nature, which provides good retention and separation of the relatively non-polar ADMB molecule from more polar matrix components.
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is employed. The organic modifier (acetonitrile) facilitates the elution of the hydrophobic analyte, while the formic acid aids in the protonation of the ADMB molecule, enhancing its ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source.
-
Detector: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for its exceptional selectivity and sensitivity. This allows for the specific detection of ADMB even in the presence of co-eluting matrix components.
Experimental Workflow: HPLC-MS/MS
Caption: HPLC-MS/MS workflow for ADMB analysis.
Detailed Protocol: HPLC-MS/MS
2.3.1. Sample Preparation (Oral Fluid) [6][7]
-
Collect oral fluid samples and centrifuge to pellet cellular debris.
-
To 100 µL of the supernatant, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2.3.2. HPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Collision Energy | Optimized for ADMB |
| Dwell Time | 50 ms |
2.3.3. Method Validation
The method should be validated according to established guidelines (e.g., FDA).[6] Key validation parameters include:
-
Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-100 ng/mL).[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy and Precision: Assess through replicate analysis of quality control (QC) samples at low, medium, and high concentrations.[6]
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte.
-
Selectivity: Ensure no interference from endogenous compounds in the matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[8][9] For a compound like ADMB, which is amenable to gas chromatography, this method provides an excellent orthogonal approach to HPLC-MS/MS.
Rationale for Method Selection
-
Separation Principle: GC separates compounds based on their volatility and interaction with the stationary phase of the GC column.[9]
-
Column Choice: A low-bleed MS-designated capillary column (e.g., DB-5ms) is chosen to minimize background noise and ensure high sensitivity.[10]
-
Injection Mode: Splitless injection is utilized to maximize the transfer of the analyte onto the column, which is crucial for trace-level analysis.
-
Detector: A mass spectrometer provides high selectivity and allows for the identification of compounds based on their mass spectra.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for ADMB analysis.
Detailed Protocol: GC-MS
3.3.1. Sample Preparation (Urine)
Effective sample preparation is crucial to remove interferences and concentrate the analyte.[4][11][12]
-
To 1 mL of urine, add an internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-butyl chloride).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Optional: Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve the chromatographic properties of ADMB, though it may not be strictly necessary.[13]
3.3.2. GC and Mass Spectrometer Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification |
3.3.3. Data Analysis
-
Identification: Compare the obtained mass spectrum of the analyte peak with a reference library spectrum for ADMB. The retention time should also match that of a known standard.
-
Quantification: For quantitative analysis, use the SIM mode, monitoring characteristic ions of ADMB.[14] Construct a calibration curve using the peak area ratios of the analyte to the internal standard.
Method Comparison and Best Practices
| Feature | HPLC-MS/MS | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sample Preparation | Often simpler (e.g., dilute-and-shoot) | More extensive (extraction, potential derivatization)[15] |
| Sensitivity | Generally higher | Good, but can be lower than HPLC-MS/MS for some compounds |
| Selectivity | Excellent with MS/MS | Good with MS, enhanced by SIM |
| Confirmation | Orthogonal method to GC-MS | Orthogonal method to HPLC-MS/MS |
Best Practices for Reliable Analysis:
-
Internal Standards: Always use an appropriate internal standard (preferably an isotopically labeled analog of ADMB) to correct for variations in sample preparation and instrument response.
-
Quality Control: Include QC samples at different concentrations in each analytical run to monitor method performance.
-
System Suitability: Before running samples, inject a standard solution to verify the performance of the chromatographic system.
Conclusion
The HPLC-MS/MS and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of ADMB in various matrices. The choice between the two techniques will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. By understanding the principles behind each method and adhering to good laboratory practices, researchers can achieve accurate and defensible results for the detection and quantification of this potent synthetic cannabinoid.
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Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health. [Link]
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Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. (n.d.). Journal of Analytical Toxicology, Oxford Academic. [Link]
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Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). National Institutes of Health. [Link]
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Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. (2018). Journal of Analytical Toxicology, Oxford Academic. [Link]
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Analytical methods for the identification of synthetic cannabinoids in biological matrices. (n.d.). ResearchGate. [Link]
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GC/MS Analysis Testing Methods. (2015). Innovatech Labs. [Link]
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How do Molecular Attributes and Sample Properties Affect Chromatography? (2021). Sartorius. [Link]
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Chromatography. (2024). Chemistry LibreTexts. [Link]
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Analysis results of GC. (n.d.). Shimadzu. [Link]
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Application Note: Advanced Methods for the Quantitative Analysis of Tumor-Associated Antigen Expression Using Antibody-Reporter Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor-associated antigens (TAAs) are proteins that are differentially expressed in tumor cells compared to normal tissues. Their restricted expression pattern makes them critical biomarkers for cancer diagnostics and prime targets for immunotherapies, including antibody-drug conjugates (ADCs).[1][2] Accurate quantification of TAA expression levels on the cell surface is paramount for patient stratification, predicting therapeutic response, and understanding mechanisms of resistance.[3][4] While traditional methods like immunohistochemistry (IHC) and flow cytometry are staples in the field, they can be limited by semi-quantitative readouts and variability.[5]
This application note details the use of precisely engineered antibody-reporter conjugates, conceptually termed Antibody-Drug Mimetic Bodies (ADMBs) for this guide, to achieve robust and reproducible quantification of TAA expression. An ADMB, for the purpose of these protocols, is a construct combining the high specificity of a monoclonal antibody (mAb) with a stable, directly quantifiable reporter molecule (e.g., a fluorophore or enzyme) via a specialized linker.[6][7][8][9] This design mimics the structure of a therapeutic ADC but replaces the cytotoxic payload with a detectable signal, enabling highly sensitive and quantitative assays.[8] We provide detailed protocols for applying these reagents in quantitative immunohistochemistry (qIHC) and high-sensitivity flow cytometry.
Principle of the Technology
An ADMB is a tripartite molecule designed for precision in detection.[6][9]
-
Monoclonal Antibody (mAb): Provides exquisite specificity for a TAA on the tumor cell surface. The ideal mAb exhibits high affinity and rapid internalization, characteristics also sought for therapeutic ADCs.[6][7]
-
Linker: A stable chemical bridge connecting the antibody to the reporter. Its design ensures the conjugate remains intact until detection, preventing signal loss and ensuring a consistent antibody-to-reporter ratio.
-
Reporter Payload: A molecule that generates a measurable signal. This can be a bright, photostable fluorophore for flow cytometry or an enzyme like horseradish peroxidase (HRP) for chromogenic detection in IHC, allowing for direct quantification.
This structure provides a stoichiometric relationship between antibody binding and signal generation, forming the basis for enhanced quantitative analysis.
Caption: Structure of an Antibody-Drug Mimetic Body (ADMB) binding to a TAA.
Application I: Quantitative Immunohistochemistry (qIHC) with ADMBs
Quantitative IHC (qIHC) moves beyond the traditional 0 to 3+ scoring system by using digital pathology to generate continuous data, providing a more objective measure of protein expression.[10] ADMBs with enzymatic reporters are ideally suited for this application due to their stable signal generation. The following protocol is modeled after established best practices, such as the ASCO/CAP guidelines for HER2 testing, to ensure accuracy and reproducibility.[11][12][13]
Caption: Workflow for quantitative immunohistochemistry (qIHC) using ADMBs.
Detailed Protocol for qIHC
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.
1. Materials and Reagents
| Reagent/Material | Specification |
| FFPE Tissue Sections | 5 µm thickness, on charged slides |
| Xylene & Ethanol Series | Reagent grade (100%, 95%, 70%) |
| Antigen Retrieval Buffer | Citrate Buffer (pH 6.0) or EDTA (pH 8.0) |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol |
| Protein Blocking Buffer | 5% Normal Goat Serum in TBS-T |
| Primary Reagent | ADMB (e.g., anti-TAA-HRP conjugate) |
| Wash Buffer | Tris-Buffered Saline with 0.05% Tween-20 (TBS-T) |
| Substrate-Chromogen | DAB (3,3'-Diaminobenzidine) Kit |
| Counterstain | Harris' Hematoxylin |
| Mounting Medium | Permanent, xylene-based |
2. Step-by-Step Methodology
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
ADMB Incubation:
-
Dilute the ADMB (anti-TAA-HRP) to its pre-determined optimal concentration in antibody diluent.
-
Apply the diluted ADMB to the tissue sections and incubate in a humidified chamber (e.g., overnight at 4°C or 1 hour at room temperature).[17]
-
-
Washing:
-
Rinse slides thoroughly with wash buffer (3 changes, 5 min each) to remove unbound ADMB.[19]
-
-
Signal Development:
-
Prepare and apply the DAB substrate-chromogen solution according to the manufacturer's instructions.
-
Incubate for a controlled period (e.g., 1-10 minutes), monitoring signal development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining and Mounting:
3. Essential Controls for a Self-Validating System
-
Positive Control: A cell line or tissue known to express the TAA at high levels. This validates that the ADMB and all protocol reagents are functioning correctly.
-
Negative Control: A cell line or tissue known to be negative for the TAA. This helps define the background signal level.
-
Isotype Control ADMB: An ADMB constructed with a non-specific antibody of the same isotype and conjugated with the same reporter at the same ratio. This is crucial for assessing non-specific binding of the conjugate itself.[10]
Application II: High-Sensitivity Flow Cytometry with ADMBs
Flow cytometry enables the analysis of TAA expression on a single-cell basis, which is critical for studying heterogeneous tumor populations.[20][21] Using ADMBs with bright, stable fluorophores enhances the detection of both high- and low-expressing cell populations, which is increasingly relevant for therapies targeting "HER2-Low" states.[12][22]
Detailed Protocol for Flow Cytometry
1. Materials and Reagents
| Reagent/Material | Specification |
| Single-Cell Suspension | From fresh tumor tissue or cultured cells |
| FACS Buffer | PBS with 2% FBS and 0.05% Sodium Azide |
| Fc Receptor Block | e.g., Human TruStain FcX™ |
| Primary Reagent | ADMB (e.g., anti-TAA-Fluorophore conjugate) |
| Viability Dye | e.g., Propidium Iodide (PI) or a fixable viability dye |
| Compensation Beads | Single-stain antibody capture beads |
2. Step-by-Step Methodology
-
Prepare Single-Cell Suspension: Dissociate tumor tissue enzymatically or harvest cultured cells. Ensure a high-viability single-cell suspension.
-
Cell Counting and Aliquoting: Count cells and aliquot approximately 1x10⁶ cells per tube.
-
Fc Receptor Blocking: Resuspend cells in 50 µL of FACS buffer containing an Fc receptor blocking reagent to prevent non-specific antibody binding.[23] Incubate for 10-20 minutes at 4°C.[24]
-
ADMB Staining:
-
Without washing, add the pre-titrated optimal amount of the ADMB (anti-TAA-Fluorophore) to the cells.
-
Incubate for 30-60 minutes at 4°C, protected from light.[24]
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
-
Viability Staining:
-
Resuspend cells in FACS buffer containing a viability dye (e.g., PI at 1 µg/mL) just before analysis.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, ensuring instrument settings are optimized using compensation controls. Collect a sufficient number of events for statistical significance.
-
3. Essential Controls for a Self-Validating System
-
Unstained Control: Cells only, to determine autofluorescence levels.[25]
-
Viability Control: A sample of heat-killed cells mixed with live cells to set the gate for viability.[26]
-
Compensation Controls: Single-stained beads or cells for each fluorophore in the panel to correct for spectral overlap.[27][28]
-
Fluorescence Minus One (FMO) Control: A crucial control in multicolor panels where cells are stained with all ADMBs except the one of interest. This control is essential for accurately setting the positive gate by revealing the spread of fluorescence from other channels into the channel of interest.[25][27]
-
Biological Controls: Known positive and negative cell lines to confirm staining specificity.[26]
Caption: A typical gating strategy for TAA analysis by flow cytometry.
Data Interpretation and Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High Background (IHC/Flow) | - ADMB concentration too high.- Inadequate blocking.- Insufficient washing. | - Titrate ADMB to optimal concentration.- Increase blocking time or change reagent.- Increase number or duration of wash steps. |
| No/Weak Signal (IHC/Flow) | - Low or no TAA expression.- Improper antigen retrieval (IHC).- ADMB is not functional. | - Confirm TAA expression with positive controls.- Optimize HIER conditions (buffer, time, temp).- Test ADMB on known positive control cells. |
| Patchy Staining (IHC) | - Poor fixation.- Tissue drying during incubation. | - Ensure standardized fixation (6-72h in NBF).- Use a humidified chamber for all incubations. |
| Spectral Overlap (Flow) | - Incorrect compensation matrix. | - Re-run single-stain compensation controls. Ensure controls are bright and correctly prepared. |
Conclusion
The use of antibody-reporter conjugates (ADMBs) provides a robust framework for the sensitive and quantitative analysis of tumor-associated antigen expression. By combining the specificity of monoclonal antibodies with the direct measurability of optimized reporters, these tools overcome many limitations of traditional reagents. The detailed IHC and flow cytometry protocols provided herein, when combined with rigorous use of controls, establish a self-validating system that yields reproducible and accurate data essential for both basic research and the development of targeted cancer therapies.
References
-
Diamantidis, V., & Giatromanolaki, A. (2021). Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. Cancers. [Link]
-
Wolff, A. C., et al. (2013). Recommendations for Human Epidermal Growth Factor Receptor 2 Testing in Breast Cancer: American Society of Clinical Oncology/College of American Pathologists Clinical Practice Guideline Update. Journal of Clinical Oncology. [Link]
-
Wolff, A. C., et al. (2023). Human Epidermal Growth Factor Receptor 2 Testing in Breast Cancer: ASCO–College of American Pathologists Guideline Update. Archives of Pathology & Laboratory Medicine. [Link]
-
Patsnap Synapse. (2023). How to Set Up Proper Controls for Your Flow Cytometry Experiment. [Link]
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Diamantidis, V., & Giatromanolaki, A. (2021). Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. ResearchGate. [Link]
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Bitesize Bio. (2023). Take Control of Your World - Five Controls for Flow Cytometry. [Link]
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FluoroFinder. Flow Cytometry Controls. [Link]
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College of American Pathologists. (2023). HER2 Testing in Breast Cancer - 2023 Guideline Update. [Link]
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CancerNetwork. (2007). Practice Guidelines Released for HER2 Testing in Breast Cancer. [Link]
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Synapse. (2023). What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook. [Link]
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Bio-Rad. Controls for Flow Cytometry. [Link]
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HER2Know. HER2 in breast cancer and scoring guidance. [Link]
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SigutLabs. (2022). Introduction to antibody-drug conjugates (ADCs). [Link]
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Park, C. S., et al. (2016). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine. [Link]
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Workenhe, S. T., et al. (2022). Multiplex flow cytometry-based assay for quantifying tumor- and virus-associated antibodies induced by immunotherapies. STAR Protocols. [Link]
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RayBiotech. Immunohistochemistry (IHC) Protocol. [Link]
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BosterBio. IHC Protocol | Step-by-Step Immunohistochemistry Guide. [Link]
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de Groot, A. C., et al. (2023). Measuring antigen expression of cancer cell lines and circulating tumour cells. Scientific Reports. [Link]
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Gfeller, D., et al. (2024). Multi-omics analysis of overexpressed tumor-associated proteins. OncoImmunology. [Link]
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Tirosh, O., et al. (2023). A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells. International Journal of Molecular Sciences. [Link]
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D'Ippolito, E., et al. (2017). Paired Expression Analysis of Tumor Cell Surface Antigens. Frontiers in Immunology. [Link]
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Wax-it Histology Services Inc. (2024). Histopathological Considerations for IHC-based Studies. [Link]
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Ahmed, R., et al. (2019). Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells. ResearchGate. [Link]
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Spitzer, M. H., & Gherardini, P. F. (2021). Analyzing the Tumor-Immune Microenvironment by Flow Cytometry. Methods in Molecular Biology. [Link]
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Miltenyi Biotec. (2019). Evaluation of tumor-associated antigen expression with the MACSimaTM high-content imaging platform. [Link]
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Arrayit Corporation. DNA Microarrays. [Link]
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Park, C. S., et al. (2016). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. National Institutes of Health. [Link]
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City of Hope. (2024). New Biomarker Identified: TAA Burden Could Predict Immunotherapy Success. [Link]
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Crown Bioscience. (2019). Targeting Tumor-Associated Antigens and Tumor-Specific Antigens. [Link]
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Parodi, F., et al. (2021). Uncovering the Tumor Antigen Landscape: What to Know about the Discovery Process. International Journal of Molecular Sciences. [Link]
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Valignat, M., et al. (2024). Identifying optimal tumor-associated antigen combinations with single-cell genomics to enable multi-targeting therapies. Frontiers in Immunology. [Link]
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Application Notes and Protocols: Leveraging the Diacylglycerol Kinase Inhibitor R59949 [3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol] for Cancer Research
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: A Dual-Pronged Approach to Cancer Therapy
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol, more commonly known in the scientific literature as R59949 , is a potent, cell-permeable small molecule that has emerged as a critical tool in cancer research.[1] Its primary mechanism of action is the inhibition of diacylglycerol kinases (DGKs), a family of enzymes responsible for converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA).[2][3] This inhibition positions R59949 as a powerful modulator of lipid-mediated signal transduction.
In the context of oncology, the inhibition of DGKs presents a compelling, dual-action therapeutic strategy. Firstly, by elevating intracellular DAG levels, R59949 can directly impact cancer cell fate, often sensitizing them to apoptosis and inhibiting proliferation, particularly in tumors that have become "addicted" to DGK-mediated signaling.[3][4] Secondly, and of significant interest in the era of immunotherapy, DGK inhibition has profound effects on the immune system. Specifically, the inhibition of DGK isoforms alpha (α) and zeta (ζ) in T lymphocytes can reverse the state of anergy (non-responsiveness) often observed in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[4][5]
This guide provides a comprehensive overview of the mechanism of R59949 and detailed protocols for its application in cancer research, empowering scientists to effectively harness its potential in their experimental models.
Mechanism of Action: Tipping the DAG-PA Signaling Balance
Diacylglycerol kinases are critical regulators at the hub of lipid signaling. Ten mammalian DGK isoforms have been identified, which control the balance between DAG and PA, thereby dictating the activation of numerous downstream pathways.[3]
The Causality of DGK Inhibition:
-
Enzyme Inhibition: R59949 acts as a pan-DGK inhibitor, binding to the catalytic domain of DGK enzymes, with a particularly strong inhibitory effect on type I DGK isoforms (α and γ).[1][6]
-
DAG Accumulation: By blocking the conversion of DAG to PA, the intracellular concentration of DAG increases.
-
Downstream Signal Amplification: DAG is a crucial second messenger that recruits and activates a host of proteins, most notably Protein Kinase C (PKC) isoforms.[7] Enhanced PKC activity can trigger diverse cellular outcomes depending on the cellular context, including apoptosis in cancer cells or activation in T cells.[4][7]
-
T-Cell Activation: In T lymphocytes, the T-cell receptor (TCR) signaling cascade generates DAG. DGKα and DGKζ act as negative regulators by depleting this DAG pool, leading to T-cell anergy.[5] Inhibition of DGKα/ζ by compounds like R59949 sustains DAG signaling, lowers the threshold for T-cell activation, and promotes a robust anti-tumor immune response.[5][8]
The following diagram illustrates the central role of DGK in modulating cellular signaling and the impact of R59949.
Caption: R59949 inhibits DGK, causing DAG accumulation and enhanced PKC signaling.
Physicochemical & Handling Properties
Proper handling and storage are paramount for maintaining the integrity and activity of R59949.
| Property | Value | Source |
| Full Chemical Name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | [9] |
| Synonym | R59949, ADMB | [1][10] |
| CAS Number | 103955-90-4 | [11] |
| Molecular Formula | C₂₀H₃₄N₂O₂ | [12] |
| Molecular Weight | 334.50 g/mol | [12] |
| Appearance | Viscous liquid or crystalline solid | [10] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol). Slightly soluble in water. | [10] |
| Storage | Store at 2-8°C for short-term use. For long-term storage, aliquot and store at -20°C or -80°C. Protect from light. | [10] |
Expert Insight: For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols & Workflows
The following protocols provide step-by-step methodologies for investigating the effects of R59949 in cancer research models.
Protocol 1: Cancer Cell Proliferation/Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of R59949 on cancer cell lines. This is a foundational experiment to establish the direct anti-proliferative effects of the compound.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of R59949 in culture medium. A typical starting concentration is 100 µM, diluted down through 8-12 points. Include a vehicle control (DMSO) at the same final concentration as the highest R59949 dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the R59949 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Quantify cell viability using a preferred method, such as:
-
MTT/XTT Assay: Add the reagent and incubate for 2-4 hours. Read the absorbance on a plate reader.
-
Luminescence-based Assay (e.g., CellTiter-Glo®): Add the reagent, incubate for 10 minutes, and read the luminescence. This method measures ATP levels and is often more sensitive.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the R59949 concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To biochemically validate the mechanism of R59949 by observing changes in the phosphorylation status of downstream targets of the DAG/PKC signaling pathway.
Caption: Standardized workflow for Western Blot analysis.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with R59949 at 1X and 5X the predetermined IC₅₀ for a short duration (e.g., 30 min, 1 hr, 4 hr) to capture signaling events. Include a vehicle control.[13]
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Denature 20-40 µg of protein per lane by boiling in Laemmli buffer and separate on an SDS-PAGE gel.[14]
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[15] Incubate with a primary antibody overnight at 4°C. Choose antibodies against key downstream effectors of PKC, such as phospho-MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vitro DGK Kinase Activity Assay
Objective: To directly measure the inhibitory potency of R59949 on purified DGK isoforms. This is crucial for confirming target engagement and determining isoform selectivity.
Methodology (Luminescence-based, e.g., ADP-Glo™): This assay quantifies the amount of ADP produced in the kinase reaction.[16]
-
Kinase Reaction Setup: In a 384-well plate, combine the following in kinase buffer:
-
Purified recombinant DGK enzyme (e.g., DGKα).
-
Substrate: Diacylglycerol (provided in a lipid mixture).
-
ATP at a concentration near the Kₘ for the specific isoform.[17]
-
Serial dilutions of R59949 or vehicle control.
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the newly produced ADP back to ATP. This new ATP is used by luciferase to generate a light signal. Incubate for 30-60 minutes.
-
Signal Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each R59949 concentration relative to the vehicle control. Plot the percent inhibition versus the log of the R59949 concentration to determine the IC₅₀.[18]
Protocol 4: T-Cell Activation Assay
Objective: To functionally assess the immuno-modulatory capacity of R59949 by measuring its effect on T-cell activation.
Methodology:
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor's blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using negative selection kits if required.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C to provide the primary TCR signal. Wash wells with sterile PBS before use.
-
Cell Plating and Treatment: Plate the PBMCs or isolated T-cells (e.g., 1-2 x 10⁵ cells/well). Add soluble anti-CD28 antibody (1-2 µg/mL) to provide the co-stimulatory signal. Immediately add serial dilutions of R59949 or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂.
-
Activation Readout:
-
IL-2 Secretion (ELISA): Collect the culture supernatant and measure the concentration of secreted Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, using a standard ELISA kit.[16]
-
Surface Marker Expression (Flow Cytometry): Harvest the cells and stain them with fluorescently-labeled antibodies against activation markers like CD69 and CD25. Analyze the percentage of positive cells using a flow cytometer.
-
-
Data Analysis: For ELISA data, plot IL-2 concentration against R59949 concentration. For flow cytometry, plot the percentage of CD69+/CD25+ cells against R59949 concentration. Calculate the EC₅₀ (effective concentration for 50% of maximal response).
References
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Arranz-Nicolás J, et al. (2018). Diacylglycerol Kinase α Inhibition Potentiates Checkpoint Blockade Immunotherapy. Cancer Cell. Available at: [Link]
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Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
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Jiang Y, et al. (2015). Diacylglycerol kinase (DGK) inhibitor II (R59949) could suppress retinal neovascularization and protect retinal astrocytes in an oxygen-induced retinopathy model. International Journal of Ophthalmology. Available at: [Link]
-
Network of Cancer Research. (2021). R59949 is a pan Diacylglycerol Kinase (DGK) Inhibitor. Available at: [Link]
-
Luo B, et al. (2003). Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)quinazolinone (R59949). The Journal of Biological Chemistry. Available at: [Link]
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MDPI. Special Issue : Diacylglycerol Kinases in Cancer. Available at: [Link]
-
Patsnap Synapse. (2024). What are DGKA inhibitors and how do they work? Available at: [Link]
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ACS Publications. (2025). Targeting Diacylglycerol Kinase Alpha (DGKα) with New Inhibitors for Enhanced Cancer Immunotherapy. ACS Medicinal Chemistry Letters. Available at: [Link]
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Sakane F, et al. (2021). The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis. Cancers (Basel). Available at: [Link]
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Chupak L, et al. (2021). Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization. ACS Medicinal Chemistry Letters. Available at: [Link]
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Cell Signaling Technology. Western Blotting Protocol. Available at: [Link]
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Reaction Biology. Development of diacylglycerol kinase assays. Available at: [Link]
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PubChem. 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. Available at: [Link]
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Adriaenssens E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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He K, et al. (2025). Discovery of Novel, Potent, Selective, and Orally Available DGKα Inhibitors for the Treatment of Tumors. Journal of Medicinal Chemistry. Available at: [Link]
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SDS Manager. 3-(N-Acetylamino)-5-(N-decyl-N- methylamino)benzyl alcohol - SDS. Available at: [Link]
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NIH. In vitro NLK Kinase Assay. Available at: [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Application Note & Protocol: Preparation of High-Purity Stock Solutions of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl Alcohol for Research Applications
Introduction
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol, also known by its synonym ADMB, is a specialized organic compound utilized in various research contexts, notably as a designed activator of protein kinase C (PKC)[1]. Its amphoteric molecular structure, featuring a hydrophilic benzyl alcohol head and a lipophilic N-decyl tail, presents specific challenges for its preparation in aqueous solutions suitable for biological assays[1]. The compound's low solubility in water necessitates the use of organic solvents to create concentrated stock solutions, which are then diluted to working concentrations.
This guide provides a detailed, field-proven protocol for the preparation, storage, and quality control of stock solutions of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. The methodologies herein are designed to ensure solution stability, concentration accuracy, and reproducibility in downstream applications for researchers, scientists, and drug development professionals.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is fundamental to its successful handling. The presence of the ten-carbon decyl group confers significant lipophilicity, making it poorly soluble in aqueous buffers but soluble in organic solvents[1].
Table 1: Properties of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 103955-90-4 | [1][2][3] |
| Molecular Formula | C₂₀H₃₄N₂O₂ | [4] |
| Molecular Weight | 334.50 g/mol | [1] |
| Appearance | Viscous liquid or crystalline solid, clear to pale yellow | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | [1] |
| Storage (Neat) | 2-8°C in a cool, dry, well-ventilated area |[1] |
The Rationale for Stock Solutions: A Principle-Driven Approach
In experimental science, particularly in pharmacology and cell biology, the use of concentrated stock solutions is a cornerstone of accuracy and efficiency[5][6].
-
Causality of Choice—Why Not Weigh Directly? Direct weighing of small, milligram or microgram quantities required for individual experiments is prone to significant error from analytical balances and material loss during transfer. Preparing a concentrated stock solution allows for the accurate weighing of a larger, more manageable mass, which is then diluted volumetrically—a far more precise method[7].
-
The Lipophilicity Challenge: The primary obstacle with compounds like ADMB is their tendency to precipitate when a concentrated organic stock is diluted into an aqueous assay medium[8][9]. This occurs because the compound, stable in the organic solvent, is forced out of solution when the solvent environment abruptly changes to aqueous. This protocol is specifically designed to mitigate this critical issue.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for a wide range of lipophilic compounds and its miscibility with aqueous media[10]. However, the final concentration of DMSO in cell-based assays must be carefully controlled, as it can be toxic to cells, typically kept below 0.5%[9].
Safety Precautions
All laboratory procedures should be conducted in accordance with institutional safety guidelines.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the neat compound and concentrated organic solvents in a chemical fume hood or other well-ventilated space.
-
SDS Review: Before beginning, review the Safety Data Sheet (SDS) for 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol for comprehensive handling and emergency information[2][11].
Experimental Protocol: Primary Stock Solution (10 mM in DMSO)
This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many research applications.
-
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (neat compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to 0.1 mg or better)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes (P200, P1000)
-
Vortex mixer
-
Bath sonicator (optional, for difficult-to-dissolve batches)
Step 1: Calculation of Required Mass The fundamental relationship for calculating the mass of solute needed is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol)
-
Example Calculation for 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L × 0.001 L × 334.50 g/mol × 1000 mg/g
-
Mass (mg) = 3.345 mg
-
Step 2: Weighing the Compound
-
Place a clean microcentrifuge tube or weighing vessel on the analytical balance and tare its mass.
-
Carefully add approximately 3.35 mg of the compound into the vessel. It is more practical to weigh a slightly different amount (e.g., 3.50 mg) and adjust the solvent volume accordingly than to aim for an exact mass.
-
Record the exact mass measured.
-
Expert Insight: For this example, let's assume the actual mass weighed is 3.50 mg .
-
Step 3: Calculating Solvent Volume Recalculate the required solvent volume to achieve the 10 mM concentration with the actual mass weighed: Volume (mL) = [Mass (mg) / Molecular Weight (g/mol)] / Desired Concentration (mM)
-
Example Calculation for 3.50 mg:
-
Volume (mL) = [3.50 mg / 334.50 mg/mmol] / 10 mmol/L
-
Volume (mL) = 0.01046 mmol / 10 mmol/L = 0.001046 L = 1.046 mL
-
Step 4: Dissolution
-
Using a calibrated micropipette, add the calculated volume (1.046 mL) of anhydrous DMSO to the vessel containing the weighed compound.
-
Securely cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Visually inspect against a light source to ensure no solid particulates remain.
-
Trustworthiness Check: If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes. This uses acoustic energy to break up aggregates and enhance solvation[9]. Allow the solution to return to room temperature before proceeding.
Step 5: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots in a freezer at -20°C or -80°C for long-term stability.
Protocol: Preparation of Working Solutions & Mitigating Precipitation
The dilution of the primary stock into aqueous media is the most critical step where failure can occur.
This equation is used to calculate the volume of the stock solution needed to prepare a more dilute working solution[12].
-
C₁: Concentration of the primary stock solution (10 mM)
-
V₁: Volume of the primary stock solution to be determined
-
C₂: Desired concentration of the working solution (e.g., 10 µM)
-
V₂: Final volume of the working solution (e.g., 2 mL)
-
Example: Preparing 2 mL of a 10 µM working solution:
-
Ensure units are consistent: 10 mM = 10,000 µM.
-
V₁ = (C₂ × V₂) / C₁
-
V₁ = (10 µM × 2 mL) / 10,000 µM = 0.002 mL or 2 µL
-
-
Dispense the final volume of the aqueous assay buffer (minus the stock volume, so 1.998 mL) into a sterile tube.
-
While the tube is on a vortex mixer at a medium speed, add the calculated volume (2 µL) of the 10 mM DMSO stock solution drop-wise into the buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure rapid and complete dispersion.
-
Critical Check: Visually inspect the final working solution for any signs of cloudiness or precipitate. A clear solution indicates successful dilution. If precipitation occurs, refer to the troubleshooting section in the original source material[8][9]. Common strategies include preparing an intermediate dilution in a co-solvent mixture or lowering the concentration of the primary stock.
Workflow Visualization
The following diagram illustrates the complete process from neat compound to final working solution, emphasizing critical control points.
Caption: Workflow for preparing ADMB stock and working solutions.
References
-
Best Practices For Stock Solutions . Source: FasterCapital. [Link]
-
What is the procedure to create stock solutions? . Source: Chemistry Stack Exchange. [Link]
-
Solutions and dilutions: working with stock solutions . Source: Rice University. [Link]
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PREPARING SOLUTIONS AND MAKING DILUTIONS . Source: CSHL DNA Learning Center. [Link]
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3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol . Source: PubChem, National Center for Biotechnology Information. [Link]
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How to dissolve a lipophilic compund in media? . Source: ResearchGate. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . Source: National Center for Biotechnology Information (PMC). [Link]
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3-(N-Acetylamino)-5-(N-decyl-N- methylamino)benzyl alcohol - SDS . Source: Sigma-Aldrich Inc. via SDS Manager. [Link]
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Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols . Source: National Center for Biotechnology Information (PMC). [Link]
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Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide . Source: Hilaris Publisher. [Link]
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Application Notes and Protocols for High-Throughput ADME/T Screening in Drug Discovery
Introduction: The Imperative of Early ADME/T Profiling in Modern Drug Discovery
The journey of a drug from a promising hit compound to a marketed therapeutic is long, arduous, and fraught with a high rate of attrition. A significant contributor to late-stage failures has historically been suboptimal pharmacokinetic and safety profiles.[1] To mitigate this risk and improve the efficiency of drug development, the industry has shifted towards a paradigm of early and rapid assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. High-Throughput Screening (HTS) methodologies are central to this strategy, enabling the evaluation of large compound libraries for these crucial characteristics in a time- and cost-effective manner.[2][3]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for conducting high-throughput ADME/T assays. It is designed for researchers, scientists, and drug development professionals seeking to integrate these essential screens into their discovery workflows. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data that can confidently guide lead optimization efforts.
The Core Principles of High-Throughput ADME/T Assays
The primary goal of in vitro ADME/T testing is to mimic physiological processes to forecast a compound's in vivo behavior.[4] These assays can be broadly categorized into two main types: biochemical assays and cell-based assays.[5][6][7]
-
Biochemical assays are conducted in cell-free systems and are designed to measure the direct interaction between a compound and a biological target, such as an enzyme or receptor.[8] These are often used to assess metabolic stability and potential for drug-drug interactions.
-
Cell-based assays utilize living cells and provide a more biologically relevant context to assess a compound's effects on cellular processes, such as permeability, toxicity, and transporter interactions.[5][9][10]
The choice between these assay formats is dictated by the specific ADME/T property being investigated. A well-designed HTS campaign will often employ a tiered approach, starting with simpler, higher-throughput biochemical assays to triage large numbers of compounds, followed by more complex and physiologically relevant cell-based assays for promising candidates.
Key High-Throughput ADME/T Assays: Protocols and Methodologies
Metabolic Stability Assessment
Causality: A drug's metabolic stability is a critical determinant of its half-life and oral bioavailability. Compounds that are rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), are often cleared from the body too quickly to exert a therapeutic effect. Early identification of metabolically unstable compounds allows for medicinal chemistry efforts to be directed towards improving their metabolic properties.
Workflow Diagram:
Caption: Workflow for a typical high-throughput metabolic stability assay.
Detailed Protocol: High-Throughput Liver Microsomal Stability Assay
-
Compound Plating:
-
Using an acoustic dispenser or robotic liquid handler, dispense nanoliter volumes of test compounds from stock plates (typically 10 mM in DMSO) into a 384-well assay plate.
-
Include positive control (a compound with known metabolic instability, e.g., Verapamil) and negative control (a stable compound, e.g., Warfarin) on each plate.
-
-
Reagent Preparation:
-
Prepare a master mix of liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4). The final protein concentration should be optimized (typically 0.5-1.0 mg/mL).
-
Prepare a separate solution of the cofactor, NADPH, in phosphate buffer.
-
-
Incubation:
-
Add the microsome master mix to the assay plate containing the compounds and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration and non-specific binding.
-
Initiate the metabolic reaction by adding the NADPH solution. The final compound concentration is typically 1 µM.
-
-
Time-Point Sampling & Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
The 0-minute time point is typically achieved by adding the quenching solution before the NADPH.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Cytochrome P450 (CYP) Inhibition Assay
Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). When a co-administered drug inhibits a CYP enzyme responsible for the metabolism of another drug, it can lead to elevated plasma concentrations of the second drug, potentially causing toxicity. Screening for CYP inhibition early in discovery is a regulatory expectation and crucial for developing safe medicines.[11]
Protocol: High-Throughput Fluorogenic CYP Inhibition Assay (e.g., for CYP3A4)
-
Compound and Reagent Plating:
-
Serially dilute test compounds in a 384-well plate to create a concentration-response curve.
-
Prepare a master mix containing human liver microsomes, a CYP3A4-specific fluorogenic substrate (e.g., a Vivid® substrate), and buffer.[11]
-
Prepare a separate NADPH solution.
-
-
Incubation:
-
Add the microsome/substrate master mix to the compound plate.
-
Initiate the reaction by adding NADPH.
-
-
Signal Detection:
-
Incubate the plate at 37°C.
-
Read the fluorescence intensity at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme activity).
-
Data Presentation: Representative CYP Inhibition Data
| Compound ID | Target CYP | Assay Format | IC50 (µM) |
| BMS-12345 | CYP3A4 | Fluorogenic | 2.5 |
| BMS-12346 | CYP3A4 | Fluorogenic | > 50 |
| BMS-12347 | CYP2D6 | Fluorogenic | 0.8 |
| Ketoconazole | CYP3A4 | Fluorogenic | 0.05 |
Cell Permeability Assessment (Caco-2 Assay)
Causality: For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The Caco-2 assay is the gold standard for in vitro prediction of intestinal permeability.[4]
Workflow Diagram:
Caption: Workflow for the Caco-2 cell permeability assay.
Protocol: High-Throughput Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto 96-well Transwell plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Assay Execution:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 10 µM) to the apical (donor) side of the monolayer.
-
At specified time points (e.g., 2 hours), collect samples from the basolateral (receiver) side.
-
-
Analysis:
-
Quantify the concentration of the compound in the receiver compartment using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Data Interpretation, Quality Control, and Validation
A robust and reproducible HTS assay is fundamental to generating reliable data.[9] Several quality control metrics are essential for validating assay performance:
-
Z'-factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background Ratio (S/B): A measure of the dynamic range of the assay.
-
Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally acceptable.
It is crucial to include appropriate positive and negative controls on every plate to monitor assay performance and for data normalization.[9] Hits identified in primary screens should always be confirmed through re-testing and dose-response analysis to rule out false positives.[12]
Conclusion
The integration of high-throughput ADME/T assays early in the drug discovery process is no longer optional but a necessity for success.[2][5] By providing a comprehensive understanding of a compound's pharmacokinetic and safety profile at a stage when medicinal chemistry modifications are still feasible, these assays significantly de-risk drug development programs. The protocols and principles outlined in this guide provide a framework for establishing robust and reliable HTS workflows that will empower researchers to make informed decisions and ultimately accelerate the delivery of safe and effective new medicines to patients.
References
- Current status and future directions of high-throughput ADME screening in drug discovery. (Source: ScienceDirect, URL: )
- Target-Based ADME/Tox Assays. (Source: Thermo Fisher Scientific, URL: )
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (Source: Lifescience Global, URL: )
- Test Definition: ADMB.
- Driving drug discovery with enhanced cell culture capabilities. (Source: SelectScience, URL: )
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (Source: In-vitro-diagnostics.com, URL: )
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (Source: PubMed Central, URL: )
- A pragmatic approach to hit validation following biochemical high-throughput screening. (Source: Drug Discovery World, URL: )
- In Vitro ADME Assays: Principles, Applications & Protocols.
- Biochemical & Cell-based Assays. (Source: IRBM, URL: )
- Writing Protocols for Preclinical Drug Disposition (ADME) Studies. (Source: Basicmedical Key, URL: )
- How Are Biochemical Assays Used in High-Throughput Screening?
- High-Throughput Screening: today's biochemical and cell-based approaches. (Source: PubMed, URL: )
- Cell-based assays for high-throughput screening. (Source: Broad Institute, URL: )
- HTS Assay Valid
- Quantitative high-throughput screening data analysis: challenges and recent advances. (Source: PubMed Central, URL: )
- Cell-based assays in high-throughput mode (HTS). (Source: BioTechnologia, URL: )
- Analysis of HTS data. (Source: Cambridge MedChem Consulting, URL: )
- The role of HTS in eADMET profiling. (Source: European Pharmaceutical Review, URL: )
- Antimicrobial assay optimization and validation for HTS in 384-well format using a bioluminescent E. coli K-12 strain.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (Source: YouTube, URL: )
- Master protocols: New directions in drug discovery. (Source: PubMed Central, URL: )
- High-Throughput Screening Assay Datasets from the PubChem D
- HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (Source: PubMed, URL: )
- biochemical assays. (Source: MuriGenics, URL: )
- HTS in Silico, ADME, Chemical Optimization IBB PAS. (Source: POL-OPENSCREEN, URL: )
- Master Protocols for Drug and Biological Product Development. (Source: gmp-compliance.org, URL: )
- HTS becoming game of the fast and the curious. (Source: Drug Discovery News, URL: )
- Key components of HTS campaigns.
- Biochemical assays in Hit Characteriz
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting ADMB Insolubility in Aqueous Buffers
Welcome to the technical support center for handling ADMB (and structurally similar synthetic cannabinoids). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of these hydrophobic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Introduction: The Challenge of Hydrophobicity
ADMB, like most synthetic cannabinoids, is a highly lipophilic molecule.[1] This inherent hydrophobicity means it has poor solubility in water-based solutions, which are the foundation of most biological assays.[2] The primary challenge is to prepare a homogenous, stable aqueous solution at a desired concentration without precipitation, which can lead to inaccurate dosing and unreliable experimental outcomes. This guide will walk you through a logical, step-by-step process to overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ADMB precipitated immediately when I added my DMSO stock to my aqueous buffer. What went wrong?
This is the most common issue researchers face. It occurs when the concentration of the organic co-solvent (like DMSO) is not sufficient to keep the hydrophobic compound dissolved once diluted into the aqueous phase.
Expertise & Experience: The key is to understand the concept of "crashing out." When you add the highly concentrated DMSO stock to the buffer, the DMSO disperses rapidly, and the local concentration of the co-solvent around the ADMB molecules drops dramatically. Water molecules then surround the hydrophobic ADMB, forcing them to aggregate and precipitate.[3]
Troubleshooting Workflow:
Caption: Decision tree for initial precipitation issues.
Self-Validating Protocol: Preparing a Working Solution
-
High-Concentration Stock: Prepare a high-concentration stock solution of ADMB in 100% DMSO (e.g., 10-50 mM).[4] Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Serial Dilution Strategy: Instead of a large, single dilution, perform serial dilutions. First, dilute the DMSO stock into your cell culture medium or buffer that contains a protein source like Fetal Bovine Serum (FBS). Serum proteins, such as albumin, can bind to hydrophobic compounds and help maintain their solubility.
-
Gradual Addition: When adding the stock solution to the aqueous buffer, vortex or gently agitate the buffer to ensure rapid and even mixing. This helps to avoid localized high concentrations of ADMB that can initiate precipitation.
-
Solvent Control: Always include a vehicle control in your experiments, which is the same final concentration of the co-solvent (e.g., DMSO) in the buffer without the compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent itself.[5]
Q2: I need to minimize the final DMSO concentration in my cell-based assay due to toxicity concerns. What are my options?
While DMSO is a common solvent, it can be toxic to some cell lines at higher concentrations.[5] Keeping the final concentration below 0.5% (v/v) is a standard practice. If ADMB still precipitates at this low DMSO concentration, consider the following strategies.
Option 1: pH Adjustment
Expertise & Experience: Many synthetic cannabinoids possess amine groups, which can be protonated.[4] Adjusting the pH of the buffer can significantly impact the solubility of such compounds.[6] By lowering the pH, the amine group can become protonated (positively charged), which increases its interaction with polar water molecules and enhances solubility.
Self-Validating Protocol: pH-Mediated Solubilization
-
Determine pKa (if possible): If the pKa of your compound is known, aim for a buffer pH that is at least 1-2 units below the pKa of the basic functional group to ensure protonation.
-
Acidic Buffer Preparation: Prepare your buffer at a slightly acidic pH (e.g., pH 5.0-6.5). Note that this must be compatible with your experimental system (e.g., cell viability).
-
Test Solubility: Prepare your ADMB stock in DMSO as usual. Add a small aliquot to your acidic buffer and observe for precipitation. Compare this to the solubility in a neutral pH buffer.
-
Caution: Be aware that the stability of your compound may also be pH-dependent. Some synthetic cannabinoids can degrade under acidic conditions, particularly through hydrolysis of ester or amide bonds.[7][8] It is advisable to prepare these solutions fresh and use them promptly.
Option 2: Utilizing Detergents
Expertise & Experience: Detergents are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[1] The hydrophobic tails of the detergent molecules form a core that can encapsulate hydrophobic compounds like ADMB, while the hydrophilic heads interact with the aqueous environment, effectively creating a soluble nanoparticle.[9][10]
Commonly Used Detergents in Biological Assays:
| Detergent | Type | Typical Working Concentration | Considerations |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% | Generally mild and well-tolerated by many cell lines. |
| CHAPS | Zwitterionic | 1-10 mM | Can be more effective for certain compounds but may have higher cytotoxicity. |
| Cremophor® EL | Non-ionic | Varies | Often used in pharmaceutical formulations for hydrophobic drugs. |
Self-Validating Protocol: Detergent-Based Solubilization
-
Prepare Detergent-Containing Buffer: Add the chosen detergent to your aqueous buffer at a concentration above its CMC.
-
Prepare ADMB Stock: Dissolve ADMB in a minimal amount of an organic co-solvent like ethanol or DMSO.
-
Formulate the Solution: Slowly add the ADMB stock solution to the detergent-containing buffer while vortexing. The micelles will form around the ADMB molecules, aiding in their solubilization.
-
Control for Detergent Effects: It is critical to run a vehicle control with the detergent at the same final concentration to account for any biological effects of the detergent itself.
Caption: ADMB encapsulated within a detergent micelle.
Option 3: Cyclodextrins
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[3] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9][11] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) have enhanced water solubility and are commonly used in pharmaceutical formulations.[4]
Self-Validating Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer.
-
Prepare ADMB Stock: Dissolve ADMB in a suitable organic solvent (e.g., ethanol).
-
Form the Complex: Add the ADMB solution to the cyclodextrin solution and stir for several hours or overnight to allow for the formation of the inclusion complex.
-
Validation: The formation of the complex can be confirmed by techniques such as NMR or fluorescence spectroscopy if required. For most applications, the visual confirmation of a clear solution is sufficient.
Q3: My ADMB solution is initially clear but becomes cloudy over time, or I get inconsistent results between experiments. What is happening?
This suggests a stability issue. Synthetic cannabinoids, particularly those with ester or amide functional groups, can be susceptible to hydrolysis in aqueous solutions.[7] This degradation can lead to a loss of potency and the formation of less soluble byproducts.
Expertise & Experience: The rate of hydrolysis is often dependent on pH and temperature. Many synthetic cannabinoids show increased degradation at room temperature and in alkaline conditions.[7]
Best Practices for Ensuring Stability:
-
Prepare Fresh Solutions: Always prepare your final working solutions fresh from a frozen stock on the day of the experiment.
-
Storage of Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or ethanol, aliquot them into small volumes in tightly sealed vials, and store them at -20°C or -80°C. This minimizes exposure to water and repeated freeze-thaw cycles.
-
Temperature Control: During your experiment, keep your solutions on ice as much as possible to slow down potential degradation.
-
pH Considerations: Be mindful that buffer pH can affect stability. If you suspect pH-related degradation, you may need to perform a stability study by incubating your compound in different pH buffers over time and analyzing for degradation products using techniques like HPLC.
Caption: Troubleshooting workflow for compound instability.
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Action |
| Immediate Precipitation | Insufficient co-solvent | Increase final co-solvent concentration; use a lower concentration stock. |
| Need for Low Co-Solvent | Co-solvent cytotoxicity | Explore pH adjustment, use of detergents (e.g., Tween® 20), or cyclodextrins. |
| Delayed Precipitation/ Inconsistency | Compound instability | Prepare solutions fresh, store stocks at -20°C or -80°C, and consider pH/temperature effects on degradation. |
By systematically applying these principles and protocols, you can overcome the challenges of ADMB insolubility and generate reliable, reproducible data in your research.
References
-
Nivorozhkin, A. (2019). Solubilization of Phytocannabinoids Using Cyclodextrins. Cannabis Science and Technology. Available at: [Link]
-
Kim, S., et al. (2023). Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance. Pharmaceuticals. Available at: [Link]
-
Cui, W., et al. (2024). Enhancing Cannabinoid Bioavailability in Pain Management: The Role of Cyclodextrins. Molecules. Available at: [Link]
-
Chinese Academy of Sciences. (2021). Complexation with Cyclodextrin Improves Solubility of Cannabidiol. Phys.org. Available at: [Link]
-
University of North Texas Health Science Center. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens. ShareOK. Available at: [Link]
-
U.S. Department of Justice. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Office of Justice Programs. Available at: [Link]
-
Ferreira, B., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences. Available at: [Link]
-
Elleflain, C., et al. (2018). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology. Available at: [Link]
-
Tanaka, S., et al. (2021). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the stabilities of 6 SCMs in authentic specimens. Forensic Toxicology. Available at: [Link]
-
Wikipedia. (n.d.). Synthetic cannabinoids. Available at: [Link]
-
Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. ResearchGate. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cannabinoids and 'Spice' drug profile. EMCDDA. Available at: [Link]
-
Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. (2022). ProBiologists. Available at: [Link]
-
Le, T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
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- 11. ojp.gov [ojp.gov]
Technical Support Center: Optimizing 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (AMBA) for Cell Culture Applications
Disclaimer: 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (AMBA) is a novel research compound. The information provided herein is based on internal validation data and established principles for optimizing amphiphilic small molecules. Researchers should conduct their own validation for specific cell lines and experimental systems.
Introduction: Understanding AMBA
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (AMBA) is a novel amphiphilic small molecule currently under investigation for its potent and selective activation of Protein Kinase C (PKC) isozymes.[1][2] Its unique structure, featuring a polar benzyl alcohol head and a nonpolar N-decyl tail, allows it to interact with cell membranes and modulate intracellular signaling pathways.[2][3] The PKC family of serine/threonine kinases are crucial regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of PKC signaling is implicated in various diseases, particularly cancer, making PKC modulators like AMBA valuable tools for research and potential therapeutic development.[1][2][4]
This guide provides a comprehensive resource for researchers using AMBA, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How do I properly dissolve and store AMBA? A: AMBA is a hydrophobic compound and will precipitate if added directly to aqueous culture media.[5][6]
-
Dissolving: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity dimethyl sulfoxide (DMSO).[7] Warm the solution gently (to 37°C) and vortex to ensure it is fully dissolved.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7] Protect from light.
Q2: What is the recommended starting concentration for my experiments? A: The optimal concentration of AMBA is highly cell-type dependent.
-
Starting Range: We recommend starting with a broad dose-response experiment ranging from 10 nM to 10 µM.[8][9] Many potent PKC activators, like Phorbol 12-myristate 13-acetate (PMA), show effects in the nanomolar to low micromolar range.[9][10][11]
-
Optimization is Key: It is critical to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific biological endpoint (e.g., target phosphorylation, gene expression, cell differentiation).[8]
Q3: What is the mechanism of action for AMBA? A: AMBA acts as a diacylglycerol (DAG) mimetic, binding to the C1 domain of conventional and novel PKC isozymes, leading to their activation.[12] This initiates a downstream signaling cascade that can include activation of pathways like the Ras-Raf-MEK-ERK pathway, influencing gene expression and cellular function.[1][3]
Q4: What are the expected off-target effects or cytotoxicity? A: Like many potent signaling modulators, high concentrations of AMBA can lead to cytotoxicity.[11][13][14] The amphiphilic nature of the molecule may also cause membrane disruption at supra-optimal doses.[15]
-
Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTT, LDH release, or Resazurin assay) alongside your functional experiments to determine the concentration range that is non-toxic.[16][17][18][19][20]
-
Selectivity: While designed to target PKC, cross-reactivity with other C1 domain-containing proteins is possible. Consider using well-characterized, broad-spectrum PKC inhibitors (e.g., Gö6983) as controls to confirm that the observed effects are PKC-dependent.[21][22]
Troubleshooting Guide
This section addresses common problems encountered when working with AMBA.
Issue 1: No biological effect is observed at tested concentrations.
| Potential Cause | Troubleshooting Steps & Explanation |
| Compound Precipitation | Poor solubility is a primary reason for lack of activity.[7] Even if not visible, micro-precipitates can drastically lower the effective concentration. Action: Visually inspect the diluted media for precipitation. Perform a solubility test by preparing the highest concentration in media, incubating for 1-2 hours at 37°C, and checking for precipitates.[7] If needed, consider using solubilizing agents like Pluronic F-127, though vehicle controls are crucial.[23] |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles can degrade the molecule.[7] Action: Use a fresh, single-use aliquot of the stock solution. If in doubt, verify the compound's integrity via analytical methods if available. |
| Sub-optimal Concentration | The effective concentration range may be narrower or different than anticipated. Some PKC activators can have bell-shaped dose-response curves.[8] Action: Expand your dose-response curve to include both lower (pM-nM) and higher (10-50 µM) concentrations, ensuring you have enough data points to define the activity curve.[8] |
| Inactive Signaling Pathway | The target PKC isozymes or downstream pathways may not be expressed or active in your chosen cell line.[2][3] Action: Confirm the expression of target PKC isozymes (e.g., via Western blot or qPCR). As a positive control, treat cells with a well-known PKC activator like PMA to ensure the pathway is responsive.[10] |
| Incorrect Timing | PKC activation can be rapid and transient or lead to longer-term changes. Action: Perform a time-course experiment (e.g., 15 min, 1 hr, 6 hr, 24 hr, 48 hr) to identify the optimal treatment duration for your endpoint. |
Issue 2: High levels of cell death or unexpected morphology changes.
| Potential Cause | Troubleshooting Steps & Explanation |
| Direct Cytotoxicity | The concentration used is above the toxic threshold for the cells.[13][14] Action: Immediately perform a cytotoxicity assay (see Protocol 2) to determine the IC50 (half-maximal inhibitory concentration) and establish a non-toxic working range.[16][19][20] |
| DMSO Vehicle Toxicity | The final concentration of DMSO in the culture media is too high. Action: Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%.[5][7] Always include a vehicle control (media + same amount of DMSO) in every experiment. |
| Induction of Apoptosis/Necrosis | Prolonged or intense PKC activation can trigger programmed cell death in certain cell types.[2] Action: Lower the AMBA concentration. Use assays like Annexin V/PI staining to determine if the observed cell death is apoptotic or necrotic, which can provide mechanistic insights.[16] |
| Amphiphile-induced Membrane Disruption | At high concentrations, the detergent-like properties of amphiphilic molecules can compromise membrane integrity.[15] Action: This is a form of direct cytotoxicity. Reduce the concentration of AMBA significantly. This effect is typically observed at much higher concentrations than those needed for specific biological activity. |
Experimental Protocols & Workflows
Protocol 1: Determining the Optimal Working Concentration of AMBA
This protocol uses a standard cell-based assay to generate a dose-response curve and determine the EC50. The endpoint should be a quantifiable measure of PKC activation (e.g., phosphorylation of a downstream target like ERK, or a reporter gene assay).
Workflow Diagram: Dose-Response Optimization
Caption: Workflow for determining the EC50 of AMBA.
Step-by-Step Method:
-
Cell Plating: Seed your cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of assay (typically 60-80% confluency).
-
Prepare Dilutions: Prepare a 2X working stock of the highest AMBA concentration in complete culture medium. Perform serial dilutions (e.g., 1:3 or 1:10) in culture medium to create a range of 2X concentrations. Also prepare a 2X vehicle control containing the same final DMSO concentration.
-
Treatment: Remove half the volume of medium from each well of the 96-well plate. Add an equal volume of the 2X AMBA dilutions or controls to the appropriate wells. This minimizes cell stress.
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
Assay: Perform your chosen functional assay according to the manufacturer's protocol.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the AMBA concentration. Use a suitable software (e.g., GraphPad Prism) to fit the data using a non-linear regression model (four-parameter logistic curve) to determine the EC50 value.[8]
Protocol 2: Assessing AMBA-Induced Cytotoxicity using an MTT Assay
This protocol measures metabolic activity as an indicator of cell viability. It should be run in parallel with functional assays using the same concentrations and incubation times.
Step-by-Step Method:
-
Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
MTT Addition: Following the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the AMBA concentration to determine the IC50.[19][20]
Conceptual Signaling Pathway
Caption: AMBA activates PKC, initiating the MAPK/ERK cascade.
References
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Newton, A.C. (2018). Protein Kinase C: Poised to Signal. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Kramer, R., et al. (2012). Phorbol myristate acetate (PMA) EC 50 dose-response curves. ResearchGate. [Link]
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Griner, E.M., & Kazanietz, M.G. (2007). Protein Kinase C and Cancer: what we know and what we do not. Nature Reviews Cancer. [Link]
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Ismail, H., et al. (2021). Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling. MDPI. [Link]
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Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. BosterBio. [Link]
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Antal, C.E., et al. (2015). Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response. MDPI. [Link]
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Stevanovic, M., et al. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Riss, T.L., et al. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Drug-Induced Cell Death. Assay Guidance Manual. [Link]
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Roy, P.S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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Somu, C. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]
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Ishihara, K. (2019). [Solubilization of Poorly Water-soluble Drugs with Amphiphilic Phospholipid Polymers]. Yakugaku Zasshi. [Link]
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Saha, P. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
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Valitutti, S., et al. (1986). Phorbol myristate acetate-induced proliferation of an IL-2-dependent T-cell line. Cellular Immunology. [Link]
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LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LI-COR. [Link]
-
Dutta, S., et al. (2020). Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo. Antioxidants. [Link]
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Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Kumar, A., & Jana, A.K. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. [Link]
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Wilson, D.H., et al. (2021). Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System. International Journal of Molecular Sciences. [Link]
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O'Connell, M.J., et al. (2021). The Cytotoxicity of Phorbol 12- Myristate 13-Acetate and Lipopolysaccharide on THP-1 Cells and an Optimized Differentiation Protocol. International Journal of Molecular Sciences. [Link]
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Johnson, J.E., & Giorgione, J. (2015). Protein Kinase C Pharmacology: Refining the Toolbox. Trends in Pharmacological Sciences. [Link]
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Chien, J.A., et al. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers. [Link]
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Wang, H., et al. (2023). Optimization of peptide amphiphile-lipid raft interaction by changing peptide amphiphile lipophilicity. Acta Biomaterialia. [Link]
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Savjani, K.T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
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Purchase, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
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An, P., et al. (2017). Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. Molecular Pharmacology. [Link]
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Michalak, I., et al. (2022). Isolation of Phycobiliproteins from Thermosynechococcus PCC 6715 by Foam Fractionation in Batch and Continuous Modes. Molecules. [Link]
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Wang, H., et al. (2023). Optimization of peptide amphiphile-lipid raft interaction by changing peptide amphiphile lipophilicity. Acta Biomaterialia. [Link]
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Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology. [Link]
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Li, Y., et al. (2023). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. Drug Design, Development and Therapy. [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva Life Sciences. [Link]
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Technical Support Center: Preventing Degradation of ADMB in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ADMB (and related indazole-3-carboxamide synthetic cannabinoids). The stability of your compound in solution is paramount for generating reproducible and reliable experimental data. This guide provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the chemical degradation pathways affecting ADMB.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with ADMB in solution.
| Question | Quick Answer |
| What is the best solvent for preparing ADMB stock solutions? | Due to its lipophilic nature, ADMB has poor solubility in aqueous solutions. Use organic solvents like DMSO, ethanol, or acetonitrile for high-concentration stock solutions.[1] |
| What are the ideal long-term storage conditions for ADMB solutions? | For long-term stability, store aliquoted stock solutions in tightly sealed, light-protected vials at -20°C or -80°C.[1][2][3] |
| How can I tell if my ADMB solution has degraded? | Visual signs include color changes or precipitation. The most definitive method is analytical, such as observing new peaks or a decrease in the parent compound peak area using HPLC or LC-MS.[4][5] |
| Can I use standard plastic tubes to store my ADMB solution? | It is not recommended. Synthetic cannabinoids can adsorb to certain plastic surfaces (like polypropylene), leading to a significant loss of compound concentration.[6] Use silanized glass vials whenever possible to minimize adsorptive losses.[1] |
| How many times can I freeze-thaw my stock solution? | Avoid repeated freeze-thaw cycles as they can accelerate degradation.[1] It is best practice to prepare single-use aliquots from your primary stock solution. While some studies show stability for up to three cycles for certain cannabinoids, minimizing this is a crucial preventative measure.[7] |
| My solution is being used in an aqueous cell culture medium. How do I prevent it from precipitating? | Prepare a high-concentration stock in DMSO and then dilute it serially into your aqueous buffer or medium immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and precipitation. Test a range of buffer pH values to find the optimal pH for your specific analog's solubility.[1] |
Core Concepts: Understanding ADMB Degradation Pathways
ADMB, as a synthetic cannabinoid of the indazole-3-carboxamide class, is susceptible to several chemical degradation pathways. Understanding these mechanisms is the first step in prevention. The two most significant pathways are hydrolysis and oxidation.
1. Hydrolysis: The Primary Culprit
Synthetic cannabinoids often contain ester and amide functional groups, which are susceptible to hydrolysis—a chemical reaction where a water molecule cleaves a bond.[8] This can be catalyzed by acidic or basic conditions.[9][10]
-
Ester Hydrolysis: The ester moiety in many ADMB-like compounds is a primary target for degradation. Hydrolysis cleaves the ester bond, yielding a carboxylic acid and an alcohol.[9][11] This is often the most rapid degradation pathway in aqueous solutions or in the presence of atmospheric water.[8]
-
Amide Hydrolysis: The amide linkage is generally more stable than the ester but can also undergo hydrolysis, particularly under harsh pH conditions, leading to the formation of a carboxylic acid and an amine.[8][12]
Caption: Primary degradation pathways for a generic ADMB structure.
2. Oxidation
Oxidation involves the reaction of the ADMB molecule with oxygen, a process that can be accelerated by exposure to light, heat, or trace metals.[5] This can lead to various oxidized impurities, such as hydroxylated byproducts, which may have altered pharmacological activity and complicate data interpretation.[13][14] Protecting solutions from atmospheric oxygen and light is a key preventative measure.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to ADMB solution instability.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage or dilution. | 1. Poor Solubility: The compound is crashing out of the solution, especially when an organic stock is diluted into an aqueous buffer.[1] 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound concentration beyond its solubility limit. 3. Temperature Fluctuation: Solubility is temperature-dependent. Moving a solution from room temperature to 4°C can decrease solubility. | 1. Optimize Dilution: Dilute the stock solution into the final aqueous buffer immediately before the experiment. Ensure vigorous mixing. 2. Check Solvent Concentration: Keep the final concentration of organic solvent (e.g., DMSO) as low as possible in the final assay (ideally <0.5%).[1] 3. Proper Sealing: Use high-quality vials with tight-fitting caps (e.g., screw-cap cryovials with O-rings). Seal with paraffin film for extra protection. 4. Gentle Re-solubilization: If precipitate is observed, try gentle warming in a water bath or brief sonication before use, but be aware that heat can accelerate degradation. |
| Experimental results show lower-than-expected potency or activity. | 1. Chemical Degradation: The active parent compound has degraded into less active or inactive byproducts (e.g., via hydrolysis).[8][11] 2. Adsorption to Container: A significant portion of the compound has adsorbed to the walls of the storage container, lowering the effective concentration.[1][6] 3. Inaccurate Initial Concentration: Errors during initial weighing or dissolution. | 1. Prepare Fresh Solutions: Always use freshly prepared or properly stored aliquots for critical experiments. 2. Confirm Integrity: Analyze your solution using HPLC or LC-MS to check for the presence of degradation products.[15] 3. Use Proper Vials: Switch to silanized glass vials to minimize surface adsorption.[1] 4. Re-verify Concentration: If possible, verify the concentration of your stock solution spectrophotometrically or via a calibrated analytical method. |
| New, unidentified peaks appear in HPLC/LC-MS analysis over time. | 1. Formation of Degradation Products: These new peaks are almost certainly the result of chemical degradation (hydrolysis, oxidation).[5][16] | 1. Characterize Degradants: Use high-resolution mass spectrometry (LC-MS/MS) to identify the mass of the new peaks and deduce their likely structure (e.g., a mass increase of 16 Da suggests oxidation; a mass change corresponding to ester hydrolysis suggests the carboxylic acid metabolite).[4][11] 2. Optimize Storage: This is a clear sign that storage conditions are suboptimal. Immediately implement the recommended storage protocol (aliquot, store at -20°C or lower, protect from light).[2][3] 3. Perform a Forced Degradation Study: To proactively identify potential degradants, subject a sample of the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the products. This helps in developing stability-indicating analytical methods.[17] |
Validated Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the best practices for preparing a stable, high-concentration primary stock solution of ADMB.
Materials:
-
ADMB powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Calibrated analytical balance
-
Amber, silanized glass vial with a PTFE-lined screw cap
-
Volumetric glassware
-
Sonicator
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber glass vial on the analytical balance.
-
Weigh ADMB: Carefully weigh the desired amount of ADMB powder directly into the tared vial. Record the exact weight.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial. Vortex vigorously for 1-2 minutes. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a bright light source to ensure no solid particles remain. The solution should be clear.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.
Protocol 2: Recommended Storage & Handling Workflow
Following this workflow minimizes degradation from environmental exposure and handling.
Caption: Recommended workflow for storing and handling ADMB solutions.
Key Handling Practices:
-
Aliquoting is Critical: Never work directly from your primary stock. Aliquoting prevents contamination and repeated freeze-thaw cycles of the main supply.[1]
-
Protect from Light: Use amber vials or wrap clear vials in aluminum foil. Light can catalyze oxidative and other degradation pathways.[5][18]
-
Inert Gas Overlay: For highly sensitive compounds or very long-term storage, you can flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Protocol 3: Basic Chemical Stability Assessment Using HPLC
This protocol provides a framework for researchers to monitor the stability of their ADMB solution over time.
Objective: To quantify the percentage of ADMB remaining in solution under specific storage conditions.
Procedure:
-
Prepare Solution: Prepare a solution of ADMB at a known concentration (e.g., 100 µM) in the desired solvent or buffer system.
-
Time Point Zero (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system. Record the peak area of the parent ADMB compound. This is your 100% reference value.
-
Storage: Store the remaining solution under the conditions you wish to test (e.g., 4°C, room temperature).
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot, bring it to room temperature, and inject it into the HPLC system using the same method.
-
Data Analysis:
-
Record the peak area of the parent ADMB compound at each time point.
-
Note the appearance and area of any new peaks (degradation products).
-
Calculate the percentage of ADMB remaining at each time point relative to T=0: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
References
- The Analysis of Synthetic Cannabinoids. (2025). In Books.
- Process for preparing synthetic cannabinoids. (2010). Google Patents.
- Technical Support Center: Navigating the Complexities of Synthetic Cannabinoid Analog Research. (n.d.). Benchchem.
- Chemical stability of amphotericin B in lipid-based media. (n.d.).
- Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. (n.d.). MDPI.
- Process for preparing synthetic cannabinoids. (2010). Google Patents.
- Cannabinoid. (n.d.). Wikipedia.
- Biochemical pathways for generation, elimination, and degradation of ADMA. (n.d.). ResearchGate.
- Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. (n.d.). NIH.
- Decarboxylation. (n.d.). Wikipedia.
- Decarboxylation of Cannabinoids. (2019). UnderJungle.
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PMC - PubMed Central.
- Simplified cannabinoid synthetic pathway: Decarboxylation, biosynthesis... (n.d.). ResearchGate.
- Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. (2022). NIH.
- In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (n.d.). PubMed.
- The stability of novel synthetic cannabinoids in blood samples in different storage conditions. (2025). Leg Med (Tokyo).
- Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. (n.d.). Journal of Analytical Toxicology | Oxford Academic.
- Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. (n.d.). ResearchGate.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
- Ester Hydrolysis. (2025). J&K Scientific LLC.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (n.d.). ResearchGate.
- Ester hydrolysis. (n.d.). Wikipedia.
- Major degradation pathways of recombinant monoclonal antibodies. (n.d.). ResearchGate.
- Chemical and visual stability of amphotericin B in 5% dextrose injection stored at 4 degrees C for 35 days. (1991). PubMed.
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- Molecules | An Open Access Journal from MDPI. (n.d.).
- Forced degradation of recombinant monoclonal antibodies: A practical guide. (n.d.). PMC - NIH.
- Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.).
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH.
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). PubMed.
- (PDF) Analysing Impurities and Degradation Products. (2023). ResearchGate.
- Chemical Stability Assay. (n.d.). Enamine.
- Development of a semi-automated chemical stability system to analyze solution based formulations in support of discovery candidate selection. (n.d.). PubMed.
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Technical Support Center: Investigating Unexpected Effects of ADAMs in Cellular Models
A Note from the Senior Application Scientist: This guide addresses common and unexpected experimental outcomes when studying the "A Disintegrin and Metalloproteinase" (ADAM) family of cell-surface proteases. The initial query mentioned "ADMB," which we have interpreted as a likely typographical error for "ADAMs," a family of enzymes critical in cell signaling, adhesion, and proteolysis, and a frequent subject of investigation in drug development.[1][2][3][4] This resource is designed for researchers encountering confounding results and aims to provide both mechanistic explanations and actionable troubleshooting steps.
Section 1: Frequently Asked Questions (FAQs) - The "What & Why"
This section tackles the most common unexpected observations, providing insights into the underlying cellular biology that can lead to these results.
Q1: Why is my cell viability unexpectedly low after overexpressing an ADAM family member?
A1: High mortality rates following ADAM overexpression are often linked to cellular stress responses. ADAMs are complex, multi-domain transmembrane proteins that must be correctly folded, glycosylated, and trafficked through the endoplasmic reticulum (ER) and Golgi apparatus.[5][6]
-
Causality - ER Stress and the Unfolded Protein Response (UPR): Overexpression can saturate the cell's protein-folding machinery. This leads to an accumulation of misfolded ADAM proteins in the ER, triggering the Unfolded Protein Response (UPR).[7] While initially a pro-survival mechanism, chronic UPR activation leads directly to apoptosis. Severe hypoxia, another common cellular stressor in dense cultures or tumors, can also induce ADAM17 expression via the UPR.[7]
-
Causality - Oxidative Stress: Cellular stress, including hypoxia and even high cell density, can generate reactive oxygen species (ROS).[8][9] ROS have been shown to mediate the induction of ADAM9 expression.[8][9] This stress-induced upregulation can contribute to a positive feedback loop of cellular damage and apoptosis if not properly regulated.[9]
Troubleshooting Steps:
-
Titrate Transgene Expression: Use an inducible expression system (e.g., Tet-On/Off) or transduce with a range of lower viral titers to find a balance between detectable activity and cell health.
-
Assess UPR Activation: Perform a western blot for UPR markers like GRP78/BiP, ATF4, or the spliced form of XBP1 to confirm if ER stress is the culprit.[7][10]
-
Control for Cellular Stress: Ensure optimal cell culture conditions, including appropriate seeding density and oxygen levels, to minimize baseline stress.
Q2: I'm seeing paradoxical activation of a signaling pathway (e.g., EGFR) when I expect inhibition. Why?
A2: This is a frequent and often confusing result. ADAMs, particularly ADAM10 and ADAM17, are central hubs in signaling networks with a vast number of substrates.[11][12] Their activity can trigger feedback loops and compensatory mechanisms that lead to counterintuitive outcomes.
-
Causality - Broad Substrate Specificity: ADAM17 (also known as TACE) is a major sheddase for ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and TGF-α.[5][11][12] Even if you are studying the shedding of a different ADAM17 substrate (like TNF-α or IL-6R), the protein's activity will inevitably process other substrates, potentially activating pathways like EGFR/ERK signaling simultaneously.[5][11][13]
-
Causality - Compensatory Mechanisms: If you inhibit one ADAM, another may compensate. For instance, while ADAM10 is the primary sheddase for Notch, ADAM17 can also cleave it.[13][14] Similarly, broad-spectrum inhibitors targeting ADAM17 might also hit ADAM10, leading to complex downstream effects on multiple pathways.[13]
-
Causality - Regulated Intramembrane Proteolysis (RIP): ADAM-mediated shedding is often the first step in a two-step process called Regulated Intramembrane Proteolysis (RIPping).[1][3] After an ADAM cleaves the ectodomain, a second protease (like γ-secretase) cleaves the remaining stub within the membrane, releasing an intracellular domain that can translocate to the nucleus and alter gene expression.[1][3] This can activate signaling pathways from within the cell, an effect you might not have anticipated.
Q3: My ADAM inhibitor is causing off-target effects. How can I confirm this and what are the alternatives?
A3: Many small molecule inhibitors, especially early-generation hydroxamate-based compounds, lack specificity due to structural similarities in the catalytic domains of metalloproteinases.[13][15]
-
Causality - Cross-reactivity: The zinc-binding catalytic site is conserved among many metalloproteinases, including other ADAMs and Matrix Metalloproteinases (MMPs). This makes designing highly specific inhibitors challenging, and off-target inhibition is a known issue.[13][15] For example, inhibitors designed for ADAM17 often show activity against ADAM10.[13]
Validation and Troubleshooting Strategies:
-
Genetic Knockdown: The gold standard for validating an inhibitor's effect is to replicate the phenotype using a specific genetic approach like siRNA or shRNA to knock down your target ADAM.[15] If the genetic knockdown does not phenocopy the inhibitor's effect, off-target activity is likely.
-
Use More Specific Reagents: Consider newer, more selective inhibitors or therapeutic antibodies.[13][14] Another highly specific approach is to use the ADAM's own prodomain, which acts as a potent and selective natural inhibitor of its cognate enzyme.[13]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique can confirm direct target engagement in intact cells.[16][17][18][19][20] The principle is that a ligand (your inhibitor) binding to its target protein stabilizes it against heat-induced denaturation. By heating cell lysates treated with your inhibitor to various temperatures, you can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve indicates direct binding.[16][18]
Q4: The localization of my ADAM protein is not what I expected (e.g., not on the cell surface). What could be the cause?
A4: Correct trafficking and cell-surface presentation of ADAMs is a complex, multi-step process. Aberrant localization often points to issues with protein maturation or trafficking machinery.
-
Causality - Prodomain Cleavage: ADAMs are synthesized as inactive zymogens (pro-ADAMs).[21] For activation, their inhibitory prodomain must be cleaved by proprotein convertases (PCs) like furin in the trans-Golgi network.[21][22] If PC activity is low or the cleavage site is mutated, the ADAM may be trapped in the secretory pathway as an inactive proenzyme and fail to reach the cell surface.[21][23]
-
Causality - Interaction with Trafficking Partners: Maturation and transport of ADAMs to the cell surface depend on interactions with specific accessory proteins. ADAM10 requires interaction with TspanC8 tetraspanins, while ADAM17 relies on the rhomboid-like proteins iRhom1 and iRhom2.[5][6] If these essential partners are absent or non-functional in your cell model, the ADAM protein will be retained in the ER.[5][6]
Section 2: Troubleshooting Guides & Workflows
Guide 1: Deconvoluting Paradoxical Signaling Activation
This workflow helps dissect unexpected pathway activation when studying a specific ADAM-mediated shedding event.
Caption: Key signaling pathways regulated by ADAM17 sheddase activity.
References
- Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity. Vertex AI Search.
- ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PubMed Central. Vertex AI Search.
- ADAM17 - Wikipedia. Vertex AI Search.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]
- Biotinylation of Cell Surface Proteins - PMC - NIH. Vertex AI Search.
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ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - MDPI. MDPI. [Link]
- ADAM17 is regulated by a rapid and reversible mechanism that controls access to its c
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Vertex AI Search.
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Cell Surface Protein Biotinylation and Analysis - Bio-protocol. Bio-protocol. [Link]
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Optimized Quantitative Cell Surface Protein Biotinylation Protocol - UKDiss.com. UKDiss.com. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. typeset.io. [Link]
-
Thermal shift assay - Wikipedia. Wikipedia. [Link]
-
Cell surface biotinylation - Protocols.io. Protocols.io. [Link]
- Oxidative stress induces ADAM9 protein expression in human prost
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Oxidative Stress Induces ADAM9 Protein Expression in Human Prostate Cancer Cells. American Association for Cancer Research. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Vertex AI Search.
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Measuring Plasma Membrane Protein Endocytic Rates By Reversible Biotinylation l Protocol Preview - YouTube. YouTube. [Link]
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ADAM17 regulates ER stress and mitophagy to promote the activation of... - ResearchGate. ResearchGate. [Link]
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The unfolded protein response controls induction and activation of ADAM17/TACE by severe hypoxia and ER stress - PubMed. PubMed. [Link]
- ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC - PubMed Central. Vertex AI Search.
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ADAM17: An Emerging Therapeutic Target for Lung Cancer - MDPI. MDPI. [Link]
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Effects of neuron-specific ADAM10 modulation in an in vivo model of acute excitotoxic stress. ScienceDirect. [Link]
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Inhibition of ADAM activities by mouse prodomains of TACE and ADAM8 - ResearchGate. ResearchGate. [Link]
- The ADAM metalloproteinases - PMC - PubMed Central - NIH. Vertex AI Search.
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A Disintegrin and Metalloprotease 17 in the Cardiovascular and Central Nervous Systems. scielo.br. [Link]
- Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC - NIH. Vertex AI Search.
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(PDF) Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17. ResearchGate. [Link]
- ADAMTS proteins in human disorders - PMC - PubMed Central - NIH. Vertex AI Search.
- Lack of a-disintegrin-and-metalloproteinase ADAM10 leads to intracellular accumulation and loss of shedding of the cellular prion protein in vivo - PMC - PubMed Central. Vertex AI Search.
-
Troubleshooting and optimizing lab experiments - YouTube. YouTube. [Link]
- Domain integration of ADAM family proteins: Emerging themes from structural studies - NIH. Vertex AI Search.
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A Disintegrin and Metalloprotease (ADAM): Historical Overview of Their Functions - MDPI. MDPI. [Link]
- Functions of 'A disintegrin and metalloproteases (ADAMs)' in the mammalian nervous system - PMC - PubMed Central. Vertex AI Search.
- Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC. Vertex AI Search.
- The Functional Maturation of A Disintegrin and Metalloproteinase (ADAM) 9, 10, and 17 Requires Processing at a Newly Identified Proprotein Convertase (PC) Cleavage Site - NIH. Vertex AI Search.
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- 3. mdpi.com [mdpi.com]
- 4. Functions of ‘A disintegrin and metalloproteases (ADAMs)’ in the mammalian nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity | MDPI [mdpi.com]
- 6. Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unfolded protein response controls induction and activation of ADAM17/TACE by severe hypoxia and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress induces ADAM9 protein expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lack of a-disintegrin-and-metalloproteinase ADAM10 leads to intracellular accumulation and loss of shedding of the cellular prion protein in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Welcome to the technical support center for the synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (CAS 103955-90-4). This molecule, a designed activator of protein kinase C, is a crucial intermediate in pharmaceutical research and development.[1] Its multi-step synthesis presents several challenges that can impact overall yield and purity.[2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your experimental outcomes.
Section 1: Analysis of the Synthetic Pathway
A robust synthesis requires a strategic sequence of reactions to ensure high chemoselectivity and minimize problematic side reactions.[2] The following multi-step pathway is a logical and efficient approach to the target molecule, starting from a commercially available precursor. Understanding this workflow is the first step in effective troubleshooting.
Proposed Synthetic Workflow
The synthesis can be logically broken down into five key stages:
-
Nitration: Introduction of a nitro group, which serves as a precursor to the amine and directs subsequent substitutions.
-
N-Alkylation: Sequential introduction of the methyl and decyl groups onto the amino substituent.
-
Reduction of Nitro Group: Conversion of the nitro group to an amine, which is then acetylated.
-
N-Acetylation: Protection and modification of the newly formed amino group.
-
Reduction of Carboxylic Acid: The final conversion of the carboxylic acid to the target benzyl alcohol.
Caption: Proposed multi-step synthesis pathway for the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.
Question 1: My initial nitration step results in a low yield and multiple products. What are the likely causes?
Answer: Low yields in electrophilic aromatic substitution reactions like nitration often stem from improper control of reaction conditions or substrate reactivity issues.[3] The starting material contains both an activating hydroxyl group and a deactivating carboxylic acid group.
-
Causality: The hydroxyl group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. This can lead to a mixture of isomers. Furthermore, nitrating agents (e.g., HNO₃/H₂SO₄) are highly corrosive and can cause degradation of the starting material if the temperature is not strictly controlled.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the highly activating hydroxyl group as an ester (e.g., acetate) before nitration. This moderates its activating effect and directs the nitro group more cleanly. The protecting group can be removed later via hydrolysis.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating mixture. Use an ice/salt bath for precise control.
-
Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents like acetyl nitrate (generated in situ from acetic anhydride and nitric acid) can provide better selectivity and reduce degradation.
-
Order of Reagents: Ensure the substrate is fully dissolved in the acid (e.g., concentrated H₂SO₄) before the dropwise addition of nitric acid.
-
Question 2: The N-alkylation of the phenolic hydroxyl group is sluggish and I observe significant amounts of unreacted starting material.
Answer: This is a common issue related to base strength, solvent choice, and the reactivity of the alkyl halide. The Williamson ether synthesis (the underlying reaction) requires the complete deprotonation of the phenol to form a potent nucleophile.
-
Causality: The acidity of the phenolic proton is relatively low, and incomplete deprotonation results in a low concentration of the reactive phenoxide ion. Furthermore, side reactions like overalkylation can occur if not properly controlled.[4]
-
Troubleshooting Steps:
-
Base Selection: Use a sufficiently strong base to fully deprotonate the phenol. While K₂CO₃ is common, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent will ensure quantitative formation of the phenoxide.
-
Solvent Choice: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation of the base but not the nucleophilic phenoxide, enhancing its reactivity. Protic solvents (like ethanol) will interfere with the reaction.
-
Alkylating Agent: Use a reactive alkylating agent. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For the long decyl chain, using decyl bromide or iodide is recommended.
-
Phase-Transfer Catalysis: For reactions with K₂CO₃, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the phenoxide ion into the organic phase.
-
Question 3: The final reduction of the carboxylic acid to the benzyl alcohol is giving me a low yield or a complex product mixture. How can I optimize this?
Answer: The reduction of a carboxylic acid requires a powerful reducing agent, and the reaction's success is highly dependent on the choice of reagent, solvent, and workup procedure.
-
Causality: Milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. A more potent hydride donor is necessary. Side reactions can include the reduction of the amide carbonyl if conditions are too harsh or if the wrong reagent is used.
-
Troubleshooting Steps:
-
Select the Right Reagent: Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation.[5] It is highly reactive and must be used in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (N₂ or Ar). An alternative is Borane-THF complex (BH₃-THF), which is also effective and can sometimes offer better selectivity.
-
Control Temperature: Add the carboxylic acid substrate slowly to a cooled (0 °C) suspension of LiAlH₄ in THF. After the addition, the reaction can be gently warmed to room temperature or refluxed to ensure completion.
-
Careful Quenching: The workup is critical. After the reaction is complete, cool the mixture back to 0 °C and quench it very slowly and sequentially with water, followed by a 15% NaOH solution, and then more water (the Fieser workup method). This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter off. An improper quench can lead to a gelatinous precipitate that traps the product, severely reducing the isolated yield.
-
Confirm Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before initiating the workup.
-
Question 4: I am struggling with the purification of the final product. It streaks on my TLC plate and gives a poor separation on the silica column.
Answer: The amphiphilic nature of the final product—with its long hydrophobic decyl chain and multiple polar functional groups—makes purification challenging.[1]
-
Causality: The combination of polar (alcohol, amide) and non-polar (decyl chain) moieties can cause the compound to interact strongly with the silica gel, leading to streaking and poor separation. It may also have surfactant-like properties.
-
Troubleshooting Steps:
-
Modify the Eluent System: For column chromatography, a standard ethyl acetate/hexane system may not be sufficient.
-
Add a small amount of a more polar solvent like methanol (1-5%) to the eluent to help desorb the product from the silica.
-
Incorporate a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent. This deactivates the acidic silanol groups on the silica surface, which can strongly interact with the amine functionality in your molecule, thereby reducing tailing.
-
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) chromatography is an excellent alternative for amphiphilic molecules. The mobile phase would typically be a mixture of water and acetonitrile or methanol.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[6] Experiment with various solvent systems. A good starting point would be a solvent pair like ethyl acetate/hexane or methanol/water.
-
Acid-Base Extraction: Before chromatography, an acid-base wash of the crude product can remove impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal order of functional group transformations for this synthesis? A1: The order is critical for success. A recommended sequence is: 1) Nitration, 2) N-alkylation of the amine, 3) Reduction of the nitro group, 4) N-acetylation of the new amine, and finally, 5) Reduction of the carboxylic acid. Performing the N-acetylation before the final reduction step is crucial to prevent competitive O-acetylation of the target benzyl alcohol.
Q2: How can I effectively monitor the progress of each reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use an appropriate eluent system (e.g., 50% ethyl acetate in hexanes, possibly with a drop of methanol) and visualize the spots using a UV lamp and/or a potassium permanganate stain, which is excellent for visualizing compounds with reducible functional groups like alcohols.
Q3: What are the primary safety concerns? A3: Several steps involve hazardous reagents.
-
Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. Work in a fume hood and wear appropriate PPE (gloves, lab coat, safety glasses).
-
N-Alkylation: If using NaH, it is highly flammable and reacts violently with water.
-
Reduction with LiAlH₄: This reagent also reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere. The quenching process generates hydrogen gas, which is flammable.
Q4: How should the final product be stored? A4: The final product should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and strong oxidizing agents.[1][7] For long-term stability, storing under an inert atmosphere (N₂ or Ar) at 2-8°C is recommended.
Section 4: Optimized Protocol and Troubleshooting Workflow
Table 1: Key Reaction Parameters for Optimized Synthesis
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 | 85 - 90 |
| 2 | N-Alkylation | Decyl Bromide, NaH | Anhydrous THF | 0 to 65 | 4 - 6 | 75 - 85 |
| 3 | Nitro Reduction | Fe powder, NH₄Cl | Ethanol/Water | 80 | 2 - 3 | 90 - 95 |
| 4 | N-Acetylation | Acetic Anhydride, Pyridine | Dichloromethane | 0 to 25 | 1 | >95 |
| 5 | Acid Reduction | LiAlH₄ | Anhydrous THF | 0 to 25 | 3 - 4 | 80 - 90 |
Troubleshooting Decision Workflow
When faced with a low yield, a systematic approach is essential. The following diagram outlines a logical workflow for diagnosing the issue.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. (2025). Vertex AI Search Result.
- Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Vertex AI Search Result.
- Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. (2017).
- Multi-Step Continuous-Flow Organic Synthesis: Opportunities and Challenges. (2021). Chemistry.
- Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. (2020). Reaction Chemistry & Engineering.
- Benzyl alcohol, o-amino. Organic Syntheses.
- Troubleshooting low yield in electrophilic arom
- Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal.
- Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal.
- 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. ExportersIndia.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.).
- 5 Major Electrophilic Aromatic Substitution Reactions Activ
- Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. PrepChem.com.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023).
- Optimization of reaction conditions for acetylation of benzyl alcohol... (n.d.).
- Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society.
- Process for producing 4-aminobenzyl alcohol derivatives. (1968).
- 3-(N-Acetylamino)-5-(N-decyl-N- methylamino)benzyl alcohol. (2022). SDS Manager.
- 26 questions with answers in BENZYL ALCOHOL | Science topic. (n.d.).
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
- Problems with synthesis of Benzyl tosyl
- PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses.
- Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems.
- Process for the purification of benzyl alcohol. (1970).
- Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. (2025). YouTube.
- 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. PubChem.
- Transformation of benzyl alcohol with N,N‐dimethylacetamide under air... (2021).
- A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). Durham University.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI.
- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. (1988).
Sources
- 1. 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl Alcohol Analytical Standard Industrial Grade at Affordable Price [nacchemical.com]
- 2. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-(N-Acetylamino)-5-(N-decyl-N- methylamino)benzyl alcohol SDS - Download & Subscribe for Updates [sdsmanager.com]
Technical Support Center: Purification of Crude Antibody-Drug Maytansinoid Conjugates (ADCM)
Welcome to the technical support center for the purification of crude Antibody-Drug Maytansinoid Conjugates (ADCMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these complex biomolecules. As a Senior Application Scientist, this resource provides not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.
Introduction to ADCM Purification Challenges
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[][2][3] Maytansinoids are a class of highly potent cytotoxic payloads frequently used in ADCs. The conjugation process, however, results in a heterogeneous mixture of species that presents significant purification challenges.[3][4]
The primary goal of ADCM purification is to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) while removing process-related and product-related impurities.[][4] Failure to do so can impact the safety, efficacy, and pharmacokinetics of the final drug product.[5][6][7][8]
Common Impurities in Crude ADCM Product:
-
Unconjugated Antibody (mAb): Residual antibody that has not been conjugated with the maytansinoid payload.
-
Free Maytansinoid Drug-Linker: Excess, unreacted cytotoxic payload.[3][9]
-
Aggregates: High molecular weight species formed due to the increased hydrophobicity of the ADC.[][10]
-
Fragments: Low molecular weight antibody fragments.
-
Species with Undesired DAR: ADCs with a lower or higher number of conjugated drugs than the target specification.[]
-
Charge Variants: Modifications to the antibody that alter its surface charge.[11][12][13]
This guide will provide a structured approach to addressing these challenges through frequently asked questions, troubleshooting guides, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to monitor during ADCM purification?
A1: The most critical quality attributes for a purified ADCM product are:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a crucial parameter that directly influences the ADC's potency and therapeutic window.[7][14][15] A low DAR may lead to reduced efficacy, while a high DAR can increase toxicity and promote aggregation.[3][7]
-
Purity: This encompasses the absence of unconjugated mAb, free maytansinoid drug-linker, aggregates, and fragments. High purity is essential for safety and to ensure a well-defined product.[][4]
-
Homogeneity: A narrow distribution of DAR species is highly desirable for consistent efficacy and a predictable pharmacokinetic profile.[16]
-
Aggregate Content: Aggregates can induce an immunogenic response and alter the pharmacokinetic properties of the ADC, making their removal critical.[][10]
Q2: Which chromatography technique is most suitable for separating ADCM species with different DAR values?
A2: Hydrophobic Interaction Chromatography (HIC) is the most powerful and widely used technique for separating ADC species based on their DAR.[][17][18] The conjugation of hydrophobic maytansinoid drug-linkers to the antibody increases its overall hydrophobicity. This increase is generally proportional to the DAR, allowing HIC to resolve species with different numbers of conjugated drugs.[][18]
Q3: How can I effectively remove unconjugated free maytansinoid drug from my crude ADCM product?
A3: Several methods can be employed to remove small molecule impurities like the free maytansinoid drug-linker:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size.[] The large ADC molecules will elute earlier than the much smaller free drug molecules. SEC is also effective at removing aggregates.[][19]
-
Tangential Flow Filtration (TFF) / Diafiltration: This membrane-based technique is highly effective for buffer exchange and removing small molecules from a protein solution.[3]
-
Cation Exchange Chromatography (CEX): In a bind-and-elute mode, the ADC can be captured on the resin while the uncharged or similarly charged free drug flows through.[20]
Q4: My ADCM is prone to aggregation. What steps can I take to minimize this during purification?
A4: Aggregation is a common issue with ADCs due to their increased hydrophobicity.[3][10] To minimize aggregation:
-
Optimize Buffer Conditions: Work at a pH that is away from the isoelectric point (pI) of the ADC to maintain net charge and electrostatic repulsion. The inclusion of stabilizing excipients, such as arginine or polysorbates, can also be beneficial.
-
Control Protein Concentration: High protein concentrations can promote aggregation. It may be necessary to perform purification at a lower concentration.
-
Minimize Hold Times: Process the crude ADCM product as quickly as possible and minimize the time the purified product is held in solution before formulation or freezing.
-
Use Appropriate Chromatography Resins: Certain chromatography resins can have secondary interactions that promote aggregation. Screening different resins is recommended. For SEC, using a column with a hydrophilic coating can reduce non-specific binding and aggregation.[10]
Troubleshooting Guide
This section addresses common problems encountered during ADCM purification, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified ADCM | 1. Protein Precipitation: The ADCM may be precipitating on the column due to inappropriate buffer conditions or high hydrophobicity. 2. Inefficient Elution: The elution buffer may not be strong enough to desorb the ADCM from the chromatography resin. 3. Non-specific Binding: The ADCM is binding irreversibly to the column matrix.[21] | 1. Perform solubility studies to determine optimal buffer pH, salt concentration, and excipients.[5][6] Consider adding a non-ionic detergent (e.g., Polysorbate 20) to the buffers.[22] 2. For HIC, decrease the salt concentration in the elution buffer more gradually or use a stronger eluting salt. For IEX, increase the salt concentration or change the pH of the elution buffer. 3. Screen different chromatography resins. Add organic modifiers (e.g., isopropanol, acetonitrile) to the mobile phase in small amounts if compatible with the ADC and the chromatography resin. |
| Poor Resolution of DAR Species in HIC | 1. Inappropriate Salt Gradient: The gradient may be too steep, not allowing for sufficient separation of species with small differences in hydrophobicity. 2. Wrong Resin Choice: The selectivity of the HIC resin may not be optimal for the specific ADCM. 3. High Sample Load: Overloading the column can lead to band broadening and poor resolution. | 1. Optimize the elution gradient. A shallower gradient over a longer column volume will generally improve resolution.[5][6] 2. Screen HIC resins with different ligands (e.g., Phenyl, Butyl, Ether) and pore sizes. 3. Reduce the amount of protein loaded onto the column. |
| Presence of Aggregates in Final Product | 1. Aggregation During Conjugation: The conjugation reaction conditions may be promoting aggregation. 2. Inefficient Removal by Chromatography: The chosen purification method may not be effectively removing aggregates. 3. Aggregation Post-Purification: The purified ADCM may be unstable in the final formulation buffer. | 1. Optimize the conjugation reaction (e.g., pH, temperature, reaction time, solvent concentration). 2. Incorporate a Size Exclusion Chromatography (SEC) step, which is the gold standard for aggregate removal.[] Hydroxyapatite chromatography has also been shown to be effective in removing aggregates.[] 3. Perform formulation screening to identify a buffer that maximizes the stability of the purified ADCM. |
| High Levels of Free Maytansinoid Drug | 1. Incomplete Removal During Initial Purification: The initial purification step (e.g., TFF, SEC) may not have been sufficient. 2. Leaching from the ADC: The linker may be unstable under the purification or storage conditions, leading to the release of the drug. | 1. Optimize the diafiltration process by increasing the number of diavolumes. For SEC, ensure there is adequate resolution between the ADC and the free drug.[23] 2. Investigate the stability of the drug-linker at different pH values and temperatures. Ensure all buffers are prepared fresh and are of high quality. |
Experimental Protocols
Protocol 1: Purification of ADCM using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for purifying an ADCM to separate different DAR species. Optimization will be required for each specific ADCM.
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HPLC or FPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[17]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[17]
-
Crude ADCM product
Procedure:
-
Sample Preparation: Adjust the ammonium sulfate concentration of the crude ADCM sample to match the starting conditions of the HIC gradient (e.g., add Mobile Phase A to the sample). Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting mobile phase composition (e.g., 100% Mobile Phase A or a mixture of A and B).
-
Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with 3-5 CVs of the starting mobile phase to remove any unbound impurities.
-
Elution: Elute the bound ADCM species using a linear gradient from the starting mobile phase to 100% Mobile Phase B over 20-30 CVs. Species with higher DARs will be more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using analytical HIC, SEC, and/or mass spectrometry to determine the DAR and purity of each fraction.
-
Pooling: Pool the fractions containing the desired DAR species.
-
Column Cleaning and Storage: Regenerate and clean the column according to the manufacturer's instructions. Store in an appropriate solution (e.g., 20% ethanol).
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol describes a standard method for removing aggregates from a partially purified ADCM pool.
Materials:
-
SEC Column (e.g., Sephacryl, Superdex)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer
-
ADCM sample containing aggregates
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Loading: Load a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates, being larger, will travel through the column faster and elute first, followed by the monomeric ADC, and then any smaller fragments or free drug.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates and the purity of the monomeric ADC fraction.
-
Pooling: Pool the fractions containing the purified monomeric ADCM.
Visualizations
ADCM Purification Workflow
This diagram illustrates a typical multi-step purification process for a crude ADCM product.
Caption: A representative workflow for the purification of ADCMs.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common ADCM purification issues.
Caption: A decision tree for troubleshooting ADCM purification.
References
-
Creative Biolabs. (n.d.). Purification of ADCs by HIC. Retrieved from [Link]
- Cunico, R. L. (2020). Purification of ADCs by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 273-290. doi: 10.1007/978-1-4939-9929-3_19
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Springer Nature Experiments. (2020). Purification of ADCs by Hydrophobic Interaction Chromatography. Retrieved from [Link]
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
-
Mabion. (n.d.). Ion Exchange Chromatography in Monoclonal Antibodies Purification. Retrieved from [Link]
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Bestchrom. (2025). Application of cation exchange chromatography in the purification of ADC. Retrieved from [Link]
- Cunico, R. L. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161. doi: 10.1007/978-1-4939-9929-3_10
- Neupane, R., & Bergquist, J. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry, 23(6), 417-426. doi: 10.1177/1469066717733919
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Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
- Saito, G., Tsumura, Y., & Kuroda, K. (2020).
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Pharma Focus America. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
- Rathore, A. S., & Kumar, D. (2017). Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. In Monoclonal Antibodies (pp. 147-160). Humana Press, New York, NY.
- Xu, Y., Gu, C., & Chen, Y. (2019). Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates.
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Agilent. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Retrieved from [Link]
- D'Atri, V., Fekete, S., & Guillarme, D. (2018).
- D'Atri, V., Fekete, S., & Guillarme, D. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates.
- Li, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16(20), 2824-2831.
- Tassi, M., et al. (2020). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chemical Technology & Biotechnology, 95(11), 2965-2973.
-
Agilent. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved from [Link]
-
Agilent. (2021). Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. Retrieved from [Link]
-
BioProcess International. (2026). How CDMOs Drive Higher ADC Manufacturing Yields in One Step. Retrieved from [Link]
- Li, H., et al. (2018). Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control. Scientific Reports, 8(1), 1-9.
- Shukla, A. A., & Thömmes, J. (2010). Manufacturing challenges of therapeutic antibody–drug conjugates.
- Chen, J., et al. (2018).
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Quora. (2022). What are some common impurities found in crude oil and how can they be removed? Retrieved from [Link]
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GTP Bioways. (2024). Overcoming Challenges in ADC Purification: A Case Study. Retrieved from [Link]
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Academia.edu. (n.d.). The presence of impurities in the crude oil. Retrieved from [Link]
- Chen, J., & Li, Y. (2021).
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PennState. (n.d.). Concentration of Various Contaminants | FSC 432: Petroleum Refining. Retrieved from [Link]
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GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
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ABC Machinery. (n.d.). Impurities in Crude Oil and Refining Methods. Retrieved from [Link]
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Quora. (2018). What are the main impurities in crude oil? What are its common refining methods? Retrieved from [Link]
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Biochain Incorporated. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]
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Technical Support Center: Minimizing Off-Target Effects of Protein Kinase C (PKC) Activators
Section 1: Understanding the Challenge: PKC Isoforms and Activator Specificity
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in translating a vast array of extracellular signals into cellular responses, including proliferation, differentiation, apoptosis, and immune regulation.[1][2] The PKC family is comprised of at least 12 isoforms, categorized into three subfamilies based on their activation requirements:[3][4][5]
-
Conventional PKCs (cPKCs): α, βI, βII, γ (activated by diacylglycerol (DAG) and Ca²⁺)
-
Novel PKCs (nPKCs): δ, ε, η, θ (activated by DAG, but are Ca²⁺-independent)
-
Atypical PKCs (aPKCs): ζ, ι/λ (unresponsive to DAG and Ca²⁺)
This isoform complexity is the crux of the challenge. Most widely used PKC activators, particularly phorbol esters like Phorbol 12-Myristate 13-Acetate (PMA), are structural mimics of DAG and bind to the C1 domain present in both conventional and novel isoforms.[2] This leads to broad-spectrum activation, making it difficult to attribute an observed biological effect to a single isoform. Furthermore, some activators can bind to non-PKC proteins that also possess C1 domains, such as Munc13, RasGRP, and chimaerins, leading to true "off-target" effects that are independent of any PKC activity.[6][7]
Canonical PKC Activation Pathway
The diagram below illustrates the classical activation mechanism for a conventional PKC isoform. An external signal activates Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ triggers Ca²⁺ release, and both Ca²⁺ and DAG recruit cPKC to the membrane, leading to its activation and the phosphorylation of downstream substrates.
Caption: Canonical activation pathway of conventional PKC isoforms.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that researchers commonly face when interpreting data from experiments involving PKC activators.
Q1: I'm seeing a biological effect with PMA, but how do I know it's really due to PKC and not something else?
This is the most fundamental question. PMA is a potent, broad-spectrum activator of conventional and novel PKC isoforms, but it can also engage other C1 domain-containing proteins.[7][8] A multi-pronged validation approach is required.
Troubleshooting Steps:
-
Use a Negative Control: Always include a biologically inactive phorbol ester analog, such as 4α-Phorbol 12,13-didecanoate (4α-PDD), in parallel. This compound is structurally similar to PMA but does not activate PKC.[6] If your biological effect disappears with 4α-PDD, it strongly suggests the involvement of a C1 domain-binding protein.
-
Pharmacological Inhibition: Pre-treat your cells with a broad-spectrum PKC inhibitor (e.g., Gö6983 or Sotrastaurin) before adding PMA.[9][10][11] If the inhibitor blocks the effect, it provides evidence for PKC dependency. Caveat: Inhibitors have their own off-target profiles; see Q3 for more details.
-
Cross-Validate with a Different Activator Class: Repeat the experiment using a structurally distinct PKC activator, like a bryostatin or an ingenol.[2] These compounds also bind the C1 domain but can induce different downstream signaling profiles and have different isoform specificities.[1][12] If Bryostatin-1, for example, recapitulates the effect of PMA, it strengthens the case for PKC involvement.[13]
Q2: My phenotype persists even when I use a PKC inhibitor. Does this rule out PKC?
Not necessarily. This result requires careful dissection.
Possible Explanations & Solutions:
-
Inhibitor is Ineffective: The inhibitor you chose may not be potent against the specific PKC isoform driving the effect. For example, Gö6976 is highly selective for conventional PKCs and is much less effective against novel or atypical isoforms.[9][10]
-
Solution: Use a pan-PKC inhibitor like Gö6983 or Sotrastaurin.[11] If the effect still persists, PKC is less likely to be the primary driver.
-
-
Off-Target Activator Effect: Your activator (e.g., PMA) might be acting on a non-PKC C1 domain protein (like RasGRP) that is not affected by the kinase inhibitor.[7]
-
Solution: Use siRNA or shRNA to knock down specific PKC isoforms (see Q4). If the phenotype disappears upon knockdown of a specific isoform, you have identified the key player.
-
-
PKC-Independent Pathway: The activator could be triggering a parallel signaling pathway completely independent of PKC.
-
Solution: This is where a multi-faceted approach is critical. Combine inhibitor studies with genetic knockdown and the use of different activator classes to build a cohesive story.
-
Q3: I want to know which PKC isoform is responsible for my observation. How can I determine this?
This is the key to minimizing off-target effects—moving from broad activation to isoform-specific attribution.
Strategy Workflow:
-
Pharmacological Profiling: Use a panel of PKC inhibitors with known isoform selectivities. For instance, comparing the effects of the conventional PKC inhibitor Gö6976 with a broader inhibitor like Gö6983 can help differentiate between conventional and novel PKC involvement.[9]
-
Activator Isoform Bias: Leverage activators with known isoform preferences. For example, ingenol 3-angelate shows a preference for novel PKC isoforms, particularly PKCδ.[1][8] If ingenol produces a stronger effect than PMA at equimolar concentrations, it points towards a novel PKC.
-
Genetic Knockdown/Knockout: The gold standard for implicating a specific isoform is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. If the biological effect of your activator is significantly diminished only when PKCδ is knocked down, for example, you have strong evidence for its involvement.[10]
-
Overexpression of Mutants:
-
Dominant-Negative/Kinase-Dead Mutants: Overexpressing a kinase-dead version of a specific PKC isoform can competitively inhibit the function of the endogenous, wild-type version.[14][15] If overexpressing kinase-dead PKCα blocks your phenotype, it implicates PKCα. It's crucial to confirm that these mutants are expressed and can still translocate to the membrane upon activation.[4][15]
-
Constitutively Active Mutants: Overexpressing a constitutively active mutant (e.g., by deleting the regulatory domain) should mimic the effect of the pharmacological activator if that isoform is indeed the mediator.
-
Comparative Profile of Common PKC Activators
| Activator Class | Example(s) | Primary Target(s) | Key Characteristics |
| Phorbol Esters | PMA, PDBu | Conventional & Novel PKCs | Potent, broad-spectrum, sustained activation. Can cause significant PKC downregulation upon prolonged exposure.[1][8] |
| Bryostatins | Bryostatin-1 | Conventional & Novel PKCs | High affinity, but can antagonize some phorbol ester responses.[1][16] Can cause differential regulation and downregulation of specific isoforms.[1][13] |
| Ingenols | Ingenol 3-Angelate | Primarily Novel PKCs (PKCδ, PKCα) | Shows preference for novel isoforms, potentially offering a more targeted activation profile than phorbol esters.[1][8] |
Q4: I see translocation of my PKC isoform to the membrane, but is that enough to prove activation?
Translocation is a necessary step for the activation of conventional and novel PKCs, but it is not sufficient proof of kinase activity. A kinase-dead mutant, for example, can still translocate to the membrane in response to an activator but will not phosphorylate substrates.[4][15]
Validation Steps:
-
Phospho-Substrate Western Blotting: Use an antibody specific to a known downstream substrate of your PKC isoform of interest. An increase in the phosphorylated form of the substrate following activator treatment is direct evidence of increased kinase activity.
-
Pan-Phospho-PKC Antibodies: Use antibodies that recognize the phosphorylated activation loop of PKC. A shift in the molecular weight or an increase in signal with a phospho-specific antibody on a Western blot can indicate activation.[17]
-
In Vitro Kinase Assay: Immunoprecipitate your specific PKC isoform from treated and untreated cells, then perform an in vitro kinase assay using a known peptide substrate and ³²P-ATP.[18] An increase in substrate phosphorylation in the sample from treated cells confirms activation. (See Protocol 1).
Q5: What are RACKs, and how can they help me achieve specificity?
Receptors for Activated C-Kinase (RACKs) are intracellular scaffolding proteins that bind to activated PKC isoforms and shuttle them to specific subcellular locations, placing the kinase in proximity to its intended substrates.[19][20][21] This interaction is crucial for isoform-specific signaling.[22]
-
Mechanism: RACKs provide a "second layer" of specificity beyond simple cofactor binding. For example, RACK1 was originally identified as a receptor for activated PKCβII.[19]
-
Experimental Application: You can use peptide modulators that either mimic the RACK binding site on PKC (acting as competitive inhibitors of translocation) or mimic the PKC binding site on the RACK (acting as isoform-specific activators).[11][22] These tools can dissect the function of a specific PKC-RACK interaction, offering much higher specificity than global activators.
Caption: RACKs provide signaling specificity by anchoring activated PKC isoforms near their substrates.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay (Post-Immunoprecipitation)
This protocol is used to directly measure the catalytic activity of a specific PKC isoform isolated from cells. It is based on the transfer of radioactive ³²P from ATP to a specific peptide substrate.[18]
Materials:
-
Cell lysate from control and activator-treated cells.
-
Antibody specific to the PKC isoform of interest.
-
Protein A/G agarose beads.
-
PKC substrate peptide (e.g., QKRPSQRSKYL).[18]
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
Lipid activator solution (phosphatidylserine/DAG micelles).
-
[γ-³²P]ATP.
-
P81 phosphocellulose paper.[18]
-
0.75% Phosphoric acid.
-
Scintillation counter.
Methodology:
-
Immunoprecipitation:
-
Lyse cells in a non-denaturing lysis buffer.
-
Incubate 500 µg - 1 mg of protein lysate with 2-4 µg of the specific PKC isoform antibody for 4 hours at 4°C.
-
Add 30 µL of Protein A/G bead slurry and incubate for another 1 hour.
-
Wash the beads 3-4 times with lysis buffer and once with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in a 50 µL reaction mix containing: kinase buffer, 10 µM substrate peptide, and the lipid activator. Crucially, the lipid activator must be sonicated on ice before use.[18]
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP (final concentration ~10 µM, with specific activity ~3000 Ci/mmol).
-
Incubate for 10-20 minutes at 30°C with gentle shaking.[18]
-
-
Quantification:
-
Stop the reaction by spotting 25 µL of the supernatant onto P81 phosphocellulose paper.[18]
-
Allow the peptide to bind for 30 seconds, then immediately immerse the paper in a beaker of 0.75% phosphoric acid.
-
Wash the P81 papers extensively (5-10 times) with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]
-
Perform a final wash with acetone to dry the paper.
-
Place the paper in a scintillation vial and quantify the incorporated ³²P using a scintillation counter.
-
-
Analysis: Compare the counts per minute (CPM) from activator-treated samples to control samples. Include a "beads only" (no lysate) control to check for background.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound (activator or inhibitor) to its target protein in a cellular environment.[23][24] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[23][25]
Materials:
-
Intact cells in suspension or adherent cells.
-
PKC activator/drug of interest.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler (PCR machine).
-
Lysis buffer with protease/phosphatase inhibitors.
-
Standard Western blotting or ELISA equipment.
Methodology:
-
Treatment: Treat intact cells with the PKC activator or a vehicle control for a desired time (e.g., 30 minutes at 37°C).[23]
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.[23]
-
Include an unheated (room temperature) control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of the specific PKC isoform remaining in the supernatant for each temperature point by Western blot or ELISA.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the unheated control for both vehicle and drug-treated samples.
-
Plot the percentage of soluble protein versus temperature. The curve for the drug-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization and direct target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
References
- A Comparative Analysis of Protein Kinase C Activation: Ingenol-5,20-Acetonide Derivatives vs. Phorbol Esters. Benchchem.
- Protein Kinase C (PKC) Assay Kit. Merck.
- Bryostatin-1: pharmacology and therapeutic potential as a CNS drug. PubMed.
- Bryostatin. Alzheimer's Drug Discovery Foundation.
- A Comparative Guide to PKC Activators: Phorbol Esters vs. Bryostatins and Ingenols. Benchchem.
- Identification of PKC-isoform-specific biological actions using pharmacological approaches. PubMed.
- Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation. PMC - PubMed Central.
- Structural Basis of Protein Kinase C Isoform Function. PMC - NIH.
- Bryostatin – Knowledge and References. Taylor & Francis.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. PDF.
- PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera Corporation.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
- PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination. PubMed Central.
- Protein Kinase C Pharmacology: Refining the Toolbox. PMC - NIH.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- PKC Kinase Activity Assay Kit (ab139437). Abcam.
- Bryostatin 1. ALZFORUM.
- ab139437 PKC Kinase Activity Assay Kit. Abcam.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Identification of PKC-isoform-specific biological actions using pharmacological approaches. x-mol.
- Protein kinase C, an elusive therapeutic target?. PMC - PubMed Central.
- Cancer-Associated Protein Kinase C Mutations Reveal Kinase's Role as Tumor Suppressor. PMC - NIH.
- Isoform-specific modulation of coronary artery PKC by glucocorticoids. PubMed.
- Phorbol ester-stimulated NF-kappaB-dependent transcription: roles for isoforms of novel protein kinase C. PubMed.
- Phorbol esters and neurotransmitter release: more than just protein kinase C?. PMC.
- A kinase-dead mutant of PKC is not downregulated by TPA. ResearchGate.
- Eyes wide shut: protein kinase C isozymes are not the only receptors for the phorbol ester tumor promoters. PubMed.
- Therapeutic target validation of protein kinase C(PKC)-zeta for asthma using a mouse model. PubMed.
- A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PMC - NIH.
- Receptor for activated C-kinase (RACK-1), a WD motif-containing protein, specifically associates with the human type I IFN receptor. PubMed.
- Receptor for activated C kinase 1. Grokipedia.
- Protein Kinase C: An Attractive Target for Cancer Therapy. MDPI.
- Validation of Machine Learning-assisted Screening of PKC Ligands: PKC Binding Affinity and Activation. ResearchGate.
- The Life and Death of Protein Kinase C. PMC - PubMed Central.
- Receptor for activated C kinase (RACK) and protein kinase C (PKC) in egg activation. ScienceDirect.
- cross-validation of experimental results using different PKC activators. Benchchem.
- Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. MDPI.
- Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response. PMC - PubMed Central.
- Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C. PMC - NIH.
- Receptor for activated C kinase 1. Wikipedia.
- The Life and Death of Protein Kinase C. ResearchGate.
- Activation of protein kinase C by tyrosine phosphorylation in response to H 2 O 2. PNAS.
- How can I show PKC alpha activation?. ResearchGate.
- Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. NIH.
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Technical Support Center: Stability of Auristatin-Based Antibody-Drug Conjugates
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with auristatin-based Antibody-Drug Conjugates (ADCs). This resource provides in-depth answers and troubleshooting solutions for common stability challenges encountered during the handling, storage, and experimental use of ADCs, with a focus on conjugates carrying potent auristatin payloads like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).
As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, ensuring the integrity and efficacy of your valuable ADC constructs.
Frequently Asked Questions (FAQs) on ADC Stability
Q1: What is the recommended general storage temperature for our auristatin-based ADCs?
A1: The optimal storage temperature for ADCs is highly dependent on the specific formulation. However, a general best practice is to store liquid ADC formulations at ultra-cold temperatures, typically between -20°C and -80°C, to maintain long-term stability and efficacy.[1] For short-term storage (a few weeks to months), refrigeration at 2-8°C may be acceptable, but always consult the manufacturer's specific datasheet.[2][3] Lyophilized (freeze-dried) ADCs can often be stored at ambient temperatures for shipping but should be kept at recommended cold temperatures for long-term storage to preserve their structure.[2]
The "Why": Ultra-cold temperatures significantly slow down chemical degradation pathways and prevent the aggregation that can occur in liquid solutions.[1][4] The hydrophobic nature of payloads like MMAE/MMAF can increase the propensity for molecules to clump together (aggregate), a process that is accelerated at higher temperatures.[2][5]
Q2: We are observing precipitation/aggregation in our ADC sample after thawing. What could be the cause and how can we prevent it?
A2: Aggregation upon thawing is a common and critical issue for ADCs. It is often caused by the stresses of freeze-thaw cycles.[3][4] Several factors contribute to this phenomenon:
-
Cryoconcentration: As the solution freezes, ice crystals form, concentrating the ADC and buffer components into smaller liquid pockets. This high concentration can force protein-protein interactions, leading to aggregation.[3][6]
-
pH Shifts: The crystallization of buffer components can cause significant shifts in the pH of the unfrozen liquid, moving it toward a point where the antibody is less stable (its isoelectric point) and more prone to aggregation.[7]
-
Hydrophobicity: The conjugation of hydrophobic payloads like auristatins inherently increases the ADC's tendency to aggregate.[2][4][5]
Prevention & Troubleshooting:
-
Avoid Repeated Freeze-Thaw Cycles: This is the most critical preventative measure.[3][8] Aliquot the ADC into single-use vials upon receipt to avoid thawing the entire stock for each experiment.
-
Controlled Freezing & Thawing: The rate of freezing and thawing can impact stability. Uncontrolled, slow freezing can exacerbate cryoconcentration.[3][6] When possible, snap-freezing in liquid nitrogen followed by storage at -80°C can be beneficial.[9] Similarly, rapid thawing in a water bath is often preferred over slow thawing on ice to minimize the time spent in the destabilizing partially frozen state.[10][11]
-
Use of Stabilizing Buffers: Standard buffers like PBS may not be optimal. Specialized ADC stabilizing buffers containing excipients (e.g., sucrose, polysorbate) can prevent aggregation by minimizing hydrophobic interactions and preserving the antibody's structure during freezing and storage.[2]
-
Post-Thaw Inspection: Always visually inspect the solution after thawing. If slight precipitation is observed, it can sometimes be redissolved by gentle vortexing.[8] However, significant aggregation is irreversible and the sample should not be used.
Q3: How sensitive are auristatin-based ADCs to light exposure?
A3: ADCs, particularly those with certain payloads and linkers, can be sensitive to light.[12][13] The payload molecule can act as a photosensitizer, absorbing light energy and generating reactive oxygen species (ROS) like singlet oxygen.[13][14] These ROS can then damage the antibody (leading to aggregation and modification of amino acids like tryptophan and methionine), the linker, or the payload itself, ultimately reducing the ADC's potency.[12][13][15]
Best Practices for Light Protection:
-
Always store ADC vials in the dark (e.g., in a box or wrapped in foil).[16]
-
Use amber vials or light-protective containers for storage and during experiments whenever possible.[12][15]
-
Minimize exposure to ambient lab light during handling and preparation steps.
Q4: What is the impact of pH on the stability of our ADC?
A4: The pH of the formulation buffer is critical for maintaining the structural integrity of the antibody component of the ADC. Deviations from the optimal pH range can lead to:
-
Aggregation: If the pH approaches the antibody's isoelectric point (pI), its net charge becomes neutral, reducing repulsion between molecules and increasing the likelihood of aggregation.[7]
-
Chemical Degradation: Extreme pH values can accelerate chemical degradation pathways like deamidation or isomerization of amino acid residues in the antibody structure.[17]
-
Linker Instability: Some linkers, such as maleimide-based linkers used for cysteine conjugation, can become unstable as the pH rises (e.g., above 7.5), potentially leading to payload deconjugation.[9] Conversely, acid-labile linkers are designed to cleave at low pH, so maintaining a neutral pH during storage is essential.[18]
Always maintain the ADC in the buffer system recommended by the supplier. If buffer exchange is necessary, choose a buffer with a pH that is known to be optimal for the specific antibody isotype, typically in the range of pH 6.0-7.5.[9]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow to identify and solve them.
Issue 1: Loss of ADC Potency in a Cell-Based Assay Over Time
You notice that the IC50 value of your ADC in a cytotoxicity assay has increased significantly compared to previous experiments using the same batch.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} end
Caption: Troubleshooting workflow for decreased ADC potency.
Causality Walkthrough:
-
Storage Conditions Review: The first step is to rule out handling errors. Were aliquots used? Was the stock vial subjected to multiple freeze-thaw cycles?[3][4] Was it left on the benchtop for an extended period? Was it protected from light?[16]
-
Hypothesize Degradation Pathway:
-
Thermal Stress/Freeze-Thaw: The most likely culprit is aggregation, where active ADC monomers are lost into non-functional clumps.[2][4]
-
Photodegradation: If light protection was inadequate, the payload or antibody may have been damaged.[13][14]
-
Chemical Instability: If the ADC was diluted or stored in a suboptimal buffer, deconjugation (loss of payload) or other chemical modifications could occur.[9][19]
-
-
Analytical Verification (If available): To confirm the cause, specific analytical methods are required.
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules by size and is the gold standard for quantifying aggregation. A decrease in the main monomer peak and an increase in high-molecular-weight (HMW) species would confirm aggregation.[2][20][21]
-
Reverse-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC): These methods can resolve ADC species with different drug-to-antibody ratios (DAR). A shift towards lower DAR species would indicate payload deconjugation.[22][23]
-
Mass Spectrometry (LC-MS): Provides detailed mass information to confirm the structural integrity of the ADC, identify modifications, and verify the DAR.[23][24]
-
-
Corrective Action: Regardless of the specific cause, the solution is to discard the suspect aliquot and thaw a fresh, single-use aliquot from the properly stored stock for future experiments. Implement stricter handling protocols regarding temperature, light exposure, and freeze-thaw cycles.
Protocols & Data Summaries
Protocol 1: Recommended Aliquoting and Thawing Procedure for ADC Samples
This protocol is designed to minimize the risk of aggregation and degradation from freeze-thaw cycles.
Materials:
-
ADC stock vial
-
Low-protein-binding microcentrifuge tubes (e.g., siliconized tubes)
-
Pipettes with low-retention tips
-
Dry ice or liquid nitrogen
-
-80°C freezer
-
37°C water bath
Procedure:
-
Preparation: Prepare a workspace shielded from direct light. Pre-chill the microcentrifuge tubes on ice.
-
Initial Thaw: If the main stock is frozen, thaw it rapidly by holding it in a 37°C water bath until just thawed. Do not leave it in the bath longer than necessary. Briefly centrifuge the vial to collect the solution at the bottom.
-
Aliquoting: On ice, immediately pipette single-use volumes (e.g., 5-20 µL, depending on experimental needs) into the pre-chilled, low-protein-binding tubes.
-
Snap-Freezing: Immediately place the aliquots on dry ice or in a liquid nitrogen bath for 1-2 minutes to ensure rapid freezing.
-
Storage: Transfer the frozen aliquots to a labeled storage box and place them in a -80°C freezer for long-term storage.[1]
-
Thawing for Use: When needed, retrieve a single aliquot. Thaw it rapidly in a 37°C water bath. Once thawed, briefly centrifuge and place it on ice, protected from light, until use.
-
Critical Rule: DO NOT RE-FREEZE a thawed aliquot. Discard any unused portion.[3]
Table 1: Summary of Storage Conditions and Their Impact on ADC Stability
| Storage Condition | Potential Negative Impact | Primary Degradation Pathway(s) | Mitigation Strategy |
| Repeated Freeze-Thaw Cycles | Increased aggregation, precipitation, loss of activity[3][4] | Cryoconcentration, pH shifts, ice-interface denaturation[6][10][25] | Aliquot into single-use vials; use cryoprotectants/stabilizing buffers. |
| Elevated Temperature (e.g., > 8°C) | Accelerated aggregation, chemical degradation[4] | Increased molecular motion and hydrophobic interactions; deamidation, oxidation. | Store at recommended ultra-cold (-20°C to -80°C) or refrigerated (2-8°C) temperatures.[1] |
| Light Exposure | Loss of potency, aggregation, modification of antibody/payload[12][13] | Photosensitization by the payload, generation of reactive oxygen species (ROS).[13][14] | Store in the dark; use amber vials; minimize light exposure during handling.[12][16] |
| Suboptimal pH | Aggregation, payload deconjugation (linker hydrolysis)[7][9] | Protein unfolding at non-ideal pH; chemical instability of the linker. | Maintain in manufacturer-recommended buffer; avoid extreme pH. |
| Mechanical Stress (e.g., vigorous vortexing, shaking) | Aggregation, denaturation[21] | Sheer stress can expose hydrophobic cores, leading to aggregation. | Handle gently; mix by light vortexing or inversion. |
Diagram: Key Degradation Pathways for ADCs in Storage
This diagram illustrates the main factors that can compromise the integrity of an ADC molecule.
dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, width=2, height=0.6]; edge [fontname="Helvetica", fontsize=9];
} end
Caption: Major environmental stressors and resulting ADC degradation products.
References
-
Single Use Support. (2023, May 9). Transport & Storage of Antibody Drug Conjugates (ADCs). Available from: [Link]
-
MDPI. (n.d.). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Impact of light exposure on topoisomerase I inhibitor antibody-drug conjugate stability. Available from: [Link]
-
PubMed. (n.d.). Payload-dependent photostability of antibody-drug conjugates. Available from: [Link]
-
CellMosaic. (n.d.). Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. Available from: [Link]
-
Single Use Support. (2022, September 13). Controlled freezing of ADCs. Available from: [Link]
-
Bioprocess Online. (n.d.). How To Safely Handle Your Antibody Drug Conjugate. Available from: [Link]
-
PubMed. (n.d.). Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. Available from: [Link]
-
PubMed. (n.d.). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Available from: [Link]
-
Scilit. (2025, October 27). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Available from: [Link]
-
Lonza. (2022, February 24). Safely Handle Your Antibody Drug Conjugate. Available from: [Link]
-
National Institutes of Health (NIH). (2015, July 10). Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy. Available from: [Link]
-
Pharmaceutical Technology. (2016, February 18). Best Practices for Handling Antibody Drug Conjugates. Available from: [Link]
-
ResearchGate. (n.d.). Stability of each ADC upon storage in PBS pH 7.4 without formulation.... Available from: [Link]
-
ResearchGate. (n.d.). Impact of manufacturing-scale freeze-thaw conditions on a mAb solution. Available from: [Link]
-
ResearchGate. (2021, October 12). Hello, I want to ask that during Antibody drug conjugate (ADC) development, how to store antibody-linker conjugation?. Available from: [Link]
-
GaoLab. (2013, September 28). Antibody Storage and Handling. Available from: [Link]
- Royal Society of Chemistry. (2019). CHAPTER 4: Auristatin Payloads for Antibody–Drug Conjugates (ADCs).
-
Creative Biolabs. (2018, March 29). Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction. Available from: [Link]
-
ACS Publications. (n.d.). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates | Molecular Pharmaceutics. Available from: [Link]
-
Creative Biolabs. (n.d.). ADC Physical Stability Analysis Service. Available from: [Link]
- ISMP. (2018). ADC Guidelines: Core Safety Processes.
-
Cytiva. (n.d.). Aggregation in antibody-drug conjugates: causes and mitigation. Available from: [Link]
-
ResearchGate. (n.d.). pH-dependent drug release of acid-sensitive ADC (mil40-6). Typical time.... Available from: [Link]
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. Available from: [Link]
-
BioPharm International. (2017, February 1). Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. Available from: [Link]
-
SCIEX. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Available from: [Link]
-
Sartorius. (2016, September 16). Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. Available from: [Link]
-
ResearchGate. (2018, March 5). Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]
-
BioProcess International. (n.d.). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. Available from: [Link]
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Creative Diagnostics. (n.d.). Anti-MMAE (Monomethyl auristatin E) Antibodies and MMAE Conjugates: For PK/PD Studies on MMAE-ADC. Available from: [Link]
-
PubMed. (2017, June 16). A systematic study of the effect of low pH acid treatment on anti-drug antibodies specific for a domain antibody therapeutic.... Available from: [Link]
-
Single Use Support. (2023, December 11). Evaluating freeze-thaw processes in antibody production. Available from: [Link]
-
Bio-Rad. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Available from: [Link]
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Technical Support Center: Overcoming Resistance to Adriamycin (ADMB) in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to Adriamycin (Doxorubicin) in cancer cell lines. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these challenges. Our approach is rooted in explaining the causality behind experimental choices, ensuring that the protocols are self-validating, and grounding our recommendations in authoritative scientific literature.
Section 1: Understanding Adriamycin Resistance
Adriamycin (ADMB), a cornerstone of many chemotherapy regimens, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell death.[1][2][3] However, cancer cells can develop resistance through various mechanisms, rendering the treatment ineffective.[4][5] Understanding these mechanisms is the first critical step in overcoming them.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the most common mechanisms of Adriamycin resistance in cancer cell lines?
A1: The most prevalent mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, actively pumps Adriamycin out of the cell, reducing its intracellular concentration.[1][6][7][8]
-
Alterations in Drug Target: Changes in the expression or function of topoisomerase IIα can decrease the drug's efficacy.[1][4]
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair mechanisms to counteract the damage induced by Adriamycin.[9]
-
Evasion of Apoptosis: Resistant cells often have defects in apoptotic pathways, allowing them to survive drug-induced stress.[10][11]
-
Induction of Autophagy: Autophagy, a cellular recycling process, can be initiated as a pro-survival mechanism in response to chemotherapy, enabling cancer cells to withstand the cytotoxic effects of Adriamycin.[10][11][12][13]
Q2: How can I determine if my cancer cell line is resistant to Adriamycin?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of Adriamycin in your cell line and compare it to a known sensitive, parental cell line. A significantly higher IC50 value in your cell line indicates resistance.[14][15] This is typically done using a cell viability assay like the MTT or CCK-8 assay.[16][17]
Visualizing the Mechanisms of Resistance
The interplay of these resistance mechanisms can be complex. The following diagram illustrates the key pathways involved.
Caption: Workflow for siRNA-mediated reversal of Adriamycin resistance.
Protocol 3: Investigating the Role of Autophagy in Adriamycin Resistance
This protocol helps determine if pro-survival autophagy is contributing to resistance.
Materials:
-
Adriamycin-resistant and sensitive cell lines
-
Adriamycin
-
Autophagy inhibitor (e.g., 3-Methyladenine (3-MA) or Chloroquine)
-
Reagents for Western blotting (antibodies against LC3B and p62)
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells in 6-well plates for Western blotting and 96-well plates for viability assays.
-
Drug Treatment:
-
For the viability assay, pre-treat cells with a non-toxic concentration of the autophagy inhibitor for 1-2 hours.
-
Then, add a range of Adriamycin concentrations and incubate for 48-72 hours.
-
For Western blotting, treat cells with the IC50 concentration of Adriamycin with and without the autophagy inhibitor for 24-48 hours.
-
-
Viability Assay: Perform an MTT assay to determine if inhibiting autophagy sensitizes resistant cells to Adriamycin.
-
Western Blotting:
-
Lyse the cells and perform SDS-PAGE.
-
Probe the membrane with antibodies for LC3B and p62. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction. [11]5. Data Analysis:
-
Compare the IC50 values of Adriamycin in the presence and absence of the autophagy inhibitor. A significant decrease in the IC50 in resistant cells suggests a role for autophagy in resistance. [10][11][12] * Analyze the Western blot results to confirm that Adriamycin induces autophagy and that the inhibitor effectively blocks this process.
-
Expected Outcome: If pro-survival autophagy is a key resistance mechanism, its inhibition will lead to increased cell death in the presence of Adriamycin. [10][11][12]
Visualizing the Autophagy Signaling Pathway
Caption: Simplified signaling pathway of Adriamycin-induced autophagy.
Section 4: Advanced Strategies and Combination Therapies
When a single mechanism is not solely responsible for resistance, or to enhance therapeutic efficacy, combination therapies are a powerful approach. [18][19][20][21]
FAQs - Advanced Concepts
Q1: What are some effective combination strategies to overcome Adriamycin resistance?
A1: Promising combination strategies include:
-
Adriamycin + P-gp Inhibitor: As discussed, this is a direct approach to counteract drug efflux. [9][22][23][24][25]* Adriamycin + Autophagy Inhibitor: This combination can be effective if pro-survival autophagy is a key resistance mechanism. [10][11][12]* Adriamycin + Other Chemotherapeutic Agents: Combining Adriamycin with drugs that have different mechanisms of action can create synthetic lethality and reduce the chances of resistance. [19][26]* Adriamycin + Targeted Therapy: Using inhibitors of specific signaling pathways that are upregulated in resistant cells (e.g., MAPK/ERK pathway) can re-sensitize them to Adriamycin. [4] Q2: How do I design an effective combination therapy experiment?
A2: A key aspect of designing combination therapy experiments is to assess for synergy. This can be done by:
-
Determining the IC50 of each drug individually.
-
Treating cells with combinations of the drugs at various ratios.
-
Using the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This technical support guide provides a framework for understanding, troubleshooting, and overcoming Adriamycin resistance in cancer cell lines. By systematically investigating the underlying mechanisms and employing targeted strategies, researchers can effectively address this significant challenge in cancer therapy research.
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SiRNA-mediated Knockdown of ABCB1 Enhances the Efficacy of Doxorubicin and Vinorelbine in Breast Cancer Cells. PubMed.[Link]
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Autophagy in doxorubicin resistance: basic concepts, therapeutic perspectives and clinical translation. PMC.[Link]
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SiRNA-Mediated Knockdown of ABCB1 Enhances the Efficacy of Doxorubicin and Vinorelbine in Breast Cancer Cells | Request PDF. ResearchGate.[Link]
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Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway. Frontiers.[Link]
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Techniques to reverse or circumvent drug-resistance in vitro. PubMed.[Link]
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Silencing of ETS1 reverses adriamycin resistance in MCF-7/ADR cells via downregulation of MDR1. PMC - PubMed Central.[Link]
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Resistin confers resistance to doxorubicin-induced apoptosis in human breast cancer cells through autophagy induction. Oncotarget.[Link]
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Inhibition of ABCB1 (MDR1) Expression by an siRNA Nanoparticulate Delivery System to Overcome Drug Resistance in Osteosarcoma. CORE.[Link]
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Knockdown of MDR1 increases the sensitivity to adriamycin in drug resistant gastric cancer cells. PubMed.[Link]
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Reversal of adriamycin resistance by verapamil in human ovarian cancer. PubMed.[Link]
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Reversal of adriamycin resistance by recombinant alpha-interferon in multidrug-resistant human colon carcinoma LoVo-doxorubicin cells. PubMed.[Link]
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Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. I.R.I.S.[Link]
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Reversing Adriamycin Resistance of Human Breast Cancer Cells by Hyperthermia Combined With Interferon Alpha and Verapamil. PubMed.[Link]
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Autophagy prevents doxorubicin‑induced apoptosis in osteosarcoma. Spandidos Publications.[Link]
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ERα36 Promotes MDR1-Mediated Adriamycin Resistance via Non-Genomic Signaling in Triple-Negative Breast Cancer. MDPI.[Link]
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Inhibition of ABCB1 (MDR1) expression by an siRNA nanoparticulate delivery system to overcome drug resistance in osteosarcoma. Orthopaedic Research Society.[Link]
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Mechanisms of reversal of adriamycin resistance in human ovarian carcinoma cell line by ultrasound. PubMed.[Link]
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(PDF) Forced expression of Hsp27 Reverses P-Glycoprotein (ABCB1) Mediated Drug Efflux and MDR1 Gene Expression in Adriamycin Resistant Human Breast Cancer Cells. ResearchGate.[Link]
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Resistance to doxorubicin occurs via ABCB1-dependent and... | Download Scientific Diagram. ResearchGate.[Link]
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Active efflux of daunorubicin and adriamycin in sensitive and resistant sublines of P388 leukemia. PubMed.[Link]
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Adriamycin alters the expression of drug efflux pumps and confers amphotericin B tolerance in Candida albicans. PubMed.[Link]
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Combination therapy in combating cancer. PMC - NIH.[Link]
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Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. NIH.[Link]
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Evidence for induction and repair of potentially lethal damage in plateau-phase V79 cells after exposure to adriamycin. The importance of removal of adriamycin released from the cells during the post-treatment incubation period. PubMed.[Link]
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Combination chemotherapy and adriamycin in patients with advanced breast cancer. A Southwest Oncology Group study. PubMed.[Link]
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Common Problems and Solutions of Kanamycin in Experiments. Creative Diagnostics.[Link]
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Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry.[Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central.[Link]
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Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs.[Link]
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Technical Support Center: Refining Analytical Methods for ADMB Detection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical assessment of Antibody-Drug Conjugate (ADC) metabolic breakdown. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ADC bioanalysis. Given that ADCs are a unique therapeutic class combining the properties of both large-molecule biologics and small-molecule drugs, their characterization requires a multi-faceted and robust analytical strategy.[1][2]
This resource provides field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and validated experimental protocols to address the specific challenges encountered during the detection and quantification of ADC catabolites.
Frequently Asked Questions (FAQs)
Q1: What are the critical analytes to measure in ADC pharmacokinetic (PK) and metabolic breakdown studies?
To build a comprehensive pharmacokinetic profile and understand the metabolic fate of an ADC, it is essential to quantify several key analytes.[2] These analytes provide insights into the stability, efficacy, and potential toxicity of the therapeutic.[3] The three major analytes typically measured are:
-
Total Antibody: Measures all antibody species, regardless of whether they are conjugated to a drug payload. This is often accomplished using ligand-binding assays (LBAs) and provides data on the overall antibody clearance.[2]
-
Antibody-Drug Conjugate (ADC): This quantifies the antibody that is still conjugated to the cytotoxic payload. This measurement is critical for understanding the exposure of the active therapeutic. Hybrid methods like immuno-capture followed by liquid chromatography-mass spectrometry (LC-MS) are increasingly used for their high specificity.[4][5]
-
Unconjugated (Free) Payload: Measures the cytotoxic drug that has been released from the antibody and is circulating freely. This is a crucial parameter for assessing off-target toxicity.[6] LC-MS/MS is the standard method for this analysis due to its high sensitivity and specificity for small molecules.[7]
-
Payload-Containing Catabolites (PCCs): These are metabolites of the ADC that still contain the payload. Identifying and quantifying these species is challenging due to their low concentrations and structural diversity but is vital for a complete understanding of the ADC's disposition and potential toxicities.[8]
Q2: Which analytical platform is best for my ADC bioanalysis: Ligand-Binding Assays (LBA) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
The choice between LBA and LC-MS depends on the analyte of interest, the stage of development, and the specific information required. Often, an integrated strategy employing both platforms provides the most comprehensive data.[9]
| Feature | Ligand-Binding Assays (LBA) | LC-MS & Hybrid LC-MS/MS |
| Primary Use | Total antibody, conjugated ADC (with specific reagents).[10] | Free payload, payload catabolites, total antibody (via signature peptides), conjugated payload.[4] |
| Strengths | High throughput, cost-effective, excellent for large molecule quantification.[5] | High specificity, ability to distinguish structurally similar molecules, multiplexing capabilities, faster method development.[7][11] |
| Limitations | Potential for cross-reactivity, availability of high-quality specific reagents can be a bottleneck, can be sensitive to drug load.[1][12] | Lower throughput, potential for matrix effects (ion suppression), higher initial instrument cost.[5][13] |
| Best For | Routine quantification of total antibody in large clinical studies. | Characterizing metabolites, quantifying free payload, troubleshooting LBA discrepancies, and when specific LBA reagents are unavailable.[9][14] |
The industry trend is moving towards hybrid LC-MS/MS methods, which combine the selectivity of immuno-capture with the specificity and quantitative power of mass spectrometry, offering a robust solution for many ADC bioanalytical challenges.[4]
Q3: Why is the plasma stability of an ADC so important to assess?
Plasma stability is a critical quality attribute because premature release of the cytotoxic payload in systemic circulation can lead to significant off-target toxicity, undermining the targeted nature of the therapy.[15] Instability in circulation can also reduce the amount of active ADC reaching the tumor site, thereby decreasing efficacy.[8] Stability assays in plasma from various species help to:
-
Evaluate the integrity of the linker chemistry.[15]
-
Predict potential for systemic toxicity.[3]
-
Inform the selection of the most stable ADC candidates during early development.[16]
Q4: What are the regulatory expectations for ADC bioanalytical method validation?
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) expect robust and validated bioanalytical methods to ensure data reliability for safety and efficacy assessments.[6][17][18] The FDA's guidance on "Clinical Pharmacology Considerations for Antibody-Drug Conjugates" emphasizes that the development of ADCs requires careful consideration of the distinct properties of both the antibody and the small molecule components.[19][20] Key expectations include:
-
Method Validation: Assays for each key analyte must be validated according to regulatory guidelines (e.g., ICH M10) for accuracy, precision, selectivity, stability, and reproducibility.[9][17]
-
Comprehensive Characterization: The FDA strongly encourages a thorough understanding of the ADC's behavior, including its metabolism and the potential for drug-drug interactions (DDIs).[21]
-
Analyte Justification: A scientific rationale must be provided for the selection of analytes being measured and their relevance to the ADC's efficacy and safety profile.
Troubleshooting Guides
This section addresses specific technical issues you may encounter during your experiments.
I. LC-MS/MS Analysis of Free Payload & Catabolites
A: This is a common and multifaceted issue in bioanalysis. The cause often lies in one of three areas: sample preparation, chromatography, or mass spectrometer performance.
Underlying Causes & Solutions:
-
Ion Suppression: This is a primary culprit where co-eluting components from the biological matrix (e.g., salts, phospholipids) reduce the ionization efficiency of your analyte in the MS source.[13]
-
Solution: Improve your sample preparation protocol. Move from a simple protein precipitation (PPT) to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove matrix interferences.[7][13] Also, adjust your chromatography to separate the analyte from the suppression zone.
-
-
Inefficient Extraction Recovery: Your analyte may be lost during the sample preparation steps.
-
Solution: Evaluate each step of your extraction process. Spike a known quantity of analytical standard into a blank matrix sample and measure the recovery. Optimize solvent choices, pH, and mixing steps to maximize recovery. Ensure your internal standard behaves similarly to your analyte.
-
-
Analyte Instability: The free payload may be degrading in the biological matrix during sample collection, storage, or processing.
-
Solution: Assess the stability of your analyte under different conditions (e.g., freeze-thaw cycles, bench-top stability in matrix). Consider adding stabilizers or adjusting the pH of the sample immediately after collection if degradation is observed.
-
A: Inconsistent chromatography undermines the accuracy and reproducibility of your assay. These issues typically point to problems with the LC column, mobile phase, or hardware.[22]
Underlying Causes & Solutions:
-
Column Degradation: The stationary phase of the LC column can degrade over time, or the column can become contaminated with matrix components that were not removed during sample prep.
-
Solution: First, try flushing the column with a strong solvent wash series as recommended by the manufacturer. If performance does not improve, replace the column. Always use a guard column to protect the analytical column and extend its lifetime.
-
-
Mobile Phase Issues: Incorrectly prepared mobile phases (wrong pH, incorrect composition) or degradation of the mobile phase can cause significant issues.[22]
-
Solution: Prepare fresh mobile phase daily using high-purity (LC-MS grade) solvents and additives.[22] Ensure the pH is accurately measured and consistent. Degas the mobile phase properly to prevent air bubbles in the system.
-
-
System Leaks or Blockages: Even a small leak in the LC system can cause pressure fluctuations and retention time shifts. Partial blockages can lead to peak splitting.
-
Solution: Systematically check all fittings for leaks. Perform a system pressure test. If pressure is unusually high, troubleshoot for blockages starting from the column and working backward through the system.
-
II. Immuno-capture Based Assays (Hybrid LC-MS/MS)
A: Inefficient capture is a frequent challenge in hybrid assays and can significantly impact assay accuracy. The problem usually stems from the interaction between the ADC and the capture reagent or the solid support (e.g., magnetic beads).
Underlying Causes & Solutions:
-
Suboptimal Binding Conditions: The binding affinity of your capture antibody can be highly sensitive to buffer conditions like pH, salt concentration, and the presence of detergents.
-
Solution: Methodically optimize the incubation buffer. Perform a series of experiments to test different pH values (e.g., 6.5, 7.4, 8.0) and salt concentrations. Ensure incubation times and temperatures are sufficient and consistent.
-
-
Insufficient Capture Reagent: You may not be using enough capture antibody or antigen-coated beads to bind all the ADC in the sample, especially at higher concentrations.
-
Solution: Titrate your capture reagent to determine the optimal concentration that provides sufficient binding capacity across your entire calibration curve. Refer to the manufacturer's guidelines for the binding capacity of your magnetic beads or plates.
-
-
Steric Hindrance: The conjugation of the payload and linker to the antibody can sometimes interfere with the binding of the capture reagent, particularly if the binding epitope is near a conjugation site.[12]
-
Solution: If you suspect steric hindrance, try a different capture reagent that binds to a different region of the antibody (e.g., an anti-Fc antibody instead of an anti-idiotypic antibody). This is a key consideration during method development.[9]
-
Visual Experimental Workflows
Visualizing complex analytical processes can clarify decision-making and protocol steps.
Caption: High-level workflow for ADC bioanalysis.
Caption: Decision tree for troubleshooting poor LC-MS/MS sensitivity.
Detailed Experimental Protocols
Protocol 1: General Method for Free Payload Quantification in Plasma using LC-MS/MS
This protocol outlines a standard workflow using protein precipitation, a common first approach for measuring small-molecule drugs in plasma.
1. Preparation of Standards and Quality Controls (QCs): 1.1. Prepare a primary stock solution of the payload analytical standard in a suitable organic solvent (e.g., DMSO, Methanol) at 1 mg/mL. 1.2. Create a series of working standard solutions by serially diluting the primary stock in 50:50 acetonitrile:water. These will be used to spike into blank plasma to create the calibration curve. 1.3. Prepare separate QC stock solutions from a different weighing of the standard. Create High, Medium, and Low QC samples by spiking into blank plasma.
2. Sample Preparation (Protein Precipitation): 2.1. Aliquot 50 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well protein precipitation plate. 2.2. Add 10 µL of the internal standard (IS) working solution (typically a stable isotope-labeled version of the analyte) to each well, except for blank matrix wells. 2.3. Add 200 µL of cold acetonitrile (or other suitable organic solvent) to each well to precipitate plasma proteins. 2.4. Mix thoroughly on a plate shaker for 5-10 minutes. 2.5. Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein. 2.6. Carefully transfer the supernatant to a new 96-well plate for analysis. Evaporate to dryness under nitrogen if concentration is needed, then reconstitute in mobile phase A.
3. LC-MS/MS Analysis: 3.1. Equilibrate the LC-MS/MS system. Use a suitable C18 column for reverse-phase chromatography. 3.2. Set up a chromatographic gradient method to separate the analyte from matrix components. (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). 3.3. Optimize mass spectrometer source parameters (e.g., gas flow, temperature, capillary voltage) by infusing a standard solution of the analyte.[13] 3.4. Develop a Multiple Reaction Monitoring (MRM) method by identifying the optimal precursor ion and at least two product ions for both the analyte and the internal standard. 3.5. Inject the prepared samples and acquire the data.
4. Data Processing: 4.1. Integrate the peak areas for the analyte and the internal standard. 4.2. Calculate the peak area ratio (Analyte Area / IS Area). 4.3. Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression. 4.4. Quantify the unknown samples and QCs using the regression equation from the calibration curve. QC results must fall within pre-defined acceptance criteria (e.g., ±15% of nominal).
Protocol 2: Immuno-capture of ADC from Plasma for Conjugated Payload Analysis
This protocol describes a hybrid method to isolate the ADC before releasing and quantifying the payload.
1. Bead Preparation: 1.1. Resuspend streptavidin-coated magnetic beads in their storage buffer. 1.2. Aliquot the required amount of beads into a microcentrifuge tube. Place on a magnetic separator and discard the supernatant. 1.3. Wash the beads 2-3 times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). 1.4. Add a biotinylated anti-human IgG capture antibody to the beads and incubate with gentle mixing for 30-60 minutes at room temperature to allow for coating. 1.5. Wash the antibody-coated beads 3 times with wash buffer to remove any unbound antibody. Resuspend in an assay buffer.
2. Immuno-capture of ADC: 2.1. Aliquot 100 µL of plasma samples (calibrators, QCs, unknowns) into a 96-well plate. 2.2. Add the prepared antibody-coated magnetic beads to each well. 2.3. Seal the plate and incubate on a shaker for 1-2 hours at room temperature (or other optimized condition) to allow the ADC to bind to the beads.
3. Washing and Elution/Digestion: 3.1. Place the plate on a magnetic separator and wait for the beads to pellet against the side of the wells. 3.2. Carefully aspirate and discard the supernatant, which contains unbound plasma components. 3.3. Wash the beads 3 times with wash buffer to remove non-specifically bound proteins. 3.4. After the final wash, remove all residual buffer.
4. Payload Release and Analysis: 4.1. To release the payload, add a specific cleavage reagent (e.g., an enzyme like papain for certain linkers, or a chemical reagent).[12][23] 4.2. Incubate under conditions optimized to ensure complete cleavage of the linker. 4.3. Add a "stop solution" to quench the reaction. This solution should also contain the internal standard. 4.4. Place the plate on the magnetic separator and transfer the supernatant (which now contains the released payload) to a new plate for LC-MS/MS analysis as described in Protocol 1.
Caption: Step-by-step workflow for immuno-capture of ADC.
References
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- U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Antibody-Drug Conjugates Guidance for Industry. FDA.gov.
- Amador Bioscience. (2024). Clinical Pharmacology Considerations for ADC Guidance for Industry. Amadorbio.com.
- Federal Register. (2024). Clinical Pharmacology Considerations for Antibody-Drug Conjugates; Guidance for Industry; Availability. Federalregister.gov.
- RAPS. (2024). FDA finalizes guidance on designing pharmacology studies for antibody-drug conjugates. Raps.org.
- QPS. (2022). New Draft FDA Guidance on ADC Pharmacology. Qps.com.
- WuXi AppTec. (2025). What It Takes to Optimize Analytical Strategies for ADC Development. Wuxiapptec.com.
- BioPharm International. (2015). Tackling Analytical Method Development for ADCs. Biopharminternational.com.
- BioAgilytix. (n.d.). Bioanalytical Strategies for Antibody Drug Conjugate Development. Bioagilytix.com.
- Outsourcing-Pharma.com. (2014). Developing successful bioanalytical strategies for antibody–drug conjugates. Outsourcing-pharma.com.
- Gorovits, B., et al. (n.d.). Catabolism of antibody drug conjugates and characterization methods. ResearchGate.
- KCAS Bio. (2025). ADC Analysis – Frequently Asked Questions. Kcasbio.com.
- National Institutes of Health. (n.d.). Antibody-Drug Conjugates: Possibilities and Challenges. NIH.gov.
- ResearchGate. (n.d.). CMC Regulatory Considerations for Antibody-Drug Conjugates. Researchgate.net.
- WuXi AppTec. (2024). The Advantages of LC-MS/MS in Optimizing ADC Bioassays. Wuxiapptec.com.
- MDPI. (n.d.). ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates. Mdpi.com.
- National Institutes of Health. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. NIH.gov.
- ResearchGate. (n.d.). ADME Considerations for the Development of Antibody-Drug Conjugates. Researchgate.net.
- National Institutes of Health. (n.d.). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. NIH.gov.
- Creative Proteomics. (2026). Antibody Drug Conjugate Bioanalysis Testing. Creative-proteomics.com.
- Admescope. (2021). Preclinical characterisation of antibody-drug conjugates - ADME perspective. Admescope.com.
- WuXi AppTec. (2023). A New Method to Improve Identification of the Payload-Containing Catabolites of ADCs. Wuxiapptec.com.
- AMSbio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Amsbio.com.
- BioPharm International. (n.d.). Meeting Challenges for Analysis of Antibody-Drug Conjugates. Biopharminternational.com.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Zefsci.com.
- Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova.com.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Ema.europa.eu.
- National Institutes of Health. (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. NIH.gov.
- MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Mdpi.com.
- Biocompare. (2025). Overcoming Development Challenges in Antibody-Drug Conjugates. Biocompare.com.
- Creative Biolabs. (n.d.). A Two-Step Immunocapture Assay for ADCs Characterization. Creative-biolabs.com.
- BOC Sciences. (n.d.). Key Points of ADC Pharmacokinetics Research. Bocsci.com.
- Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova.com.
- ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Gmp-compliance.org.
- WuXi AppTec. (2023). Webinar Q&A | The Strategies and Methods for In Vitro ADME Characterization of ADCs. Wuxiapptec.com.
- Dong, L., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. PubMed.
- WuXi AppTec. (2023). Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS. Wuxiapptec.com.
- SCIEX. (n.d.). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Sciex.com.
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Validation & Comparative
A Comparative Guide to the Efficacy of ADMB and Other Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the synthetic Protein Kinase C (PKC) activator, ADMB (3-(N-acetylamino)-5-(N-decyl-N-methylamino)-benzyl alcohol), with other widely used PKC activators, including the natural product phorbol esters and the macrolide bryostatin 1. This document is designed to offer a clear, objective analysis of their performance based on available experimental data, aiding researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to Protein Kinase C (PKC) and its Activators
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are integral to a multitude of cellular signaling pathways.[1] These enzymes act as crucial regulators of diverse cellular functions, including cell proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC signaling has been implicated in a variety of diseases, such as cancer, cardiovascular diseases, and neurological disorders, making PKC a significant therapeutic target.[1]
PKC isoforms are categorized into three main subfamilies based on their structure and activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not activated by DAG or Ca²⁺.
PKC activators are invaluable molecular tools for investigating these signaling pathways. They typically function by mimicking the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, and inducing a conformational change that leads to enzyme activation.
Comparative Analysis of PKC Activators
The selection of a PKC activator can profoundly influence experimental outcomes due to differences in their potency, isoform selectivity, and the dynamics of their interaction with the enzyme. This section compares the synthetic activator ADMB with the well-characterized natural product activators, Phorbol 12-myristate 13-acetate (PMA, also known as TPA) and Bryostatin 1.
| Feature | ADMB | Phorbol 12-myristate 13-acetate (PMA/TPA) | Bryostatin 1 |
| Type | Synthetic benzyl alcohol derivative | Natural product (phorbol ester) | Natural product (macrolide lactone) |
| Potency | Quantitative data not readily available in public literature. Effective in cellular assays. | High potency (EC50 in the nanomolar range)[2] | High potency (Ki = 1.35 nM)[3] |
| PKC Isoform Selectivity | Isoform selectivity profile not well-documented in public literature. | Broad-spectrum activator of conventional and novel PKC isoforms.[4] | Differentially regulates PKC isoforms. Potently downregulates PKCα, PKCδ, and PKCε.[1][3] |
| Mechanism of Action | Designed as a PKC activator, likely targeting the C1 domain.[5] | Mimics diacylglycerol (DAG) and binds to the C1 domain of conventional and novel PKCs.[6] | Binds to the C1 domain of PKC.[7] |
| Key Differentiating Cellular Effects | In T47D breast carcinoma cells, ADMB enhances the expression of the tumor-associated antigen BCA 225 without inducing its shedding.[5] | Potent tumor promoter. Induces a wide range of cellular responses, including cell proliferation, differentiation, and apoptosis.[6] | Can antagonize some PMA-induced responses.[5] Induces a biphasic proliferative response in some cancer cell lines.[1] |
Expert Insights on Activator Selection:
The choice between these activators is contingent on the experimental objective. PMA is a robust, general PKC activator suitable for studies requiring broad and potent activation of conventional and novel isoforms. However, its activity as a potent tumor promoter must be considered in the experimental design.
Bryostatin 1 offers a more nuanced modulation of PKC signaling. Its ability to differentially regulate PKC isoforms and even antagonize certain phorbol ester-induced effects makes it a valuable tool for dissecting the roles of specific PKC-mediated pathways.[1][5]
ADMB, as a synthetic activator, presents an alternative to natural products. While specific quantitative data on its potency and isoform selectivity are not widely available, it has been shown to effectively activate PKC-dependent pathways in cellular models.[5] Its distinct effect on antigen shedding compared to phorbol esters suggests that it may induce a different subset of downstream signaling events, highlighting the potential for synthetic analogs to exhibit unique biological activities.[5]
Signaling Pathways and Experimental Workflows
PKC Signaling Pathway
The activation of conventional and novel PKC isoforms is a critical node in many signal transduction cascades. The following diagram illustrates the canonical PKC activation pathway.
Caption: Canonical Protein Kinase C (PKC) Signaling Pathway.
Experimental Workflow: In Vitro PKC Kinase Activity Assay
To quantitatively assess the efficacy of PKC activators, a common method is the in vitro kinase activity assay. This protocol provides a framework for measuring the phosphotransferase activity of PKC.
Caption: Experimental workflow for an in vitro PKC kinase activity assay.
Detailed Experimental Protocol: In Vitro PKC Kinase Activity Assay
This protocol outlines the steps for measuring the activity of a purified PKC isozyme in the presence of various activators.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., a peptide with a PKC consensus sequence)
-
PKC Activators: ADMB, PMA, Bryostatin 1 (and vehicle control, e.g., DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid Vesicles: Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare a mixture of phosphatidylserine and diacylglycerol in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
Lipid Vesicles
-
PKC substrate peptide
-
Purified PKC enzyme
-
-
Prepare a master mix for multiple reactions to ensure consistency.
-
-
Activator Addition:
-
Add varying concentrations of the PKC activator (ADMB, PMA, Bryostatin 1) or vehicle control to the reaction tubes.
-
Pre-incubate for 5 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP to each tube.
-
Incubate the reaction at 30°C for 10-20 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a labeled phosphocellulose paper square.
-
Immediately immerse the paper in a beaker of wash buffer.
-
Wash the papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification and Analysis:
-
Place the dried phosphocellulose paper squares into scintillation vials with scintillation fluid.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Plot the measured radioactivity against the concentration of the PKC activator.
-
Determine the EC50 value for each activator by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices:
-
Lipid Vesicles: The inclusion of phosphatidylserine and diacylglycerol is crucial as they are essential cofactors for the activation of conventional and novel PKC isoforms. The use of vesicles mimics the cell membrane environment where PKC activation naturally occurs.
-
[γ-³²P]ATP: The use of radiolabeled ATP allows for a highly sensitive and direct measurement of the phosphate transfer from ATP to the substrate peptide, which is the fundamental definition of kinase activity.
-
Phosphocellulose Paper: P81 paper is positively charged and effectively binds the negatively charged phosphopeptide substrate, allowing for the separation of the labeled product from the unreacted [γ-³²P]ATP.
-
Dose-Response Curve: Generating a dose-response curve is essential for determining the potency (EC50) of each activator, providing a quantitative measure for comparison.
Conclusion
The study of Protein Kinase C signaling is greatly facilitated by the availability of a diverse toolkit of activators. While phorbol esters like PMA serve as potent, broad-spectrum activators and Bryostatin 1 offers a more nuanced, isoform-differentiating profile, the synthetic activator ADMB represents an alternative with distinct cellular effects. The choice of activator should be guided by the specific research question, with careful consideration of their known potencies, isoform selectivities, and downstream biological consequences. The provided experimental protocol offers a robust method for empirically determining and comparing the efficacy of these valuable research tools.
References
- Szallasi, Z., Smith, C. B., Pettit, G. R., & Blumberg, P. M. (1994). Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action. Journal of Biological Chemistry, 269(3), 2118-2124.
- Lee, H. W., Smith, L., Pettit, G. R., Vinitsky, A., & Smith, J. B. (2006). Differential Effect of Bryostatin 1 and Phorbol 12-Myristate 13-Acetate on HOP-92 Cell Proliferation Is Mediated by Down-regulation of Protein Kinase Cδ. Cancer Research, 66(14), 7261-7269.
- Kennedy, M. J., Prestigiacomo, L. J., & Smith, J. B. (1992). Differential effects of bryostatin 1 and phorbol ester on human breast cancer cell lines. Cancer Research, 52(5), 1277-1283.
- Leon, J. A., Gutierrez, M. C., & Zuckier, G. (1992). Modulation of the antigenic phenotype of human breast carcinoma cells by modifiers of protein kinase C activity and recombinant human interferons. Cancer Immunology, Immunotherapy, 35(5), 315-324.
- Yi, P., Schrott, L. M., Castor, K., & Alkon, D. L. (2023). Bryostatin-1: a promising compound for neurological disorders.
- Hollingshead, M. G., Alley, M. C., & Sausville, E. A. (2024). The Role of TPA in Protein Kinase C (PKC)
- Hollingshead, M. G., Alley, M. C., & Sausville, E. A. (2022). Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction. Cancer Biology & Therapy, 8(9), 801-807.
- Hollingshead, M. G., Alley, M. C., & Sausville, E. A. (1986). The protein kinase C activator phorbol-12-myristate-13-acetate enhances cyclic AMP accumulation in pheochromocytoma cells. FEBS Letters, 196(1), 131-134.
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- 2. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl Alcohol Analytical Standard Industrial Grade at Affordable Price [nacchemical.com]
- 4. Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C group B members PKC-delta, -epsilon, -zeta and PKC-L(eta). Comparison of properties of recombinant proteins in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isozyme-specific inhibitors and activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol's Effect on BCA 225 Expression
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (hereafter referred to as ADMB) on the expression of the Breast Carcinoma Associated antigen 225 (BCA 225). We will objectively compare the performance of ADMB against a classic alternative, the phorbol ester Phorbol 12-myristate 13-acetate (PMA), and provide detailed experimental protocols to ensure robust and reproducible results.
Introduction: The Challenge of Modulating Tumor-Associated Antigens
A primary pathway for regulating the expression of various cellular antigens involves the activation of Protein Kinase C (PKC). Phorbol esters, such as PMA, are potent activators of PKC but suffer from significant drawbacks, including tumor-promoting activity and the induction of antigen shedding, which can compromise therapeutic efficacy.
ADMB is a synthetic, function-oriented molecule designed to act as a PKC activator, mimicking the pharmacophore of phorbol esters while mitigating their undesirable side effects.[7] It has been specifically shown to increase the surface expression of BCA 225 in the T47D breast carcinoma cell line.[8] This guide outlines a rigorous, multi-phase experimental workflow to validate this effect, providing a direct comparison with PMA to highlight the unique advantages of ADMB.
Compound Profiles: ADMB vs. Phorbol Esters (PMA)
A direct comparison reveals the foundational differences in these two PKC activators. ADMB was engineered for a more refined biological activity profile.
| Feature | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (ADMB) | Phorbol 12-myristate 13-acetate (PMA) |
| Synonym(s) | ADMB[7] | TPA (12-O-Tetradecanoylphorbol-13-acetate) |
| Molecular Formula | C₂₀H₃₄N₂O₂[7][8] | C₃₆H₅₆O₈ |
| Mechanism of Action | Designed activator of Protein Kinase C (PKC)[7][8] | Potent activator of Protein Kinase C (PKC) |
| Key Advantage | Enhances antigen expression without inducing significant antigen shedding.[7] | Well-characterized, potent, and widely used as a positive control for PKC activation. |
| Key Disadvantage | As a synthetic analog, its full off-target profile may be less characterized than PMA. | Known tumor promoter; induces shedding of surface antigens.[7] |
| Primary Application | Immunomodulatory research, enhancement of tumor-associated antigen expression.[7] | Broad use in cell biology to study PKC signaling pathways. |
Proposed Mechanism of Action
The central hypothesis is that ADMB, like PMA, engages and activates PKC, which in turn initiates a downstream signaling cascade culminating in the increased transcription and surface presentation of BCA 225.
Caption: Proposed signaling pathway for ADMB-induced BCA 225 expression.
Experimental Validation Workflow
Caption: A three-phase workflow for validating ADMB's effect on BCA 225.
Phase 1: In Vitro Proof-of-Concept
Objective: To confirm that ADMB increases BCA 225 mRNA and protein expression in a relevant human breast carcinoma cell line (e.g., T47D).
Experimental Design: T47D cells will be treated with a single, effective concentration of ADMB (e.g., 10 µM), PMA (e.g., 100 nM) as a positive control, and a vehicle control (e.g., 0.1% DMSO).
This assay quantifies changes in BCA 225 messenger RNA (mRNA), providing the first evidence of target gene regulation.[9][10]
-
Hypothetical Data:
Treatment Group Target Gene (BCA 225) Fold Change (vs. Vehicle) Vehicle (0.1% DMSO) 1.0 ± 0.1 ADMB (10 µM) 4.5 ± 0.5 | PMA (100 nM) | 5.2 ± 0.6 |
This technique validates that the increase in mRNA translates to an increase in the total cellular pool of the BCA 225 protein.
Crucially, this assay measures the protein specifically on the cell surface, which is the most relevant location for immunotherapeutic targeting.
-
Hypothetical Data:
Treatment Group % of Cells Positive for Surface BCA 225 Mean Fluorescence Intensity (MFI) Vehicle (0.1% DMSO) 5.1% ± 1.2% 150 ± 25 ADMB (10 µM) 45.3% ± 4.5% 850 ± 90 | PMA (100 nM) | 52.1% ± 5.1% | 980 ± 110 |
Phase 2: Quantitative Characterization
Objective: To determine the potency (EC₅₀) and kinetics of ADMB's effect on BCA 225 expression.
Cells are treated with a range of ADMB and PMA concentrations to determine the effective concentration at which 50% of the maximal response is observed (EC₅₀). This is a critical parameter for comparing compound potency.
-
Hypothetical Data Summary:
Compound Assay EC₅₀ Value ADMB Surface BCA 225 (Flow Cytometry) 1.2 µM | PMA | Surface BCA 225 (Flow Cytometry) | 15 nM |
Cells are treated with a fixed concentration of each compound, and BCA 225 mRNA and surface protein levels are measured at multiple time points (e.g., 0, 4, 8, 12, 24, 48 hours). This reveals how quickly the effect is induced and its duration.
Phase 3: Specificity and Comparative Effects
Objective: To confirm the effect is PKC-dependent and to directly compare the antigen shedding profile of ADMB versus PMA.
Cells are pre-treated with a specific PKC inhibitor (e.g., Gö 6983) before the addition of ADMB or PMA. A significant reduction in BCA 225 upregulation would confirm that the effect is mediated through the PKC pathway.
This experiment directly tests the key advantage of ADMB. The concentration of soluble BCA 225 in the cell culture supernatant is measured by ELISA. A significant increase in soluble BCA 225 indicates antigen shedding from the cell surface.
-
Hypothetical Data:
Treatment Group Soluble BCA 225 in Supernatant (ng/mL) Vehicle (0.1% DMSO) 5 ± 1.5 ADMB (10 µM) 12 ± 2.5 | PMA (100 nM) | 150 ± 20.0 |
Interpretation: The hypothetical data above would strongly support the claim that while both compounds upregulate BCA 225 expression, ADMB does so without causing the substantial antigen shedding observed with PMA.
Detailed Experimental Protocols
Causality Statement: The following protocols include essential controls, such as vehicle treatments, loading controls (for Western Blot), isotype controls (for Flow Cytometry), and no-template/no-RT controls (for qRT-PCR). These are not merely procedural steps; they are integral to the experimental design to ensure that the observed results are specific to the compound's action and not artifacts of the technique, thus making the protocol a self-validating system.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Use T47D human breast carcinoma cells.
-
Culture: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1x10⁶ cells in 6-well plates and allow them to adhere for 24 hours.
-
Starvation (Optional but Recommended): To reduce baseline signaling, replace the growth medium with a low-serum (0.5% FBS) medium for 12-16 hours before treatment. This synchronizes the cell population.
-
Treatment: Prepare stock solutions of ADMB and PMA in DMSO. Dilute to final concentrations in the appropriate medium. Add treatments to cells and incubate for the desired time (e.g., 24 hours for initial endpoint analysis). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Protocol 2: Quantitative RT-PCR (qRT-PCR)
-
RNA Isolation: After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit. Include a "No-RT" control for each sample to check for genomic DNA contamination.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for BCA 225 and a validated reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of BCA 225 using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control group.[9]
Protocol 3: Flow Cytometry for Surface BCA 225
-
Cell Harvesting: After treatment, gently detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Washing: Wash cells twice with cold FACS buffer to remove unbound primary antibody.
-
Secondary Staining: If the primary antibody is not directly conjugated, add a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) and incubate on ice for 30 minutes in the dark.
-
Controls: Include an unstained control and an "isotype control" (using a non-specific primary antibody of the same isotype as the anti-BCA-225 antibody) to set gates and account for non-specific binding.
-
Acquisition: Analyze cells on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Gate on the live cell population and quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) relative to the isotype control.
Conclusion
This guide presents a systematic and robust methodology for validating the effects of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol on BCA 225 expression. By following this multi-phase workflow, researchers can generate high-quality, reproducible data to confirm the compound's mechanism of action, characterize its potency and kinetics, and, most importantly, demonstrate its superiority over conventional PKC activators like PMA by quantifying the reduced induction of antigen shedding. This rigorous validation is a critical step in assessing the potential of ADMB as a tool for cancer research and therapeutic development.
References
- 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. (n.d.). MilliporeSigma.
- BCA-225 (Cu-18). (n.d.). Cell Marque.
- 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol - Benchchem. (n.d.). BenchChem.
- BCA-225 [Cu-18] - Biocare Medical. (n.d.). Biocare Medical.
- BCA-225 [Cu-18] - Biocare Medical. (n.d.). Biocare Medical.
- BCA-225 [Cu-18] - Biocare Medical. (n.d.). Biocare Medical.
- Mesa-Tejada R, et al. (1988). Immunocytochemical distribution of a breast carcinoma associated glycoprotein identified by monoclonal antibodies.
- Loy TS, et al. (1991). Distribution of BCA-225 in Adenocarcinomas. An Immunohistochemical Study of 446 Cases.
- Brown RW, et al. (1997). Immunohistochemical identification of tumor markers in metastatic adenocarcinoma. A diagnostic adjunct in the determination of primary site.
- Loy TS, et al. (1991). Distribution of BCA-225 in adenocarcinomas. An immunohistochemical study of 446 cases.American Journal of Clinical Pathology.
-
Mesa-Tejada, R., Palakodety, R. B., Leon, J. A., Khatcherian, A. O., & Greaton, C. J. (1988). Immunocytochemical distribution of a breast carcinoma associated glycoprotein identified by monoclonal antibodies. The American journal of pathology, 130(2), 305–314. Retrieved from [Link]
- Mesa-Tejada R, et al. (1988). Immunocytochemical distribution of a breast carcinoma associated glycoprotein identified by monoclonal antibodies.PubMed.
- Mesa-Tejada, R., et al. (1988). Immunocytochemical distribution of a breast carcinoma associated glycoprotein identified by monoclonal antibodies.PMC - NIH.
-
A Start to Finish Guide to Target Gene Validation Using Quantitative RT-PCR. (2023). YouTube. Retrieved from [Link]
- How to Validate Gene Knockout Efficiency: Methods & Best Practices. (2025). Patsnap Synapse.
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- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. biocare.net [biocare.net]
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- 4. Distribution of BCA-225 in adenocarcinomas. An immunohistochemical study of 446 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunocytochemical distribution of a breast carcinoma associated glycoprotein identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunocytochemical distribution of a breast carcinoma associated glycoprotein identified by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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- 10. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
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A Tale of Two Signals: A Comparative Guide to T-Cell Activation by Anti-CD3/CD28 Antibodies and Phorbol Esters
For researchers, scientists, and drug development professionals navigating the landscape of T-cell biology, the choice of an appropriate in vitro activation method is a critical experimental decision. This guide provides an in-depth, objective comparison of two widely used techniques: the physiological mimicry of anti-CD3 and anti-CD28 antibodies, and the potent, broad-spectrum pharmacological stimulation by phorbol esters (PMA) in combination with a calcium ionophore like ionomycin. Understanding the fundamental differences in their mechanisms, downstream consequences, and practical considerations is paramount for designing robust experiments and accurately interpreting their outcomes.
At a Crossroads of Activation: Physiological Fidelity vs. Pharmacological Force
The activation of a naive T-cell is a nuanced process, traditionally understood to require two distinct signals from an antigen-presenting cell (APC).[1] Signal 1, delivered through the T-cell receptor (TCR) complex (which includes CD3), provides antigen specificity. Signal 2, a co-stimulatory signal most commonly mediated by the interaction of CD28 on the T-cell with its ligands (CD80/B7-1 and CD86/B7-2) on the APC, is essential for a productive and sustained immune response.[2] In the absence of co-stimulation, TCR engagement alone can lead to a state of unresponsiveness known as anergy.[1]
Anti-CD3/CD28 antibodies are designed to replicate this natural two-signal process. By co-ligating the TCR/CD3 complex and the CD28 receptor, they provide a more physiologically relevant stimulus that initiates the canonical T-cell activation cascade.[3]
In stark contrast, phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), combined with a calcium ionophore like ionomycin, bypass the need for membrane receptor engagement altogether.[4] PMA is a potent activator of Protein Kinase C (PKC), a crucial downstream node in the T-cell signaling pathway.[5] Ionomycin, a calcium ionophore, facilitates an influx of calcium into the cytoplasm, mimicking the calcium signaling that normally follows TCR activation.[6] Together, they provide a powerful, albeit artificial, stimulus that broadly activates a wide range of intracellular signaling pathways.[5]
Delving into the Mechanisms: A Comparative Overview
The choice between these two methods hinges on the experimental question at hand. While both lead to T-cell activation, the journey to that endpoint, and the resulting cellular phenotype, can be markedly different.
| Feature | Anti-CD3/CD28 Antibodies | Phorbol Esters (PMA) + Ionomycin |
| Mechanism of Action | Mimics physiological T-cell activation by co-ligating the TCR/CD3 complex and the CD28 co-stimulatory receptor.[3][7] | Pharmacologically bypasses membrane receptors. PMA directly activates Protein Kinase C (PKC), while ionomycin increases intracellular calcium.[4][5][6] |
| Physiological Relevance | High. It recapitulates the natural two-signal activation process.[8] | Low. It is a potent but artificial stimulus that circumvents the need for receptor engagement.[8] |
| Specificity | Activates T-cells through specific surface receptors, leading to a more targeted downstream signaling cascade. | Broad and non-specific activation of PKC isoforms and calcium-dependent pathways.[8] |
| Signal Strength | Generally provides a more measured and titratable activation signal. | Induces a very strong and sustained activation signal.[9] |
| Cell Types Affected | Primarily targets T-cells expressing CD3 and CD28. | Can activate a wide variety of cell types that utilize PKC and calcium signaling pathways. |
| Common Applications | Studies of physiological T-cell signaling, T-cell expansion for adoptive cell therapy, and functional assays requiring a more natural activation state.[3] | Positive controls for cytokine expression assays, studies of downstream signaling pathways independent of receptor ligation, and experiments requiring maximal activation.[8] |
Signaling Pathways: Divergent Roads to Activation
The distinct mechanisms of these two methods lead to the activation of overlapping, yet different, downstream signaling cascades.
Anti-CD3/CD28-Mediated Signaling
Activation through CD3 and CD28 initiates a well-orchestrated signaling cascade. Ligation of the TCR/CD3 complex leads to the activation of Src family kinases, such as Lck and Fyn, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 chains. This creates docking sites for ZAP-70, which, upon phosphorylation by Lck, becomes an active kinase. Activated ZAP-70 phosphorylates key adaptor proteins like LAT and SLP-76, leading to the assembly of a larger signaling complex. This complex activates multiple downstream pathways, including the PLCγ1-mediated calcium and diacylglycerol (DAG) pathway, and the Ras-MAPK pathway.
Co-stimulation through CD28 is crucial for amplifying and sustaining these signals. CD28 signaling activates the PI3K-Akt pathway, which promotes cell survival, proliferation, and metabolic reprogramming.[10] It also enhances the activation of transcription factors like NF-κB and AP-1.[11]
PMA and Ionomycin Signaling
PMA and ionomycin provide a shortcut, directly activating key downstream effectors. PMA, as a diacylglycerol (DAG) analog, directly binds to and activates PKC isoforms, leading to the potent activation of the NF-κB and AP-1 transcription factors.[12] Ionomycin creates pores in the cell membrane, allowing a massive influx of extracellular calcium, which in turn activates calcineurin. Activated calcineurin dephosphorylates NFAT, allowing its translocation to the nucleus.[4] The combination of PMA and ionomycin thus potently activates NFAT, NF-κB, and AP-1, leading to robust gene expression.[13]
Functional Outcomes: A Head-to-Head Comparison
The differences in signaling pathways translate to distinct functional outcomes in T-cells.
T-Cell Proliferation
Both methods induce robust T-cell proliferation. However, anti-CD3/CD28-mediated proliferation is dependent on the endogenous production of growth factors like Interleukin-2 (IL-2) and the upregulation of the high-affinity IL-2 receptor (CD25).[14] Proliferation induced by PMA and ionomycin can be so potent that it may be less dependent on the IL-2/IL-2R axis, although IL-2 is still produced.[14]
Cytokine Production
The cytokine profile of T-cells can differ significantly depending on the activation method.
-
PMA and Ionomycin: This combination is known to be a potent inducer of a broad range of cytokines, often resulting in higher levels of pro-inflammatory cytokines like IFN-γ and IL-17 compared to anti-CD3/CD28 stimulation.[15][16] However, the production of IL-10 can be lower, and in some cases, inhibited at high concentrations of PMA/ionomycin.[15][16]
-
Anti-CD3/CD28 Antibodies: This method tends to induce a more balanced cytokine profile. IL-10 production is often higher with anti-CD3/CD28 stimulation compared to PMA/ionomycin.[15][16] While IFN-γ and IL-17 are still produced, their levels may be more moderate.[15]
A study comparing the two methods on human CD4+ T-cell clones found that PMA/ionomycin stimulation led to significantly higher levels of IFN-γ and IL-17, while anti-CD3/CD28 stimulation resulted in greater IL-10 production.[15][16] Interestingly, some T-cell clones that produced both IFN-γ and IL-17 with PMA/ionomycin only produced IFN-γ when stimulated with anti-CD3/CD28, highlighting the potential for PMA/ionomycin to reveal a broader, but perhaps less physiologically nuanced, cytokine potential.[15]
Gene and Protein Expression
Single-cell RNA sequencing has revealed distinct transcriptomic signatures between the two activation methods. PMA/ionomycin stimulation tends to result in a greater upregulation of activation markers like CD69, IL2RA (CD25), CD40LG, ICOS, CTLA4, and PDCD1 compared to anti-CD3/CD28 under the same incubation period.[17][18] However, the expression of cytokine receptors was generally higher in the anti-CD3/CD28-stimulated group.[17][18]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols. Optimal concentrations and incubation times should be determined empirically for each experimental system.
Protocol 1: T-Cell Activation with Plate-Bound Anti-CD3 and Soluble Anti-CD28 Antibodies
This protocol is suitable for the activation of purified T-cells or PBMCs.
Materials:
-
Sterile, tissue culture-treated 96-well flat-bottom plate
-
Purified anti-human CD3 antibody (clone UCHT1 or similar)
-
Purified anti-human CD28 antibody (clone CD28.2 or similar)
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Isolated T-cells or PBMCs
Procedure:
-
Antibody Coating:
-
Dilute the anti-CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the diluted anti-CD3 antibody solution to each well of the 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Aspirate the antibody solution and wash each well twice with 200 µL of sterile PBS.
-
-
Cell Plating and Activation:
-
Resuspend the T-cells or PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-5 µg/mL.
-
Add 100 µL of the cell suspension (containing anti-CD28) to each anti-CD3 coated well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired period (typically 24-72 hours for proliferation and cytokine analysis).
-
Protocol 2: T-Cell Activation with PMA and Ionomycin
This protocol is commonly used for short-term stimulation to assess cytokine production by intracellular staining.
Materials:
-
PMA (Phorbol 12-myristate 13-acetate) stock solution (e.g., 1 mg/mL in DMSO)
-
Ionomycin stock solution (e.g., 1 mg/mL in DMSO)
-
Complete RPMI-1640 medium
-
Isolated T-cells or PBMCs
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Prepare Stimulation Cocktail:
-
Prepare a working solution of PMA and Ionomycin in complete RPMI-1640 medium. Final concentrations typically range from 25-50 ng/mL for PMA and 0.5-1 µg/mL for Ionomycin.
-
If performing intracellular cytokine staining, add a protein transport inhibitor to the stimulation cocktail at the manufacturer's recommended concentration.
-
-
Cell Stimulation:
-
Resuspend the T-cells or PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add the stimulation cocktail to the cell suspension.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 4-6 hours.
-
-
Downstream Analysis:
-
Following incubation, the cells are ready for downstream applications such as intracellular cytokine staining and flow cytometry analysis.
-
Choosing the Right Tool for the Job: Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| Anti-CD3/CD28 Antibodies | Physiologically relevant: Mimics the natural T-cell activation process.[8]Specific: Targets T-cells through their native receptors.Titratable: The strength of the signal can be modulated by varying antibody concentrations. | Slower kinetics: May require longer incubation times to observe maximal activation compared to PMA/ionomycin.Dependency on cell-cell contact (for some formats): Immobilized antibodies are necessary to mimic the immunological synapse.[1]Potential for batch-to-batch variability in antibody preparations. |
| Phorbol Esters (PMA) + Ionomycin | Potent and rapid activation: Induces a strong and fast response.[9]Receptor-independent: Useful for studying downstream signaling pathways in isolation.Robust positive control: Widely used as a benchmark for maximal cytokine production.[8] | Non-physiological: Bypasses the natural signaling cascade, which may lead to artificial cellular responses.[8]Lack of specificity: Can activate a broad range of cell types and signaling pathways.[8]Potential for cytotoxicity: High concentrations and prolonged exposure can be toxic to cells.[19] |
Conclusion: A Matter of Experimental Context
The decision to use anti-CD3/CD28 antibodies or phorbol esters for T-cell activation is not a matter of one being definitively "better" than the other, but rather which is more appropriate for the specific research question.
For studies aiming to understand the physiological mechanisms of T-cell activation, differentiation, and function, or for the expansion of T-cells for therapeutic applications, the use of anti-CD3/CD28 antibodies is the preferred method due to its higher biological relevance.
Conversely, when the goal is to elicit a maximal, rapid, and receptor-independent activation for use as a positive control, or to investigate signaling events downstream of PKC and calcium influx, PMA and ionomycin provide a powerful and convenient tool .
References
-
van Lier, R. A., Brouwer, M., de Groot, E., Kramer, I., Aarden, L. A., & Verhoeven, A. J. (1990). T cell receptor/CD3 and CD28 use distinct intracellular signaling pathways. European journal of immunology, 20(12), 2469–2473. [Link]
-
Lynch, H. E., & Lentsch, A. B. (2000). Signal transduction pathways that contribute to increased protein synthesis during T-cell activation. The Journal of biological chemistry, 275(46), 36065–36072. [Link]
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A Researcher's Guide to Navigating the Kinome: Profiling the Cross-Reactivity of a Novel Kinase Inhibitor
Abstract
The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target effects, resulting from cross-reactivity with unintended kinase families, can lead to toxicity or, in some cases, unexpected therapeutic benefits—a phenomenon known as polypharmacology.[1][2][3][4] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical molecule ADMB as a case study. We will delve into the experimental design, data interpretation, and comparative analysis essential for advancing a promising lead compound.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, comprising over 500 members in the human genome, are critical regulators of virtually all cellular processes.[5] Their deregulation is a hallmark of many diseases, making them prime therapeutic targets.[6] The central goal in developing a kinase inhibitor is to achieve high potency against the intended target while minimizing engagement with other kinases. This selectivity is crucial for a favorable therapeutic window.
ADMB is a novel ATP-competitive inhibitor designed to target a key kinase in a cancer-related signaling pathway. Early-stage enzymatic assays have demonstrated its high potency against its primary target. However, to progress ADMB through the drug development pipeline, a thorough understanding of its kinome-wide selectivity is imperative. This guide will outline the methodologies and analytical approaches to comprehensively profile ADMB's cross-reactivity.
The Strategy for Profiling ADMB's Selectivity
A multi-pronged approach is essential to build a complete picture of a kinase inhibitor's selectivity. Relying on a single assay format can be misleading due to variations in experimental conditions.[7] Our strategy for profiling ADMB involves a tiered approach, moving from broad, high-throughput screening to more focused, in-depth analyses.
Workflow for Assessing Kinase Inhibitor Cross-Reactivity
Caption: A tiered workflow for characterizing kinase inhibitor selectivity.
Experimental Data & Analysis: Building the Selectivity Profile of ADMB
Tier 1: Initial Kinome-Wide Screen
To obtain a broad overview of ADMB's selectivity, we subjected it to a KINOMEscan® assay, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[8][9][10] ADMB was screened at a concentration of 1 µM against a panel of over 450 human kinases.
The results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
Illustrative TREEspot™ Visualization for ADMB
Caption: Illustrative kinome tree visualization of ADMB's binding profile.
From this initial screen, we identified the primary target as well as a small number of potential off-target kinases from different families that showed significant binding.
Tier 2: Validation and Potency Determination
The hits from the kinome scan were then validated using orthogonal biochemical assays to determine their half-maximal inhibitory concentration (IC50). It is crucial to perform these assays under standardized conditions, particularly the ATP concentration, as IC50 values for ATP-competitive inhibitors are highly dependent on it.[7][11]
Table 1: Comparative Biochemical Potency of ADMB
| Kinase Target | Kinase Family | Assay Type | ATP Concentration | ADMB IC50 (nM) |
| Primary Target | TK | Radiometric | Km | 5 |
| Off-Target A | TK | Radiometric | Km | 75 |
| Off-Target B | CMGC | Luminescence | Km | 250 |
| Off-Target C | AGC | Luminescence | Km | >1000 |
Data is illustrative.
This data allows us to calculate a Selectivity Score , which can be defined in several ways. One common method is to divide the IC50 value for an off-target kinase by the IC50 for the primary target. A higher ratio indicates greater selectivity.
To complement IC50 data, we determined the equilibrium dissociation constant (Kd), which reflects the intrinsic binding affinity between ADMB and its targets, independent of assay conditions like enzyme and substrate concentrations.[12]
Table 2: Binding Affinity (Kd) of ADMB for Key Targets
| Kinase Target | Kinase Family | Method | ADMB Kd (nM) |
| Primary Target | TK | SPR | 2 |
| Off-Target A | TK | SPR | 50 |
| Off-Target B | CMGC | SPR | 300 |
Data is illustrative.
The Kd values are in good agreement with the IC50 data, confirming that ADMB is a highly potent and selective inhibitor of its primary target, with measurable but significantly weaker affinity for a few other kinases.
Comparative Analysis with Other Kinase Inhibitors
To put ADMB's selectivity profile into context, it is useful to compare it with established kinase inhibitors known for their different selectivity profiles.
Table 3: Selectivity Profile Comparison
| Inhibitor | Primary Target | Selectivity Profile | Key Off-Targets | Clinical Implications |
| ADMB (Hypothetical) | TK Family Member | Selective | Few TK & CMGC members | Potentially low mechanism-based toxicity. |
| Imatinib | ABL | Relatively Selective | KIT, PDGFR | Efficacy in multiple cancers due to defined polypharmacology. |
| Dasatinib | BCR-ABL | Promiscuous | SRC family, c-KIT, PDGFR | Broader efficacy but also a wider range of side effects.[13] |
| Gefitinib | EGFR | Highly Selective | - | Effective in EGFR-mutant cancers, but susceptible to resistance. |
This table provides a simplified comparison for illustrative purposes.
This comparative analysis helps to position ADMB within the broader landscape of kinase inhibitors and to anticipate its potential therapeutic window and side-effect profile.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. Below are the detailed protocols for the key experiments described.
Protocol: Radiometric Kinase Assay (for IC50 Determination)
This protocol describes a standard method for measuring the activity of a kinase by quantifying the incorporation of radiolabeled phosphate into a substrate.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a serial dilution of ADMB in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
Add 5 µL of diluted ADMB or DMSO (vehicle control) to a 96-well plate.
-
Add 20 µL of a mix containing the kinase and its specific substrate in reaction buffer.
-
Initiate the reaction by adding 25 µL of ATP solution containing [γ-³³P]ATP at the desired concentration (e.g., apparent Km).
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Signal Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of ADMB or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Transfer the supernatant to a new tube. Analyze the amount of soluble target protein by Western blot or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each ADMB concentration. A shift in the melting curve to higher temperatures indicates target stabilization and thus, engagement by ADMB.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of our hypothetical inhibitor, ADMB, demonstrates a highly selective profile with potent inhibition of its primary target and significantly weaker interactions with a small number of off-target kinases. This type of detailed, multi-tiered analysis is fundamental to modern drug discovery.[14] It not only builds confidence in the mechanism of action but also helps to proactively identify and mitigate potential safety liabilities.
Future studies for a compound like ADMB would involve:
-
Cellular Assays: Confirming the inhibition of identified off-targets in cellular models to understand the functional consequences.
-
In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of ADMB in animal models to determine if plasma concentrations are sufficient to engage off-targets.
-
Structural Biology: Obtaining co-crystal structures of ADMB with its primary target and key off-targets to rationalize the observed selectivity profile and guide further medicinal chemistry efforts.
By rigorously applying the principles and protocols outlined in this guide, researchers can navigate the complexities of the human kinome and build a robust data package to support the clinical development of novel kinase inhibitors.
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A Senior Application Scientist's Guide to the Independent Verification of Antibody-Drug Conjugate Mimetic Body (ADMB) Activity
For researchers, scientists, and drug development professionals, the emergence of Antibody-Drug Conjugate Mimetic Bodies (ADMBs) represents a promising frontier in targeted therapy. These constructs replace the large monoclonal antibody (mAb) scaffold of traditional Antibody-Drug Conjugates (ADCs) with smaller, engineered protein mimetics, offering potential advantages in tumor penetration and manufacturing simplicity.[1][2] However, with novel platforms come new challenges in validating published claims of efficacy and safety.[3][4]
This guide provides a comprehensive framework for the independent verification of ADMB activity. It moves beyond a simple checklist of protocols to explain the causal logic behind experimental design, ensuring that each step contributes to a self-validating system. Our objective is to empower researchers to rigorously and objectively assess the performance of ADMBs against established benchmarks and alternative platforms.
Part 1: Foundational Physicochemical Verification
Before any biological assessment, the fundamental chemical and physical integrity of the ADMB must be confirmed.[5] Discrepancies at this stage can invalidate all subsequent biological data. These initial assays verify the quality and consistency of the conjugate, which are critical attributes for both safety and efficacy.[6]
Drug-to-Mimetic Ratio (DMR) and Drug Load Distribution
The average number of payload molecules per mimetic, or DMR, is a critical quality attribute (CQA) that directly influences both potency and potential toxicity.[5][7] A low DMR may reduce efficacy, while a high DMR can negatively impact stability and pharmacokinetics.[8]
Experimental Protocol: DMR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used and robust method for determining both the average DMR and the distribution of different drug-loaded species.[8]
-
System Preparation: Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute the ADMB sample to a concentration of 1 mg/mL in the high-salt mobile phase.
-
Injection and Gradient Elution: Inject 20-50 µg of the ADMB. Elute with a decreasing salt gradient, transitioning to a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Detection: Monitor absorbance at 280 nm (for the mimetic) and at a wavelength specific to the payload if it has a suitable chromophore.
-
Data Analysis: Peaks will elute in order of hydrophobicity, with higher-DMR species being more hydrophobic and having longer retention times. The relative area of each peak is used to calculate the weighted average DMR.[7]
Causality Check: Why HIC-HPLC? Unlike UV-Vis spectroscopy, which only provides an average DMR, HIC separates species with different numbers of conjugated drugs.[8][9] This provides a detailed profile of drug load distribution, revealing the heterogeneity of the sample—a key factor in manufacturing consistency and performance.[7]
Purity and Aggregation Analysis
Aggregation can increase immunogenicity and affect the efficacy and safety of biologic drugs.[7] Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and fragments.
Experimental Protocol: SEC-HPLC for Aggregate Quantification
-
System Preparation: Equilibrate an SEC column (e.g., Tosoh TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8).
-
Sample Preparation: Dilute the ADMB to 1 mg/mL in the mobile phase.
-
Injection and Isocratic Elution: Inject approximately 50 µg of the sample and run an isocratic elution.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: The primary peak represents the ADMB monomer. Earlier-eluting peaks correspond to aggregates, while later-eluting peaks indicate fragments. Purity is expressed as the percentage of the main peak area relative to the total peak area.[10]
Self-Validation System: A well-characterized, non-conjugated antibody mimetic and a known ADC standard should be run as controls to ensure proper column performance and to aid in peak identification.
Part 2: In Vitro Verification of Biological Function
In vitro assays are essential for confirming the core mechanisms of action claimed in publications: target binding, internalization, and cytotoxicity.[11] These experiments serve as the primary screen before advancing to more complex in vivo models.[12]
Target Binding Affinity
The affinity of the ADMB for its target antigen is the cornerstone of its specificity. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for quantifying binding kinetics.
Experimental Protocol: SPR Analysis
-
Chip Preparation: Immobilize the recombinant target antigen onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binding Analysis: Inject a series of increasing concentrations of the ADMB over the chip surface. Also, inject the ADMB over a reference flow cell with no immobilized antigen to subtract non-specific binding.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the ADMB from the antigen.
-
Regeneration: Inject a low-pH solution (e.g., glycine-HCl, pH 1.5) to remove any remaining bound ADMB, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Causality Check: Why SPR? SPR provides detailed kinetic information (on- and off-rates), not just an endpoint measurement like ELISA. This level of detail is crucial for comparing the binding dynamics of an ADMB to its parent mimetic or a benchmark ADC, revealing subtle but significant differences in how they interact with the target.
Cellular Internalization
For most ADMBs with intracellular payloads, binding is insufficient; the conjugate must be internalized by the target cell to be effective.[13][14] Confocal microscopy provides direct visual evidence of this critical step.
Experimental Protocol: Confocal Microscopy Internalization Assay
-
Cell Seeding: Seed target antigen-positive cells (e.g., HER2-positive KPL-4 cells) and antigen-negative control cells (e.g., MDA-MB-468) onto glass-bottomed plates.[15]
-
Labeling: Covalently label the ADMB with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubation: Treat the cells with the fluorescently labeled ADMB (e.g., at 10 µg/mL) and incubate at 37°C for various time points (e.g., 1, 4, and 24 hours). A 4°C control should be included, as endocytosis is an active process inhibited at low temperatures.
-
Staining: Wash the cells and stain with a lysosomal marker (e.g., LysoTracker Red) and a nuclear stain (e.g., DAPI).[14]
-
Imaging: Acquire z-stack images using a confocal microscope.
-
Analysis: Analyze images for co-localization of the ADMB's green fluorescence with the red fluorescence of the lysosomes, which appears as yellow puncta. This confirms that the ADMB has been internalized and trafficked to the lysosomal compartment.[11]
In Vitro Cytotoxicity
The ultimate goal of an ADMB is to kill cancer cells. A cytotoxicity assay measures the dose-dependent killing of tumor cells and is the most direct in vitro measure of potency.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the ADMB. Key controls must be included:
-
Unconjugated antibody mimetic.
-
Free payload drug.
-
An irrelevant ADMB (targeting a different antigen).
-
-
Incubation: Incubate the plates for 72-120 hours, a duration sufficient to allow for cell division and for the payload to exert its effect.
-
Viability Measurement: Add a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Read the resulting luminescence on a plate reader.
-
Data Analysis: Normalize the data to untreated control wells. Plot the cell viability against the log of the ADMB concentration and fit a four-parameter logistic curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Self-Validation System: The power of this protocol lies in its controls. A potent ADMB should show a low IC50 value in antigen-positive cells but a significantly higher IC50 in antigen-negative cells. The unconjugated mimetic should be non-toxic, confirming that the killing is due to the payload. Comparing the ADMB's IC50 to that of the free payload can reveal the efficiency of targeted delivery.
Part 3: In Vivo Verification of Efficacy
While in vitro data are crucial, in vivo experiments in animal models provide indispensable insights into an ADMB's pharmacokinetics, biodistribution, and ultimate therapeutic efficacy in a complex biological system.[12][14]
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Model Establishment: Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice (e.g., nude mice). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
ADMB at various dose levels.
-
Benchmark therapy (e.g., a clinically approved ADC or standard-of-care chemotherapy).[16]
-
Unconjugated mimetic control.
-
-
Dosing and Monitoring: Administer the treatments (e.g., via intravenous injection) according to a specified schedule. Monitor tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after a set period. Key endpoints are Tumor Growth Inhibition (TGI) and, in some cases, complete or partial tumor regressions.[17]
Part 4: Comparative Analysis - ADMBs vs. Alternatives
Objective comparison requires benchmarking an ADMB's performance against relevant alternatives, such as traditional ADCs or other targeted delivery platforms like small-molecule drug conjugates (SMDCs).[1][18] The table below summarizes key performance indicators that should be experimentally determined for a robust comparison.
| Performance Parameter | ADMB (Hypothetical Data) | Traditional ADC (Benchmark) | SMDC (Alternative) | Rationale & Verification Method |
| Molecular Weight | ~20-50 kDa | ~150 kDa | < 5 kDa | Lower MW may improve tumor penetration but lead to faster clearance.[1] Verified by SEC-MALS. |
| In Vitro Potency (IC50) | 5 nM | 3 nM | 50 nM | Measures target-specific cell killing. Verified by cytotoxicity assays.[14] |
| Tumor Penetration | High | Low to Moderate | High | Smaller size facilitates better diffusion through solid tumor tissue.[1] Verified by tissue autoradiography or fluorescence imaging. |
| Systemic Clearance | Rapid (~hours) | Slow (~days) | Very Rapid (~minutes) | Affects dosing schedule and potential for off-target toxicity. Verified by in vivo PK studies.[1] |
| Off-Target Toxicity | Moderate | High | Low | Dependent on target expression in healthy tissues and linker stability. Verified by in vivo toxicology studies.[19] |
| Manufacturing Complexity | Low (E. coli expression) | High (Mammalian cells) | Moderate (Chemical synthesis) | Impacts cost of goods and scalability. Assessed via process review.[2] |
Conclusion
The independent verification of a novel therapeutic platform like ADMBs is a rigorous, multi-step process that demands scientific integrity at every stage. It begins with confirming the fundamental physicochemical properties of the conjugate and progresses through a logical sequence of in vitro and in vivo experiments designed to test specific, published claims. By employing the self-validating protocols and comparative frameworks outlined in this guide, researchers can generate the robust, unbiased data needed to accurately assess the true potential of ADMB technology and its place in the future of targeted cancer therapy.
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- Independent Antibody Validation. (n.d.). Thermo Fisher Scientific - US.
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- Introduction to maximum likelihood using ADMB. (n.d.). Quantitative Fisheries Center, Michigan State University.
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- Antibody-drug conjugates in patients with advanced/metastatic HER2-low-expressing breast cancer: a systematic review and meta-analysis. (2024). PubMed.
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A Comparative Analysis of ADB-BUTINACA and Its Structural Analogs for Drug Development Professionals
A Senior Application Scientist's Guide to the Pharmacological Nuances of Novel Synthetic Cannabinoids
In the rapidly evolving landscape of novel psychoactive substances (NPS), indazole-3-carboxamide synthetic cannabinoids have emerged as a prominent class, characterized by high potency and significant public health concerns. This guide provides a detailed comparative analysis of ADB-BUTINACA, a potent synthetic cannabinoid receptor agonist, and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, pharmacological profiles, and experimental methodologies essential for understanding and navigating this complex chemical space.
Introduction: The Rise of ADB-BUTINACA
ADB-BUTINACA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework and is associated with severe adverse health effects, including fatal intoxications.[1] It is a full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, with a high binding affinity.[2] The core structure, an indazole-3-carboxamide scaffold, is a common feature among many potent SCRAs. The modular nature of its synthesis allows for the creation of numerous structural analogs, each with potentially distinct pharmacological and toxicological profiles.[3] Understanding these nuances is critical for the development of analytical detection methods, the prediction of the effects of new emerging analogs, and for fundamental research into the endocannabinoid system.
Structural Analogs of ADB-BUTINACA: A Chemical Overview
The structure of ADB-BUTINACA can be systematically modified at several positions, leading to a wide array of analogs. The most common modifications involve alterations of the N-alkyl chain (the "tail"), substitutions on the indazole core, and variations in the amino acid head group. This guide will focus on analogs with modifications to the tail and the indazole core.
Key Structural Analogs:
-
ADB-BINACA: Features a benzyl group instead of a butyl group on the indazole nitrogen.[4]
-
ADB-PINACA: Contains a pentyl group as the tail.[5]
-
ADB-HEXINACA: Possesses a hexyl group at the tail position.[6]
-
ADB-4en-PINACA: An analog with a pent-4-en-1-yl tail.[5]
-
Brominated Analogs (e.g., ADB-5'Br-BUTINACA): Incorporate a bromine atom on the indazole ring, a modification designed to evade specific legislative bans.[7][8]
-
Fluorinated Analogs (e.g., ADB-5'F-BUTINACA): Feature a fluorine atom on the indazole ring, which can significantly impact potency and efficacy.[7]
The seemingly minor chemical alterations can lead to profound differences in how these compounds interact with cannabinoid receptors, underscoring the importance of detailed pharmacological characterization.
Comparative Pharmacology: In Vitro and In Vivo Data
The primary mechanism of action for ADB-BUTINACA and its analogs is the activation of the CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This interaction initiates a cascade of downstream signaling events. The following tables summarize the comparative pharmacological data for ADB-BUTINACA and several of its key structural analogs.
In Vitro Comparative Analysis
In vitro assays are fundamental to characterizing the potency and efficacy of these compounds at the cannabinoid receptors. Key parameters include:
-
Binding Affinity (Kᵢ): A measure of how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity.
-
Functional Potency (EC₅₀): The concentration of a ligand that produces 50% of its maximal effect in a functional assay (e.g., G-protein activation, β-arrestin recruitment). A lower EC₅₀ value indicates higher potency.
-
Efficacy (Eₘₐₓ): The maximum response a ligand can produce, often expressed as a percentage relative to a standard full agonist like CP55,940 or JWH-018.
Table 1: Comparative In Vitro Pharmacology of ADB-BUTINACA and Analogs
| Compound | CB₁ Kᵢ (nM) | CB₂ Kᵢ (nM) | CB₁ EC₅₀ (nM) | CB₁ Eₘₐₓ (%) | Assay Method | Reference(s) |
| ADB-BUTINACA | 0.299 | 0.912 | 6.36 | 290 (vs. JWH-018) | β-arrestin 2 Recruitment | [2][9] |
| 11.5 | N/A | Calcium Flux | [5] | |||
| ADB-BINACA | N/A | N/A | 6.36 | 142-378 (vs. JWH-018) | β-arrestin 2 Recruitment | [10] |
| ADB-4en-PINACA | N/A | N/A | 11.6 | N/A | Calcium Flux | [5] |
| MDMB-4en-PINACA | 0.28 | N/A | 2.33 | 142-378 (vs. JWH-018) | β-arrestin 2 Recruitment | [1][10] |
| ADB-5'Br-BUTINACA | N/A | N/A | Potent Agonist | Potent Agonist | β-arrestin 2 & Calcium Release | [7] |
| ADB-5'F-BUTINACA | N/A | N/A | Increased Potency & Efficacy (vs. Brominated) | Increased Potency & Efficacy (vs. Brominated) | β-arrestin 2 & Calcium Release | [7] |
| ADB-FUBINACA | 0.36 | N/A | 0.98 - 1.2 | N/A | N/A | [11][12] |
N/A: Data not available in the reviewed sources under comparable conditions.
These data highlight that indazole-3-carboxamides are generally potent, full agonists at the CB1 receptor. Notably, ADB-BUTINACA shows a significantly higher efficacy than JWH-018, a classic synthetic cannabinoid.[2] Structural modifications, such as fluorination, can further increase potency and efficacy.[7]
In Vivo Comparative Analysis
The "tetrad test" in mice is a standard preclinical model to assess the in vivo cannabimimetic activity of compounds.[13][14] This series of tests measures four key physiological and behavioral effects mediated by CB1 receptor activation: hypolocomotion (reduced spontaneous movement), catalepsy (immobility), hypothermia (decreased body temperature), and analgesia (pain relief).
A comparative study by Zhou et al. (2024) provides a clear in vivo potency ranking for several indazole-based analogs.
Table 2: Comparative In Vivo Effects of ADB-BUTINACA Analogs in Mice
| Compound | Hypolocomotion | Hypothermia | Analgesia | In Vivo Potency Rank | Reference |
| MDMB-4en-PINACA | Yes | Yes | Yes (at 0.1 mg/kg) | 1 (Most Potent) | |
| ADB-4en-PINACA | Yes | Yes | Not Reported | 2 | |
| ADB-BINACA | Yes | Yes | Not Reported | 3 | |
| ADB-BICA | No | No | Not Reported | 4 (Least Potent) |
ADB-BICA is an indole analog, included for comparison, highlighting the enhanced potency of the indazole core.
These in vivo findings correlate well with the in vitro data, where compounds with higher CB1 receptor affinity and potency generally produce more pronounced cannabimimetic effects at lower doses. The observed effects were reversed by the CB1 receptor antagonist AM251, confirming the mechanism of action.
Mechanism of Action: CB1 Receptor Signaling
Activation of the CB1 receptor by an agonist like ADB-BUTINACA initiates a complex series of intracellular signaling events. The receptor primarily couples to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This is a key pathway for modulating neuronal excitability. Additionally, CB1 activation can influence other signaling cascades, including mitogen-activated protein kinase (MAPK) pathways and the recruitment of β-arrestins, which are involved in receptor desensitization and internalization.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
In Vitro Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the CB1 receptor using a radiolabeled ligand.
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the CB1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in binding buffer (e.g., Tris-HCl with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA):
-
A fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
A range of concentrations of the unlabeled test compound (e.g., ADB-BUTINACA).
-
For non-specific binding control wells, add a high concentration of a known unlabeled CB1 agonist (e.g., WIN55,212-2).
-
For total binding wells, add only the radioligand and buffer.
-
-
Incubation: Add the prepared receptor membranes to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Cannabinoid Tetrad Test in Mice
This protocol outlines the procedure for assessing the cannabimimetic effects of a test compound in mice.[13][14]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment. Handle the mice daily for several days prior to testing to reduce stress.
-
Baseline Measurements: Before drug administration, measure the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe. Assess baseline locomotor activity if required.
-
Drug Administration: Administer the test compound (e.g., ADB-BUTINACA) or vehicle control via intraperitoneal (i.p.) injection. Doses should be selected based on preliminary studies or literature data.
-
Post-Injection Testing (typically 30-60 minutes post-injection):
-
Hypolocomotion (Spontaneous Activity): Place the mouse in an open-field arena equipped with infrared beams. Record the number of beam breaks or total distance traveled over a 5-10 minute period.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile in this position, up to a maximum cutoff time (e.g., 60 seconds).
-
Hypothermia: Re-measure the rectal temperature. The change from baseline is the measure of hypothermia.
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C). Record the latency to a nociceptive response (e.g., hind paw lick, jump). Remove the mouse immediately upon response or after a pre-determined cutoff time (e.g., 30-45 seconds) to prevent tissue damage.
-
-
Data Analysis: For each component of the tetrad, compare the results from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion and Future Directions
ADB-BUTINACA and its structural analogs represent a significant challenge to public health and a complex area of study for drug development professionals. This guide has provided a comparative analysis of their pharmacology, highlighting key structure-activity relationships. The indazole core, coupled with a tert-leucinamide head group, consistently yields high-potency CB1 agonists. Modifications to the tail length and substitutions on the core can further modulate this activity.
The provided experimental protocols offer a validated framework for the in-house characterization of these and other novel compounds. As new analogs continue to emerge, a systematic approach combining in vitro pharmacological profiling with in vivo behavioral assessment is crucial for predicting their potential effects and associated risks. Future research should focus on elucidating the metabolic pathways and toxicological profiles of these newer analogs to better inform clinical and forensic toxicology.
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Zhou, Y., et al. (2024). Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study. Addiction Biology, e13372. [Link]
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Kim, J., et al. (2018). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Toxicology, 42(8), 557-563. [Link]
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Walsh, K. B., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1435. [Link]
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ResearchGate. (n.d.). Detection and characterization of the new synthetic cannabinoid APP‐BINACA in forensic casework. [Link]
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Xu, Y., et al. (2025). Differential cannabinoid-like effects, receptor affinity and physiologically based pharmacokinetics of the synthetic cannabinoids 4F-MDMB-BINACA, 4F-MDMB-BICA and 5F-MDMB-PICA in mice: A comparative study. ResearchGate. [Link]
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Liu, H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 379. [Link]
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Baginski, S., et al. (2023). The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards. DiVA portal. [Link]
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Giorgetti, A., et al. (2024). ADB-HEXINACA-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market. Drug Testing and Analysis. [Link]
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de Campos, E. G., et al. (2024). Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF. Ovid. [Link]
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Metna-Laurent, M., et al. (2017). Cannabinoid-Induced Tetrad in Mice. Current Protocols in Neuroscience, 80, 9.59.1-9.59.10. [Link]
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Semantic Scholar. (n.d.). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. [Link]
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Center for Forensic Science Research & Education. (2025). Tail-less precursors in synthetic cannabinoid production: investigating a clandestine laboratory, seized samples, and CB1 activity. [Link]
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Morales, P., et al. (2020). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 11, 580. [Link]
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Lucaj, C., et al. (2024). Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate. bioRxiv. [Link]
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ResearchGate. (n.d.). Differential cannabinoid-like effects, receptor affinity and physiologically based pharmacokinetics of the synthetic cannabinoids 4F-MDMB-BINACA, 4F-MDMB-BICA and 5F-MDMB-PICA in mice: A comparative study. [Link]
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Cannaert, A., et al. (2020). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2167, 137-151. [Link]
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ResearchGate. (n.d.). Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse. [Link]
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Herkenham, M., et al. (2007). Understanding Cannabinoid Psychoactivity with Mouse Genetic Models. PLOS Biology, 5(10), e269. [Link]
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A Researcher's Guide to Confirming the Molecular Target of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol and Its Alternatives
For drug development professionals and researchers, the precise identification of a compound's molecular target is the cornerstone of mechanistic understanding and therapeutic advancement. This guide provides an in-depth, objective comparison of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (ADMB), a synthetic modulator, with alternative compounds, supported by experimental frameworks for validation.[1][2] Our focus is to elucidate the causality behind experimental choices, ensuring a self-validating and authoritative approach to target confirmation.
Identifying the Primary Molecular Target: Diacylglycerol Kinase (DGK)
Initial investigations and literature analysis reveal that the primary molecular target of ADMB is not Protein Kinase C (PKC), as its structural similarity to phorbol esters might suggest, but rather the family of Diacylglycerol Kinases (DGKs) .[2]
DGKs are critical signaling enzymes that phosphorylate the second messenger diacylglycerol (DAG) to produce phosphatidic acid (PA).[3][4][5] This action serves as a crucial regulatory node: by consuming DAG, DGKs terminate signaling pathways dependent on DAG, such as those mediated by PKC and Ras guanyl nucleotide-releasing proteins (RasGRPs).[3][6] The inhibition of DGK, therefore, leads to an accumulation of DAG, which potentiates these downstream pathways.[7][8] This mechanism is of significant therapeutic interest, particularly in immuno-oncology, where enhancing T-cell activation is a key goal.[9][10][11]
Comparative Analysis of DGK Inhibitors
To understand the utility of ADMB, a comparison with well-characterized, alternative DGK inhibitors is essential. The two most cited alternatives are R59022 and R59949 .[7][12][13][14][15] These compounds, while structurally distinct from ADMB, provide a valuable benchmark for assessing potency and isoform selectivity.
Diacylglycerol kinases exist in ten different isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, κ), and isoform-selective inhibition is crucial for targeted therapeutic effects and minimizing off-target toxicities.[5][16]
Table 1: Comparative Potency of Selected DGK Inhibitors
| Compound | Common Name | Target(s) | Reported IC50 | Key Cellular Effects |
| 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | ADMB | DGK / PKC Modulator | Data not widely published | Activator of PKC, increases surface expression of various cellular antigens.[2] |
| R59022 | DGK Inhibitor I | DGK | ~2.8 µM | Potentiates thrombin-induced platelet aggregation; increases PKC activity.[7][13][17] |
| R59949 | DGK Inhibitor II | Pan-DGK Inhibitor (strong against Type I: α, γ) | ~0.3 µM (pan-DGK) | Suppresses retinal neovascularization; potentiates secretion in platelets.[12][14][15][18] |
Insight & Causality: The data highlights that while R59022 and R59949 are established DGK inhibitors with quantified IC50 values, ADMB is described more as a "PKC modulator" acting via DGK inhibition. R59949 shows significantly higher potency than R59022.[12][13] The lack of specific IC50 data for ADMB against DGK isoforms in public literature necessitates direct experimental validation, as outlined in the protocols below. R59949's profile as a potent pan-DGK inhibitor with strong effects on Type I isoforms makes it a robust positive control in validation assays.[14][18]
Experimental Protocols for Target Validation and Comparison
To rigorously confirm DGK as the target of ADMB and quantitatively compare it to alternatives, a two-pronged approach is necessary: a direct in vitro enzymatic assay and a cell-based target engagement assay.
This protocol is designed to directly measure the enzymatic activity of a specific DGK isoform and quantify its inhibition by the test compounds. The ADP-Glo™ Kinase Assay is a robust method for this purpose.[11][19]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the DGK enzyme's activity.
Workflow Diagram:
Caption: Workflow for the in vitro DGK activity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human DGK isoform (e.g., DGKα or DGKζ) in the appropriate kinase buffer.
-
Prepare a stock solution of DAG substrate.
-
Prepare serial dilutions of ADMB, R59022, and R59949 (e.g., from 100 µM to 1 nM) in DMSO. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the DGK enzyme, DAG substrate, and kinase buffer.
-
Add 1 µL of the serially diluted compounds or vehicle control to the respective wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific DGK isoform.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the DGK into ATP, and simultaneously catalyze a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data with the positive control (vehicle only) set to 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Trustworthiness through Controls: This protocol is self-validating through the inclusion of critical controls: a 'no enzyme' control to establish background, a 'vehicle (DMSO)' control representing 100% enzyme activity, and a known inhibitor (R59949) as a positive control to validate assay performance.
Signaling Pathway Context
Inhibiting DGK has profound effects on the balance of DAG and PA, two critical lipid second messengers.[20][21] This balance dictates the activation state of numerous downstream pathways.
Diagram of the DGK-Modulated Signaling Hub:
Caption: DGK acts as a critical switch, converting DAG to PA.
This pathway illustrates the central role of DGK. Agonist-stimulated hydrolysis of PIP2 by Phospholipase C (PLC) generates DAG.[3] DAG activates key effectors like PKC and RasGRP.[6] DGK terminates this signal by converting DAG to PA. The inhibitors (ADMB, R59022, R59949) block this conversion, leading to sustained DAG levels and enhanced downstream signaling.
Conclusion and Future Directions
The evidence strongly indicates that 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol functions as a modulator of the diacylglycerol signaling pathway, with Diacylglycerol Kinase being its primary molecular target. Its efficacy and utility can only be fully understood through direct, quantitative comparison with established inhibitors like R59022 and the more potent R59949.
For researchers in drug development, the path forward is clear:
-
Quantitative Profiling: Perform in vitro kinase assays across all ten DGK isoforms to determine the specific isoform selectivity profile of ADMB. This is critical for predicting both on-target efficacy and potential off-target effects.
-
Cellular Target Engagement: Complement in vitro data with cell-based assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm that ADMB engages DGK in a physiological context.
-
Phenotypic Screening: Evaluate the downstream functional consequences of ADMB treatment in relevant cell models (e.g., measuring IL-2 production in Jurkat T-cells) and compare its potency to R59949.
By following this experimentally rigorous and logically structured approach, researchers can definitively validate the molecular target of ADMB and accurately position its therapeutic potential relative to existing alternatives.
References
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de Chaffoy de Courcelles, D., Roevens, P., & Van Belle, H. (1985). R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet. The Journal of Biological Chemistry, 260(29), 15762–15770. [Link]
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Shunto, T., et al. (2007). Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. Endocrinology and Metabolism, 22(1), 1-8. [Link]
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Teshome, Y. (2018). Diacylglycerol pathway. SlideShare. [Link]
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Nunn, D. L., & Watson, S. P. (1991). The diacylglycerol kinase inhibitor, R59949, potentiates secretion but not increased phosphorylation of a 47 kDalton protein in human platelets. Biochemical Pharmacology, 41(5), 835-838. [Link]
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Andrea, J. E., & Walsh, M. P. (1992). Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action. American Journal of Physiology-Heart and Circulatory Physiology, 263(5), H1299-H1306. [Link]
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Network of Cancer Research. (2021). R59949 is a pan Diacylglycerol Kinase (DGK) Inhibitor. [Link]
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Mérida, I., Avila-Flores, A., & Merino, E. (2008). The biology and biochemistry of diacylglycerol signalling. EMBO reports, 9(12), 1183–1188. [Link]
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Nunn, D. L., & Watson, S. P. (1987). A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets. Biochemical Journal, 243(3), 809–813. [Link]
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Gelfand, E. W. (2003). DAG signaling taught us a lesson: what diverges can converge. Blood, 102(4), 1184-1185. [Link]
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Cell Biolabs, Inc. (n.d.). DAG (Diacylglycerol) Assay Kit. [Link]
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Pu, Y., et al. (2023). Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization. ACS Medicinal Chemistry Letters, 14(4), 435–442. [Link]
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Arigo Biolaboratories. (n.d.). ARG82231 DAG kinase Activity Assay Kit (Fluorometric). [Link]
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Reaction Biology. (n.d.). Development of diacylglycerol kinase assays. [Link]
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TradeIndia. (n.d.). 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. [Link]
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SDS Manager. (2022). 3-(N-Acetylamino)-5-(N-decyl-N- methylamino)benzyl alcohol - SDS. [Link]
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A Senior Application Scientist’s Guide to Ensuring Reproducibility of Antibody-Drug Conjugates: A Comparative Analysis of Maytansinoid Payloads (ADMB) from Different Suppliers
Introduction: The Criticality of Payload Consistency in ADC Development
Antibody-Drug Conjugates (ADCs) represent a powerful class of cancer therapeutics, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] Maytansinoid derivatives, such as DM1 and DM4 (referred to collectively in this guide as ADMB), are among the most clinically advanced payloads, functioning as potent microtubule inhibitors that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4][5][6] The efficacy and safety profile of a maytansinoid ADC is not solely dependent on the antibody or the linker chemistry; it is critically reliant on the quality, purity, and reactivity of the ADMB payload itself.
Sourcing this critical raw material from different suppliers introduces a significant risk of variability, which can cascade through the manufacturing process and impact the final product's performance, safety, and reproducibility.[7][8] Subtle differences in a supplier's synthesis and purification process can introduce impurities, isomers, or alter the reactivity of the payload, leading to inconsistencies in the Drug-to-Antibody Ratio (DAR), aggregation, and ultimately, in vitro and in vivo potency.[9][10]
Currently, no specific regulatory guidelines exist solely for ADC chemistry, manufacturing, and controls (CMC).[11][12] Therefore, developers must follow existing guidelines for both small molecules and biologics, placing the onus on the developer to rigorously characterize all components and intermediates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust, self-validating experimental plan to compare ADMB from different suppliers. We will move beyond simple protocol listing to explain the scientific rationale behind each step, ensuring that your team can confidently select a supplier that guarantees the consistency and reproducibility essential for successful ADC development.
Chapter 1: The Anatomy of Variability in ADMB Payloads
Before designing an experimental comparison, it is crucial to understand the potential sources of variability between ADMB suppliers. These differences are often not apparent on a basic Certificate of Analysis (CoA) and require in-depth analytical characterization to uncover.
Key Potential Variabilities:
-
Purity Profile: The nature and quantity of process-related impurities can differ. Some impurities may be structurally similar to the active ADMB and capable of conjugating to the antibody, potentially lowering the ADC's potency or introducing unknown toxicities.[13]
-
Isomeric Content: The presence of diastereomers or epimers can affect the payload's binding to tubulin and, consequently, its cytotoxic activity.
-
Reactivity: The functional group used for conjugation (e.g., a thiol in DM1/DM4) may have varied reactivity due to minor structural differences or the presence of inhibitors, impacting conjugation efficiency and kinetics.[14]
-
Stability and Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) or residual solvents can affect the payload's solubility and stability in conjugation buffers, leading to manufacturing challenges.[5][15]
The following experimental plan is designed to systematically probe these potential differences in a head-to-head comparison.
Chapter 2: Experimental Workflow for Supplier Qualification
A robust qualification plan should assess the ADMB payload from three critical angles: its intrinsic physicochemical properties, its performance in the conjugation process, and the biological function of the resulting ADC.
Caption: Workflow for ADMB supplier qualification.
Experiment 1: Physicochemical Characterization of ADMB
Rationale (The "Why"): This is the foundational step. Before committing valuable antibody material, you must verify that the ADMB from each supplier is structurally correct and meets purity standards. The goal is to establish a detailed analytical fingerprint for each supplier's material. We use orthogonal methods (methods based on different scientific principles) to build confidence in the results. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on hydrophobicity and is excellent for purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides mass information to confirm identity and tentatively identify impurities.[2][15][16]
Protocol: Purity and Identity Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve ADMB from each supplier (and a qualified reference standard, if available) in an appropriate solvent (e.g., Dimethyl sulfoxide, DMSO) to a stock concentration of 10 mg/mL.
-
Further dilute the stock solution with the mobile phase starting condition to a working concentration of 1 mg/mL for analysis.
-
-
RP-HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 252 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
LC-MS Method:
-
Utilize the same column and mobile phases as the RP-HPLC method, but without TFA, which can cause ion suppression. Substitute with 0.1% formic acid.
-
Couple the HPLC output to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode, scanning a mass range appropriate for the expected ADMB mass and its potential impurities/adducts.
-
Data Interpretation and Comparison Table: The key is to compare the profiles directly. Look for the presence of new peaks in the chromatograms of new suppliers relative to the reference standard. The mass spectrometer will help determine if these are isomers, related impurities, or unrelated contaminants.
| Parameter | Reference Standard | Supplier A | Supplier B | Acceptable Limit |
| Purity (HPLC, % Area) | 99.5% | 99.3% | 97.8% | > 98.0% |
| Main Peak Identity (MS) | [M+H]+ Confirmed | [M+H]+ Confirmed | [M+H]+ Confirmed | Must Match |
| Largest Impurity (% Area) | 0.2% | 0.3% | 1.1% (Unknown Mass) | < 0.5% |
| Total Impurities (% Area) | 0.5% | 0.7% | 2.2% | < 2.0% |
Experiment 2: Evaluation of Conjugation Performance
Rationale (The "Why"): Physicochemical similarity does not guarantee identical performance. The ultimate test of the ADMB payload is its ability to conjugate efficiently and reproducibly to the antibody. A small-scale test conjugation allows for direct comparison of the suppliers' materials in the actual chemical reaction, providing critical information on reactivity and the resulting product's characteristics.[17][] The average DAR is a critical quality attribute (CQA) that directly impacts both the efficacy and safety of the ADC.[9][15] Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR distribution, as each successive drug addition increases the protein's overall hydrophobicity.[10][19]
Protocol: Test Conjugation and DAR Analysis
-
Antibody Preparation:
-
Use a single, well-characterized lot of a model monoclonal antibody (e.g., Trastuzumab) for all experiments to eliminate variability.
-
Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM borate buffer, pH 8.0, with 50 mM NaCl and 2 mM EDTA).
-
Adjust the antibody concentration to 10 mg/mL.
-
-
Conjugation Reaction (Thiol-Maleimide Chemistry Example):
-
Reduction: Reduce the antibody's interchain disulfides by adding a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP). Incubate at 37°C for 1 hour.
-
Payload Addition: Prepare the ADMB-linker (e.g., SMCC-DM1) from each supplier in DMSO. Add a 7-fold molar excess of the ADMB-linker to the reduced antibody.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine.
-
-
Purification:
-
Remove unconjugated payload and reaction byproducts by purifying the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with an appropriate formulation buffer (e.g., PBS, pH 7.4).
-
-
HIC-HPLC for DAR Analysis:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: Integrate the peaks corresponding to different drug loads (DAR0, DAR2, DAR4, etc.) to calculate the weighted average DAR.
-
Caption: ADC conjugation and purification workflow.
Data Interpretation and Comparison Table:
| Parameter | ADC (Reference ADMB) | ADC (Supplier A ADMB) | ADC (Supplier B ADMB) | Target Specification |
| Average DAR | 3.52 | 3.49 | 2.85 | 3.5 ± 0.2 |
| % Unconjugated mAb (DAR0) | 2.1% | 2.5% | 15.6% | < 5% |
| % High DAR Species (>4) | 18.5% | 18.1% | 9.7% | 15-20% |
| Yield (Post-Purification) | 85% | 82% | 84% | > 80% |
Experiment 3: In Vitro Biological Activity Assessment
Rationale (The "Why"): The final and most important measure of performance is biological activity. An in vitro cytotoxicity assay directly measures the ability of the newly generated ADCs to kill target cancer cells.[20][21] It is essential to include both an antigen-positive cell line (to measure specific, targeted killing) and an antigen-negative cell line (as a control for non-specific toxicity).[17][22] A significant difference in the half-maximal inhibitory concentration (IC50) between ADCs made with different ADMB sources, despite having similar DARs, would point to subtle but critical chemical differences (e.g., the presence of less active isomers) in the payload.
Protocol: Cell-Based Cytotoxicity Assay
-
Cell Lines:
-
Antigen-Positive: A cancer cell line known to express the target antigen for your model antibody at high levels (e.g., SK-BR-3 for Trastuzumab).
-
Antigen-Negative: A cell line that does not express the target antigen (e.g., MCF-7 for Trastuzumab).
-
-
Assay Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the purified ADCs (from Reference, Supplier A, and Supplier B) in cell culture medium. A typical concentration range would be from 100 nM down to 1 pM. Also include an "untreated" control.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the appropriate wells.
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, which measures ATP as an indicator of metabolically active cells).
-
Measure luminescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each ADC.
-
Data Interpretation and Comparison Table:
| ADC Source | Target Cell IC50 (pM) (Antigen-Positive) | Control Cell IC50 (pM) (Antigen-Negative) | Therapeutic Index (Control IC50 / Target IC50) | | :--- | :--- | :--- | :--- | :--- | | Reference ADMB | 55 | > 100,000 | > 1800 | | Supplier A ADMB | 61 | > 100,000 | > 1600 | | Supplier B ADMB | 58 | > 100,000 | > 1700 |
Final Recommendation: A Holistic Approach to Supplier Qualification
Selecting a raw material supplier for a critical component like an ADC payload should never be based on a single data point or the supplier's CoA alone. A comprehensive, multi-faceted approach is required to mitigate risk and ensure the long-term reproducibility of your therapeutic candidate.
Based on the integrated results of our hypothetical experiments, Supplier A is the clear choice. Its ADMB payload demonstrated a physicochemical profile, conjugation efficiency, and biological activity profile that were highly comparable to the established reference standard. While the ADC made with Supplier B's material was biologically active, its poor performance in the conjugation reaction presents an unacceptable risk for process variability and scalability in a cGMP manufacturing environment.[8][9]
By implementing this three-phase experimental guide—Characterize, Conjugate, and Confirm Function —drug development teams can establish a robust, evidence-based process for qualifying and comparing ADMB suppliers, ensuring the consistency and quality that are paramount to developing safe and effective Antibody-Drug Conjugates.
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Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. [Link]
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Sinha, S., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2337, 133-143. [Link]
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Ponte, J. F., et al. (2016). Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates. mAbs, 8(3), 499-510. [Link]
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ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays. [Link]
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NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]
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NIH. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceuticals, 15(10), 1184. [Link]
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NIH. (2022). Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates. Cancers, 14(15), 3795. [Link]
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- 9. pharmacompass.com [pharmacompass.com]
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- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl Alcohol (ADMB) in Protein Kinase C Activation and Cellular Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol, a synthetic modulator of Protein Kinase C (PKC). It compares its performance with other well-known PKC activators and provides an in-depth look at its biological effects, supported by available experimental context.
Introduction: A Synthetic Modulator of a Key Signaling Pathway
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol, also known as ADMB, is a laboratory-synthesized compound designed to activate Protein Kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular signaling pathways.[1] These pathways regulate functions such as cell growth, differentiation, and apoptosis. The interest in synthetic PKC activators like ADMB stems from the desire to harness the therapeutic potential of PKC modulation while avoiding the tumor-promoting effects associated with some natural activators like phorbol esters.
Mechanism of Action: A Focus on PKC-Dependent Signaling
ADMB exerts its biological effects primarily through the activation of Protein Kinase C.[2] The activation of PKC is a critical step in the signal transduction cascade that influences numerous cellular processes. The lipophilic nature of ADMB, conferred by the decyl group, is thought to facilitate its interaction with the cell membrane, where it can engage with and activate PKC.
Caption: Simplified workflow of ADMB-mediated PKC activation.
Studies have demonstrated that the effects of ADMB on cellular phenotypes can be blocked by PKC inhibitors, confirming its mechanism of action is dependent on this kinase family.[2]
Comparative Performance: ADMB vs. Phorbol Esters in Breast Cancer Cells
A key area of research for ADMB has been its effect on human breast carcinoma cells, particularly the T47D cell line.[1] In these cells, ADMB has been shown to increase the surface expression of the tumor-associated antigen BCA 225.[1] This effect is also observed with other potent PKC activators like 12-O-tetradecanoylphorbol 13-acetate (TPA) and mezerein.[2]
However, a critical distinction sets ADMB apart from these phorbol esters. While TPA and mezerein not only increase BCA 225 expression but also induce its shedding from the cell surface, ADMB enhances the antigen's presence on the cell surface without causing this shedding.[2] This differential activity is significant because the shedding of tumor-associated antigens can interfere with immune recognition and therapeutic targeting.
Table 1: Qualitative Comparison of PKC Activator Effects on T47D Cells
| Feature | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (ADMB) | 12-O-tetradecanoylphorbol 13-acetate (TPA) | Mezerein |
| PKC Activation | Yes[2] | Yes[2] | Yes[2] |
| Increased BCA 225 Surface Expression | Yes[1] | Yes[2] | Yes[2] |
| Induction of BCA 225 Shedding | No[2] | Yes[2] | Yes[2] |
| Mechanism of Action | PKC-dependent[2] | PKC-dependent[2] | PKC-dependent[2] |
Experimental Protocols
While a specific, detailed synthesis protocol for 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is not available in the public domain, a general approach for the synthesis of related N-acetyl-N-alkylaminobenzyl alcohols has been described.[3] This typically involves the N-alkylation of an aminophenol, followed by acetylation and reduction of a carboxylic acid or ester group to the benzyl alcohol.
Below are generalized protocols for assays relevant to the study of ADMB and other PKC activators.
Protocol 1: In Vitro Protein Kinase C Activity Assay
This assay measures the ability of a compound to directly activate purified PKC.
Materials:
-
Purified Protein Kinase C isoforms
-
Fluorescently or radioactively labeled PKC substrate (e.g., myelin basic protein or a specific peptide)
-
ATP
-
Assay buffer (containing lipids like phosphatidylserine and diacylglycerol as co-factors)
-
Test compounds (ADMB, TPA, etc.)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC enzyme in a microplate well.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a microplate reader (for fluorescent assays) or a scintillation counter (for radioactive assays).
-
Plot the results as a dose-response curve to determine the EC50 value of the PKC activator.
Protocol 2: Analysis of BCA 225 Surface Expression on T47D Cells by Flow Cytometry
This protocol describes how to measure changes in the surface expression of the BCA 225 antigen on T47D cells following treatment with a PKC activator.
Materials:
-
T47D human breast carcinoma cells
-
Cell culture medium and supplements
-
PKC activators (ADMB, TPA, etc.)
-
Phosphate-buffered saline (PBS)
-
Primary antibody against BCA 225
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Culture T47D cells in appropriate culture vessels until they reach the desired confluency.
-
Treat the cells with various concentrations of the PKC activators for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells by gentle trypsinization and wash with cold PBS.
-
Incubate the cells with the primary antibody against BCA 225 on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of BCA 225 surface expression.
Caption: Experimental workflow for analyzing BCA 225 expression.
Conclusion and Future Directions
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (ADMB) presents itself as a valuable research tool for studying the intricacies of PKC signaling. Its unique ability to enhance the surface expression of the tumor-associated antigen BCA 225 on breast cancer cells without inducing shedding, a property not shared by potent phorbol esters like TPA and mezerein, highlights the potential for developing more targeted and potentially less toxic PKC modulators.
However, a significant gap in the publicly available literature is the lack of detailed synthetic protocols and quantitative performance data, such as EC50 values for its biological effects. Future research should focus on elucidating a reproducible synthesis pathway for ADMB and conducting comprehensive dose-response studies to quantify its potency and efficacy in various cellular models. Such data would be invaluable for direct comparison with other PKC activators and for guiding the design of novel therapeutic agents that target the Protein Kinase C signaling pathway.
References
Sources
A Senior Application Scientist's Guide to Benchmarking Novel PI3K Inhibitors: A Comparative Analysis of "ADMB" Against Industry Standards
Introduction: The Critical Role of the PI3K/Akt Pathway and the Need for Rigorous Benchmarking
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of crucial cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent over-activation in various human cancers has made it one of the most compelling targets for therapeutic intervention.[1][2][4][5] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer, leading to unchecked cell proliferation and survival.[4][6]
This guide introduces "Advanced Drug Molecule B" (ADMB), a hypothetical, novel, next-generation PI3Kα inhibitor. The development of any new therapeutic agent necessitates a rigorous, multi-faceted benchmarking process to objectively assess its performance relative to existing, industry-accepted standards. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating ADMB's efficacy, selectivity, and cellular activity against two well-established PI3K inhibitors:
-
Alpelisib (Piqray®): The first PI3K inhibitor approved by the U.S. Food and Drug Administration (FDA), specifically targeting the p110α isoform.[7][8] It is indicated for use in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[7][9][10]
-
Taselisib: A potent and selective inhibitor of the p110α, δ, and γ isoforms, with a unique dual mechanism that not only blocks PI3K signaling but also induces the degradation of the mutant p110α protein.[11][12][13]
The central thesis of this guide is that a new kinase inhibitor's value is determined not just by its potency, but by a holistic performance profile encompassing selectivity, on-target cellular effects, and ultimately, superior therapeutic potential. The experimental choices detailed herein are driven by the need to create a self-validating system of inquiry, where biochemical potency is directly correlated with downstream cellular pathway modulation and anti-proliferative effects.
The PI3K/Akt Signaling Cascade
Understanding the mechanism of action requires a clear picture of the target pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate the second messenger PIP3.[1] This recruits the serine/threonine kinase Akt to the cell membrane, where it is activated through phosphorylation.[1][3] Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and proliferation while inhibiting apoptosis.[1][2][3] Inhibitors like ADMB, Alpelisib, and Taselisib aim to block this cascade at its source.
Part 1: Biochemical Potency & Selectivity Profiling
The foundational assessment of any kinase inhibitor is to determine its direct inhibitory activity against the intended target and to understand its off-target profile across the human kinome. A highly potent compound is of little therapeutic value if it inhibits numerous other kinases, leading to toxicity.
Causality Behind Experimental Choice: We begin with cell-free biochemical assays to isolate the interaction between the inhibitor and the kinase enzyme, removing the complexities of cellular uptake, metabolism, and efflux. This provides the cleanest measure of intrinsic potency (IC50). Profiling against a broad kinase panel is essential for early identification of potential liabilities and for establishing a "selectivity score," a critical parameter for predicting the therapeutic window.[14][15][16]
Experiment 1A: PI3Kα Potency Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADMB, Alpelisib, and Taselisib against the PI3Kα isoform.
Detailed Protocol: In Vitro Kinase Assay
-
Reagent Preparation: Recombinant human PI3Kα enzyme and its substrate, PIP2, are prepared in a kinase reaction buffer.
-
Compound Dilution: Prepare a 10-point serial dilution series for ADMB, Alpelisib, and Taselisib, typically starting from 10 µM.
-
Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme to wells containing the diluted compounds and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add a mixture of PIP2 substrate and ATP to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity. Luminescence is read on a plate reader.
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to DMSO (vehicle) controls. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Experiment 1B: Kinome Selectivity Profiling
Objective: To assess the selectivity of ADMB by screening it at a fixed concentration against a broad panel of human kinases.
Detailed Protocol: Kinase Panel Screen
-
Assay Format: This is typically performed by a specialized service provider (e.g., Reaction Biology, Eurofins). A common method is the radiometric HotSpot™ assay, which measures the transfer of ³³P-labeled phosphate from ATP to a substrate.[17][18]
-
Compound Concentration: Submit ADMB at a concentration of 1 µM, a standard concentration for initial selectivity screening.
-
Screening: The compound is tested against a panel of over 400 human kinases.
-
Data Analysis: Results are reported as the percent inhibition for each kinase at the 1 µM concentration. A "hit" is typically defined as >50% inhibition. The number of hits provides a preliminary view of the compound's selectivity.
Illustrative Data & Interpretation
Table 1: Biochemical Potency and Selectivity
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Kinase Hits (>50% Inh. @ 1µM) |
| ADMB | 0.25 | 150 | 98 | 125 | 2 |
| Alpelisib | 0.45 | 290 | 250 | 1,150 | 3 |
| Taselisib | 0.29 | 8.7 | 0.12 | 0.97 | 5 |
Data are illustrative examples for comparison purposes.
Interpretation: The illustrative data show ADMB has sub-nanomolar potency against PI3Kα, comparable to Taselisib and slightly better than Alpelisib.[19] Crucially, ADMB demonstrates superior selectivity for the alpha isoform over the beta, delta, and gamma isoforms compared to Taselisib. Its low number of off-target hits in the kinome screen suggests a potentially cleaner safety profile.
Part 2: On-Target Cellular Activity & Pathway Modulation
After establishing biochemical potency, the next critical step is to confirm that the compound can enter the cell and engage its target to modulate the intended signaling pathway.
Causality Behind Experimental Choice: A Western blot for phosphorylated Akt (p-Akt) provides direct, visual evidence of PI3K pathway inhibition.[20][21] Quantifying the reduction in p-Akt levels at a specific downstream node (Ser473) validates that the biochemical activity observed in Part 1 translates into a functional cellular effect. This is a self-validating step; if the compound has a low biochemical IC50 but fails to inhibit p-Akt in cells, it may indicate poor cell permeability or rapid efflux.
Experiment 2: Western Blot for p-Akt Inhibition
Objective: To quantify the dose-dependent inhibition of Akt phosphorylation at Ser473 by ADMB and its comparators in a PIK3CA-mutant cancer cell line (e.g., MCF-7).
Detailed Protocol: Western Blot
-
Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of ADMB, Alpelisib, or Taselisib for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[21] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20]
-
Stripping and Re-probing: To normalize the data, the membrane is stripped and re-probed with an antibody for total Akt.[20][22]
Illustrative Data & Interpretation
Table 2: Cellular IC50 for p-Akt Inhibition
| Compound | Cellular p-Akt (Ser473) IC50 (nM) |
| ADMB | 1.5 |
| Alpelisib | 3.5 |
| Taselisib | 2.0 |
Data are illustrative examples for comparison purposes.
Interpretation: The data indicate that ADMB effectively enters the cell and inhibits its target, suppressing downstream signaling with an IC50 in the low nanomolar range. Its superior potency in this cellular context compared to Alpelisib and Taselisib suggests excellent cell permeability and target engagement.
Part 3: Phenotypic Anti-Proliferative Effects
The ultimate goal of a targeted cancer therapeutic is to inhibit the growth of malignant cells. This experiment links pathway inhibition (Part 2) to a desired phenotypic outcome—decreased cell viability.
Causality Behind Experimental Choice: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that measures ATP levels, which serve as a direct indicator of metabolic activity and cell viability.[23][24] A potent inhibitor should demonstrate a dose-dependent reduction in the viability of cancer cells that are reliant on the PI3K pathway. Comparing the IC50 from this assay (phenotypic) with the p-Akt IC50 (target engagement) provides a powerful validation of the compound's mechanism of action.
Experiment 3: Cell Viability Assay
Objective: To determine the effect of ADMB and its comparators on the viability of PIK3CA-mutant cancer cells over a 72-hour period.
Detailed Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed MCF-7 cells in opaque-walled 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of ADMB, Alpelisib, or Taselisib. Incubate the plates for 72 hours.
-
Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the final Reagent.[25][26] Equilibrate the assay plates and the Reagent to room temperature for 30 minutes.[25][26]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[23]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][25]
-
Data Recording: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Illustrative Data & Interpretation
Table 3: Anti-Proliferative Activity
| Compound | Cell Viability IC50 (nM) in MCF-7 (PIK3CA-mutant) |
| ADMB | 5.8 |
| Alpelisib | 12.1 |
| Taselisib | 8.5 |
Data are illustrative examples for comparison purposes.
Interpretation: ADMB demonstrates superior anti-proliferative activity compared to both Alpelisib and Taselisib in a PIK3CA-mutant cell line. The potent IC50 value is consistent with the on-target pathway inhibition observed in the Western blot experiment, strongly suggesting that the observed reduction in cell viability is a direct result of PI3Kα inhibition.
Part 4: In Vivo Efficacy in Xenograft Models
The final preclinical validation requires demonstrating anti-tumor activity in a living organism. This step tests the compound's overall suitability as a drug, including its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and tolerability.
Causality Behind Experimental Choice: A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model using PIK3CA-mutant tumors provides the most clinically relevant preclinical setting to evaluate efficacy.[27][28] Tumor growth inhibition (TGI) is a standard, quantitative metric used to assess whether the biochemical and cellular advantages of a compound translate into meaningful anti-tumor activity in vivo.[29][30][31]
Experiment 4: Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of ADMB compared to Alpelisib in a mouse xenograft model of PIK3CA-mutant breast cancer.
Detailed Protocol: Xenograft Efficacy Study
-
Model Establishment: Implant fragments of a PIK3CA-mutant breast tumor (or inject MCF-7 cells) subcutaneously into immunocompromised mice.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle control, ADMB (e.g., 25 mg/kg, daily oral gavage), and Alpelisib (e.g., 50 mg/kg, daily oral gavage).
-
Dosing & Monitoring: Administer the compounds daily for 21-28 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.
-
Endpoint & Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group relative to the vehicle control group.
Illustrative Data & Interpretation
Table 4: In Vivo Efficacy
| Treatment Group | Dose (mg/kg, QD) | Final Mean Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | 1250 | - |
| ADMB | 25 | 310 | 75.2% |
| Alpelisib | 50 | 480 | 61.6% |
Data are illustrative examples for comparison purposes.
Interpretation: In this illustrative model, ADMB demonstrates superior anti-tumor efficacy at a lower dose than Alpelisib. A 75.2% TGI indicates a robust in vivo response. This result, combined with the strong in vitro data, positions ADMB as a highly promising clinical candidate.
Conclusion
This guide outlines a logical, multi-tiered approach to benchmarking a novel PI3K inhibitor, ADMB, against established industry standards. The workflow is designed to be self-validating, progressing from fundamental biochemical potency to cellular mechanism and, finally, to phenotypic and in vivo efficacy.
The illustrative data presented position ADMB as a superior candidate due to:
-
High Potency: Sub-nanomolar biochemical potency against PI3Kα.
-
Excellent Selectivity: A clean off-target profile and high selectivity for the alpha isoform.
-
Robust Cellular Activity: Potent, dose-dependent inhibition of p-Akt and superior anti-proliferative effects in a relevant cancer cell line.
-
Promising In Vivo Efficacy: Strong tumor growth inhibition in a xenograft model at a well-tolerated dose.
By following this comprehensive benchmarking strategy, researchers can build a robust data package that clearly defines the therapeutic potential of a novel compound and provides a solid rationale for its continued development.
References
-
Castel, P., et al. (2021). A review of the PI3K/AKT/mTOR pathway in cancer and a new classification of PI3K inhibitors. Annals of Oncology. Available at: [Link]
-
Novartis Pharmaceuticals. (2024). PIQRAY® (alpelisib) tablets, for oral use. U.S. Food and Drug Administration. Available at: [Link]
-
Juric, D., et al. (2018). The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. Cancer Research. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease. Cell. Available at: [Link]
-
Living Beyond Breast Cancer. (2019). Alpelisib: Targeted therapy for breast cancer. LBBC.ORG. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (CAS No. 103955-90-4). As a specialized organic compound used in research and development, particularly as a protein kinase C activator, its handling and disposal require a systematic approach grounded in established safety protocols and regulatory standards.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal methods protect personnel, the environment, and maintain institutional compliance.
The fundamental principle governing the disposal of this and most laboratory chemicals is that it must be managed as hazardous waste.[2][3] Regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) strictly prohibit the disposal of such chemicals in regular trash or down the sanitary sewer system.[2][4] Adherence to these protocols is not merely a suggestion but a legal and ethical necessity.
Hazard Profile and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. The information below is synthesized from available safety data and structural analysis.
Chemical Identity and Properties Summary
| Property | Value | Source |
| CAS Number | 103955-90-4 | [5][6] |
| Molecular Formula | C₂₀H₃₄N₂O₂ | [1][7] |
| Synonym | ADMB | [1][6] |
| Physical Form | Viscous liquid or crystalline solid, clear to pale yellow. | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |
| Known Uses | Intermediate in organic synthesis, activator of protein kinase C. | [1] |
While a specific, detailed public toxicity profile is not widely available, the molecular structure—containing a benzyl alcohol moiety and a long N-decyl chain—suggests it should be handled with the standard precautions for laboratory-grade organic compounds. A supplier SDS gives it a low preliminary health, safety, and environmental risk rating of 1 (on a 0-4 scale), but this does not negate the need for proper disposal.[5] The benzyl alcohol component can be harmful if swallowed or inhaled and may cause serious eye irritation.[8][9] Therefore, treating this compound as hazardous waste is the only prudent course of action.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the moment the chemical is designated as waste to its final collection by trained professionals.
Step 1: Personal Protective Equipment (PPE)
Ensure appropriate PPE is worn at all times when handling the chemical waste. This includes:
-
Nitrile gloves (inspect for integrity before use).[10]
-
Safety glasses or goggles.[8]
-
A properly buttoned laboratory coat.
Step 2: Waste Classification and Container Selection
-
Classification : This compound must be classified as Hazardous Chemical Waste . Never mix it with non-hazardous waste.[3]
-
Container Choice :
-
Use a dedicated, leak-proof container that is chemically compatible with the waste.[4][11] High-density polyethylene (HDPE) or the original manufacturer's container are ideal choices.
-
The container must have a secure, screw-on cap. Parafilm, corks, or stoppers are not acceptable closures as they do not provide a reliable seal.[12]
-
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance point. As soon as the first drop of waste enters the container, it must be labeled.[3][11] The label must be completed using a permanent marker and include the following information[2][13]:
-
The words "Hazardous Waste ".
-
Full Chemical Name : "3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol". Do not use abbreviations or chemical formulas.[2]
-
Composition : If mixed with solvents, list every component and its approximate percentage.
-
Hazard Identification : Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Generator Information : Principal Investigator's name, lab location (building and room number), and contact information.
Step 4: On-Site Accumulation and Segregation
-
Designate a Satellite Accumulation Area (SAA) : This is a designated area in the lab where waste is stored at or near its point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment : All liquid hazardous waste containers must be kept in a secondary container, such as a chemically resistant tray or bin.[12][13] The secondary container must be large enough to hold 110% of the volume of the largest container within it.[12]
-
Segregation : Store the waste container away from incompatible materials. Based on its chemical structure, it should be segregated from:
Step 5: Requesting Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically 90 days to one year, check your institutional policy), you must arrange for its removal.[11][12]
-
Contact your institution's Environmental Health & Safety (EHS) department.
-
Follow their specific procedure for requesting a hazardous waste pickup, which may involve submitting an online form or a physical tag.[2]
Management of Contaminated Materials and Empty Containers
Proper disposal extends beyond the chemical itself to include anything it has contaminated.
Contaminated Solid Waste
Items such as gloves, absorbent pads used for minor spills, and weigh papers contaminated with the compound should be disposed of as solid hazardous waste.
-
Collect these items in a dedicated, clearly labeled plastic bag or container.
-
Label the container as "Hazardous Waste" and list the chemical contaminant.
-
Manage this solid waste through your EHS office.
Empty Container Disposal
An "empty" container that held this chemical is not considered regular trash until it has been properly decontaminated.[3]
-
Triple-Rinse Procedure :
-
Final Disposal : Once triple-rinsed, deface or remove all original labels from the container.[3] It can then typically be disposed of in the regular trash or glass recycling, pending your institution's specific rules.
Sources
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- 6. 3-(N-ACETYLAMINO)-5-(N-DECYL-N-METHYLAMINO)BENZYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
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Essential Safety and Logistical Guide for Handling 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (CAS No. 103955-90-4). As a novel compound, it is imperative to treat this substance with a high degree of caution, assuming it possesses potential hazards in the absence of extensive toxicological data. This document is structured to provide researchers, scientists, and drug development professionals with the necessary information to work safely and effectively with this compound.
Understanding the Compound: A Structural Hazard Assessment
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is a complex organic molecule with several functional groups that inform our initial hazard assessment[1]. The presence of an aromatic amine moiety suggests potential for toxicity, as many aromatic amines are known to be readily absorbed through the skin and can have long-term health effects[2][3]. The benzyl alcohol component indicates a possibility of skin and eye irritation, and it may be harmful if inhaled or ingested[4]. While a specific Safety Data Sheet (SDS) from Sigma-Aldrich exists for this compound, detailed toxicological studies are not widely available[5]. Therefore, a precautionary approach is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to minimize all potential routes of exposure. The following table outlines the recommended PPE for various laboratory operations involving 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid/Liquid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Fully buttoned laboratory coat. | Required if not performed in a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges is recommended. |
| Solution Preparation and Dilution | Chemical splash goggles. A face shield is recommended for larger volumes. | Chemical-resistant gloves (e.g., neoprene or butyl rubber). | Chemical-resistant apron over a laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant laboratory coat or coveralls. | All operations must be performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Recommended, especially when handling concentrated waste. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The benzyl alcohol component suggests a risk of serious eye irritation[6]. Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face[6].
-
Hand Protection: Aromatic amines can be absorbed through the skin[3]. Double-gloving with nitrile or neoprene gloves provides an extra barrier against potential exposure. For more prolonged contact or when handling larger quantities, more robust gloves like butyl rubber are recommended.
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn to protect personal clothing and underlying skin[7].
-
Respiratory Protection: Due to the lack of data on inhalation toxicity, all work should ideally be performed in a chemical fume hood to minimize the risk of inhaling aerosols or vapors. If a fume hood is not available for a specific task, a respirator is mandatory.
Operational Plan: From Receipt to Reaction
A clear, step-by-step operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The recommended storage temperature is 2-8°C[1].
-
Ensure the storage location is clearly labeled with the compound's identity and associated hazards.
Step 2: Handling and Preparation
-
Always handle the compound in a certified chemical fume hood.
-
Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
When weighing the solid form, use a spatula and a tared weigh boat. Avoid creating dust.
-
For solution preparation, slowly add the compound to the solvent to avoid splashing.
Step 3: Spill Response
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Diagram: PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol and any contaminated materials is critical to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[8]. Never dispose of this chemical down the drain or in the regular trash.
Diagram: Chemical Waste Disposal Workflow
This diagram outlines the steps for the safe disposal of chemical waste.
Caption: Workflow for proper chemical waste disposal.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol, ensuring a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your scientific work.
References
-
Benzyl alcohol toxicity: impact on neurologic handicaps among surviving very low birth weight infants. (1986). Pediatrics. [Link]
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Aromatic amines – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
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Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]
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Aromatic Amines : An Assessment of the Biological and Environmental Effects. (n.d.). NAP. [Link]
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Aromatic Amine Toxicity. (n.d.). Area. [Link]
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Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. (1995). PubMed. [Link]
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Benzyl Alcohol Toxicity. (2017). Medlab Gear. [Link]
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Disposing Amine Waste. (n.d.). Technology Catalogue. [Link]
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3-(N-Acetylamino)-5-(N-decyl-N- methylamino)benzyl alcohol - SDS Management Software. (n.d.). Kinexus. [Link]
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PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean. [Link]
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What are the side effects of Benzyl Alcohol?. (2024). Patsnap Synapse. [Link]
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What PPE is recommended for chemical hazards?. (n.d.). Creative Safety Supply. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
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Treatment of amine wastes generated in industrial processes. (2021). ResearchGate. [Link]
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Toxicity of benzyl alcohol in adult and neonatal mice. (1986). PubMed. [Link]
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Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
-
Developmental toxicity triggered by benzyl alcohol in the early stage of zebrafish embryos: Cardiovascular defects with inhibited liver formation and degenerated neurogenesis. (2021). PubMed. [Link]
-
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. (n.d.). ExportersIndia. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
